molecular formula C107H150N34O32S2 B15613947 PHTPP-1304

PHTPP-1304

Número de catálogo: B15613947
Peso molecular: 2488.7 g/mol
Clave InChI: PZRZKAPXEZHQNM-LKDNPKTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PHTPP-1304 is a useful research compound. Its molecular formula is C107H150N34O32S2 and its molecular weight is 2488.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C107H150N34O32S2

Peso molecular

2488.7 g/mol

Nombre IUPAC

(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C107H150N34O32S2/c1-53(125-94(161)70(33-54-19-23-59(146)24-20-54)131-93(160)68(27-28-82(110)148)127-85(151)44-121-89(156)63(109)46-142)88(155)137-78(49-145)100(167)132-71(34-55-21-25-60(147)26-22-55)95(162)135-74(37-58-41-115-52-124-58)98(165)140-80(51-175)102(169)134-73(36-57-40-119-65-14-5-3-12-62(57)65)97(164)139-79(50-174)101(168)133-72(35-56-39-118-64-13-4-2-11-61(56)64)96(163)129-67(17-9-31-117-107(113)114)92(159)136-75(38-87(153)154)104(171)141-32-10-18-81(141)103(170)123-45-86(152)126-66(16-8-30-116-106(111)112)91(158)138-76(47-143)90(157)122-42-83(149)120-43-84(150)128-77(48-144)99(166)130-69(105(172)173)15-6-7-29-108/h2-5,11-14,19-26,39-41,52-53,63,66-81,118-119,142-147,174-175H,6-10,15-18,27-38,42-51,108-109H2,1H3,(H2,110,148)(H,115,124)(H,120,149)(H,121,156)(H,122,157)(H,123,170)(H,125,161)(H,126,152)(H,127,151)(H,128,150)(H,129,163)(H,130,166)(H,131,160)(H,132,167)(H,133,168)(H,134,169)(H,135,162)(H,136,159)(H,137,155)(H,138,158)(H,139,164)(H,140,165)(H,153,154)(H,172,173)(H4,111,112,116)(H4,113,114,117)/t53-,63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1

Clave InChI

PZRZKAPXEZHQNM-LKDNPKTDSA-N

Origen del producto

United States

Foundational & Exploratory

The AUTOTAC PHTPP-1304: A Technical Guide to its Mechanism of Action for Targeted Estrogen Receptor Beta Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PHTPP-1304, a novel autophagy-targeting chimera (AUTOTAC). This compound leverages the cellular autophagy machinery to induce the selective degradation of Estrogen Receptor Beta (ERβ), a key target in various cancers. This document details the molecular interactions, signaling pathways, and experimental validation of this compound's activity, offering a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanism of Action: Hijacking Autophagy to Degrade ERβ

This compound is a bifunctional molecule built upon the scaffold of PHTPP, a known selective antagonist of ERβ.[1] As an AUTOTAC, this compound is designed to simultaneously bind to both ERβ and the autophagy receptor protein p62/SQSTM1.[2] This tripartite complex formation is the initiating event in its mechanism of action.

The binding of this compound to p62 induces its self-oligomerization, which is a critical step for the formation of autophagosomes.[2][3][4] The targeted ERβ protein is then sequestered into these newly forming autophagosomes. Subsequently, the autophagosomes fuse with lysosomes, leading to the degradation of the enclosed ERβ by lysosomal hydrolases.[2] This process is independent of the ubiquitin-proteasome system. The degradation of ERβ by this compound is potent and efficient, with demonstrated activity at nanomolar concentrations in various cancer cell lines.[2][3]

PHTPP1304_Mechanism cluster_cell Cell cluster_autophagy Autophagy Machinery PHTPP1304 This compound ERb ERβ PHTPP1304->ERb Binds p62 p62 PHTPP1304->p62 Binds & Induces Oligomerization Autophagosome Autophagosome Formation ERb->Autophagosome Sequestered p62->Autophagosome Initiates Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation ERβ Degradation Lysosome->Degradation Mediates

Figure 1: Mechanism of this compound-induced ERβ degradation.

Quantitative Efficacy and Selectivity

This compound demonstrates potent and selective degradation of ERβ. The parent molecule, PHTPP, is a highly selective antagonist for ERβ over Estrogen Receptor Alpha (ERα).[5][1]

CompoundParameterCell LineValueReference
This compound DC50 (ERβ Degradation)HEK293T~2 nM[2][3]
DC50 (ERβ Degradation)ACHN Renal Carcinoma< 100 nM[2][3]
DC50 (ERβ Degradation)MCF-7 Breast Cancer< 100 nM[2][3]
IC50 (Cytotoxicity)ACHN Renal Carcinoma3.3 µM[2]
PHTPP SelectivityERβ vs. ERα36-fold[5][1]

Impact on Downstream Signaling Pathways

The degradation of ERβ by this compound leads to a significant inhibition of its downstream signaling pathways. In estrogen-stimulated LNCaP prostate cancer cells, this compound treatment resulted in a more potent inhibition of signaling molecules such as EGFR, p-ERK/ERK, and p-Akt/Akt compared to the antagonist activity of PHTPP alone.[2] This highlights the therapeutic advantage of a degradation-based approach over simple antagonism.

Downstream_Signaling cluster_pathway Signaling Cascade E2 Estrogen (E2) ERb ERβ E2->ERb Activates EGFR EGFR ERb->EGFR Akt p-Akt/Akt ERb->Akt ERK p-ERK/ERK ERb->ERK PHTPP1304 This compound PHTPP1304->ERb Degrades Proliferation Cell Proliferation & Migration EGFR->Proliferation Akt->Proliferation ERK->Proliferation

Figure 2: Inhibition of ERβ downstream signaling by this compound.

Experimental Protocols

Western Blot for ERβ Degradation and Signaling Pathway Analysis

This protocol describes the methodology to assess the degradation of ERβ and the phosphorylation status of its downstream signaling proteins.

1. Cell Culture and Treatment:

  • Plate cells (e.g., ACHN, LNCaP, MCF-7) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • For signaling pathway analysis, cells may be serum-starved prior to treatment and then stimulated with estrogen (E2) in the presence or absence of this compound.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-ERβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-EGFR, anti-GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

WB_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis detection->end

Figure 3: Experimental workflow for Western blot analysis.
Immunofluorescence for p62 and ERβ Co-localization

This protocol is used to visualize the formation of p62 and ERβ positive puncta, indicative of autophagosome sequestration.[2]

1. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a 24-well plate.

  • Treat cells with this compound (e.g., 0.5-10 µM) for 24 hours.[4] To observe autophagic flux, a lysosomal inhibitor like hydroxychloroquine (B89500) can be added for the last few hours of treatment.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Blocking and Staining:

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies against p62 and ERβ diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.

  • Image the cells using a confocal microscope. Co-localization of p62 and ERβ will appear as distinct puncta.

Summary

This compound represents a promising therapeutic strategy by employing the AUTOTAC platform to induce the selective degradation of ERβ. Its mechanism of action, which relies on the hijacking of the p62-mediated autophagy pathway, offers a potent and sustained reduction of the target protein. This leads to a more profound inhibition of downstream oncogenic signaling compared to traditional antagonists. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other AUTOTAC molecules in preclinical research and development.

References

PHTPP-1304: A Technical Guide to Autophagy-Mediated Estrogen Receptor β Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PHTPP-1304, a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ). This compound represents a significant advancement in targeted protein degradation, leveraging the cellular autophagy pathway to eliminate its target protein, offering a distinct mechanism from traditional proteasome-mediated degradation. This document details the mechanism of action, quantitative performance, and key experimental protocols for the study and application of this compound, serving as a comprehensive resource for researchers in oncology, neurobiology, and drug discovery.

Introduction to this compound

This compound is a bifunctional molecule built upon the scaffold of PHTPP, a known selective ERβ antagonist. As an AUTOTAC, this compound is engineered to simultaneously bind to ERβ and the autophagy receptor protein p62/SQSTM1. This dual binding initiates the sequestration of the ERβ protein into autophagosomes, which then fuse with lysosomes, leading to the degradation of the receptor. This mode of action is independent of the ubiquitin-proteasome system. The targeted degradation of ERβ by this compound has demonstrated potent effects in various cancer cell lines, suggesting its therapeutic potential in ERβ-dependent malignancies.

Quantitative Data Summary

The efficacy of this compound has been quantified across several cell lines, demonstrating its high potency and effectiveness in inducing ERβ degradation and eliciting cytotoxic effects in cancer cells.

ParameterCell LineValueReference
DC50 (Degradation) HEK293T≈ 2 nM[1]
ACHN Renal Carcinoma< 100 nM[1]
MCF-7 Breast Cancer< 100 nM[1]
IC50 (Cytotoxicity) ACHN Renal Carcinoma3.3 µM[1]
Downstream Signaling Inhibition LNCaP (E2-stimulated)10-fold > PHTPP[1]

Mechanism of Action

This compound-mediated degradation of ERβ is a multi-step process initiated by the specific and simultaneous engagement of the molecule with both ERβ and the p62 autophagy receptor.

Signaling Pathway Diagram

PHTPP1304_Mechanism cluster_0 This compound Action cluster_1 Autophagy Induction cluster_2 Degradation cluster_3 Downstream Effects PHTPP1304 This compound TernaryComplex This compound-ERβ-p62 Ternary Complex PHTPP1304->TernaryComplex Binds ERb ERβ ERb->TernaryComplex Binds p62 p62 p62->TernaryComplex Binds p62_oligo p62 Oligomerization TernaryComplex->p62_oligo Autophagosome Autophagosome Formation p62_oligo->Autophagosome Sequestration ERβ Sequestration Autophagosome->Sequestration Autolysosome Autolysosome Sequestration->Autolysosome Fusion with Lysosome Degradation ERβ Degradation Autolysosome->Degradation Downstream Inhibition of ERβ Downstream Signaling (EGFR, p-ERK, p-Akt) Degradation->Downstream

Caption: Mechanism of this compound-induced ERβ degradation via autophagy.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Western Blotting for ERβ Degradation

This protocol is for assessing the reduction in ERβ protein levels following treatment with this compound.

Materials:

  • Cell lines (e.g., ACHN, MCF-7, LNCaP)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERβ, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-ERβ antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply chemiluminescent substrate and visualize bands using a digital imaging system.

  • Analysis: Quantify band intensities and normalize ERβ levels to the loading control (β-actin).

Immunofluorescence for p62 and ERβ Co-localization

This protocol is for visualizing the formation of p62 and ERβ positive puncta, indicative of autophagic sequestration.

Materials:

  • ACHN cells

  • This compound

  • Hydroxychloroquine (B89500) (optional, for blocking autophagic flux)

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-p62, anti-ERβ

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed ACHN cells on glass coverslips in a 24-well plate. Treat with this compound (e.g., 0.5-10 µM) for 24 hours. Co-treatment with an autophagy inhibitor like hydroxychloroquine can be used to enhance puncta visualization.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block with blocking solution for 1 hour.

    • Incubate with primary antibodies against p62 and ERβ overnight at 4°C.

    • Wash with PBS.

    • Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Imaging: Stain nuclei with DAPI, wash, and mount coverslips onto microscope slides. Image using a confocal microscope.

  • Analysis: Analyze images for the formation of puncta and the co-localization of p62 and ERβ signals.

Cell Viability Assay (WST-based)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • ACHN cells

  • This compound

  • 96-well plates

  • WST-1 or similar tetrazolium salt-based reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed ACHN cells in a 96-well plate at a suitable density.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01-100 µM).

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • Assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Experimental and Logical Workflows

This compound Characterization Workflow

PHTPP1304_Workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis and Interpretation cluster_2 Conclusion Degradation_Assay ERβ Degradation Assay (Western Blot) Puncta_Formation Puncta Formation Assay (Immunofluorescence) Degradation_Assay->Puncta_Formation DC50_Calc Calculate DC50 Degradation_Assay->DC50_Calc Viability_Assay Cell Viability Assay (WST-1) Puncta_Formation->Viability_Assay Puncta_Quant Quantify Puncta & Co-localization Puncta_Formation->Puncta_Quant Downstream_Signaling Downstream Signaling Analysis (Western Blot) Viability_Assay->Downstream_Signaling IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Signaling_Inhibition Assess Signaling Inhibition Downstream_Signaling->Signaling_Inhibition Conclusion Confirmation of This compound Activity DC50_Calc->Conclusion Puncta_Quant->Conclusion IC50_Calc->Conclusion Signaling_Inhibition->Conclusion

Caption: Experimental workflow for characterizing this compound.

Logical Relationship of Key Findings

Logical_Relationship PHTPP1304_Binds This compound binds ERβ and p62 Puncta_Observed p62+/ERβ+ puncta are observed PHTPP1304_Binds->Puncta_Observed leads to ERb_Levels_Decrease ERβ protein levels decrease Puncta_Observed->ERb_Levels_Decrease results in Autophagy_Dependent Degradation is autophagy-dependent (blocked by inhibitors) ERb_Levels_Decrease->Autophagy_Dependent is confirmed by Cell_Death Cancer cell viability is reduced ERb_Levels_Decrease->Cell_Death causes Signaling_Reduced ERβ downstream signaling is inhibited ERb_Levels_Decrease->Signaling_Reduced causes

Caption: Logical flow of evidence for this compound's mechanism.

Conclusion

This compound is a potent and selective degrader of ERβ that operates through an innovative autophagy-mediated mechanism. Its ability to effectively reduce ERβ levels and inhibit downstream signaling pathways underscores its potential as a valuable tool for basic research and as a lead compound for the development of novel therapeutics targeting ERβ-driven diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and utilize this compound in their studies.

References

The Role of p62 in PHTPP-1304-Mediated Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the sequestosome 1 (SQSTM1), commonly known as p62, in autophagy mediated by the novel compound PHTPP-1304. This compound is a potent autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of the estrogen receptor β (ERβ). This document details the mechanism of action of this compound, with a specific focus on its interaction with p62 to induce autophagic degradation of its target protein. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and the AUTOTAC Platform

This compound is a bifunctional small molecule developed as part of the AUTOTAC platform, a novel chemical biology strategy for targeted protein degradation.[1][2][3][4] Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs hijack the autophagy-lysosome pathway to eliminate target proteins.[5] this compound is composed of two key moieties: a ligand that selectively binds to the estrogen receptor β (ERβ) and an autophagy-targeting ligand designed to engage the ZZ domain of the p62/SQSTM1 protein.[1][6][7] This dual-targeting mechanism enables the specific recruitment of ERβ to the autophagy machinery for subsequent degradation.

The Central Role of p62 in this compound-Mediated Autophagy

The p62 protein is a crucial autophagy receptor that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation.[8] this compound leverages a unique, ubiquitin-independent mechanism to activate p62. The autophagy-targeting ligand of this compound directly binds to the ZZ domain of p62, a region not typically involved in ubiquitin binding.[1] This interaction induces a conformational change in p62, promoting its self-oligomerization.[1][6][7] This oligomerization is a critical step, as it facilitates the clustering of p62 and the subsequent sequestration of the this compound-bound ERβ into p62 bodies. These bodies then serve as a scaffold for the recruitment of the core autophagy machinery, leading to the formation of autophagosomes around the target protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a concise overview of its efficacy and cellular activity.

Table 1: In Vitro Degradation and Cytotoxicity of this compound

ParameterCell LineValueReference
DC50 (ERβ Degradation)HEK293T≈ 2 nM[1][6][7]
DC50 (ERβ Degradation)ACHN Renal Carcinoma< 100 nM[1][6]
DC50 (ERβ Degradation)MCF-7 Breast Cancer< 100 nM[1][6]
IC50 (Cytotoxicity)ACHN Renal Carcinoma3.3 µM[1][6]

Signaling and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Action

PHTPP1304_pathway cluster_cell Cellular Environment PHTPP1304 This compound ERb ERβ (Target Protein) PHTPP1304->ERb Binds to ERβ p62 p62 (monomer) PHTPP1304->p62 Binds to p62 ZZ domain p62_oligomer p62 (oligomer) ERb->p62_oligomer Sequestration p62->p62_oligomer Induces self-oligomerization Autophagosome Autophagosome p62_oligomer->Autophagosome Recruits Autophagy Machinery Autolysosome Autolysosome (Degradation) Lysosome Lysosome Autophagosome->Lysosome Fusion Autophagosome->Autolysosome Lysosome->Autolysosome

Caption: this compound signaling pathway.

Experimental Workflow for Assessing this compound Activity

experimental_workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment lysis Cell Lysis treatment->lysis if Immunofluorescence (p62 puncta formation) treatment->if flux Autophagic Flux Assay (with Chloroquine) treatment->flux wb Western Blot Analysis (ERβ, p62, LC3-II levels) lysis->wb end End: Data Analysis wb->end if->end flux->end

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and this compound Treatment
  • Cell Lines: HEK293T, ACHN, and MCF-7 cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Cells are typically treated for 24 hours before analysis.

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-ERβ, anti-p62, anti-LC3B, anti-β-actin) are incubated overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Microscopy
  • Cell Seeding: Cells are seeded on glass coverslips in 24-well plates and allowed to adhere overnight.

  • Treatment and Fixation: Following this compound treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Blocking: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes and then blocked with 1% BSA in PBST for 1 hour.

  • Antibody Staining: Cells are incubated with primary antibodies (e.g., anti-p62, anti-ERβ) overnight at 4°C, followed by incubation with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope.

Autophagic Flux Assay
  • Co-treatment: Cells are treated with this compound in the presence or absence of an autophagy inhibitor, such as Chloroquine (typically 20-50 µM) or Bafilomycin A1 (typically 100 nM), for the final 2-4 hours of the this compound treatment period.

  • Analysis: The accumulation of LC3-II is assessed by Western blot. A greater accumulation of LC3-II in the presence of the inhibitor compared to this compound alone indicates an increase in autophagic flux.

p62 Oligomerization Assay
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

  • Native PAGE: Cell lysates are resolved on a native polyacrylamide gel to separate protein complexes based on size and charge.

  • Western Blot: The separated proteins are transferred to a PVDF membrane and probed with an anti-p62 antibody to visualize the different oligomeric states of p62. An increase in higher molecular weight bands upon this compound treatment indicates induced oligomerization.

Conclusion

This compound represents a significant advancement in targeted protein degradation by harnessing the autophagy-lysosome pathway through a novel mechanism involving the direct activation and oligomerization of p62. This technical guide provides a comprehensive overview of the critical role of p62 in this compound-mediated autophagy, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted therapeutics.

References

Investigating the Downstream Effects of PHTPP-1304: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ). This document provides a comprehensive technical overview of the downstream cellular and signaling consequences of this compound treatment. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visual representations of the underlying molecular pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool for studying ERβ biology and as a potential therapeutic agent.

Introduction

Estrogen Receptor β (ERβ) is a ligand-activated transcription factor implicated in the pathophysiology of various diseases, including cancer. Unlike the well-studied ERα, the precise roles of ERβ are complex and often context-dependent. Pharmacological tools that can selectively modulate ERβ levels are crucial for dissecting its functions. This compound is a bifunctional molecule that co-opts the cellular autophagy machinery to induce the degradation of ERβ. It consists of PHTPP, a selective ERβ antagonist, linked to an autophagy-targeting ligand. This AUTOTAC strategy offers a powerful approach to acutely and potently deplete cellular ERβ levels, enabling a detailed investigation of its downstream effects.

Mechanism of Action: AUTOTAC-mediated Degradation of ERβ

This compound operates through a novel mechanism that hijacks the autophagy-lysosome pathway to induce protein degradation. The molecule simultaneously binds to ERβ via its PHTPP moiety and to the autophagy receptor p62/SQSTM1.[1] This ternary complex formation triggers the self-oligomerization of p62, a key step in the formation of autophagosomes.[2][3] The ERβ protein is thereby sequestered into these double-membraned vesicles, which subsequently fuse with lysosomes, leading to the degradation of the cargo.[1] This process is distinct from the ubiquitin-proteasome system, offering an alternative route for targeted protein degradation.

This compound Mechanism of Action cluster_0 This compound Mediated Complex Formation cluster_1 Autophagy Induction cluster_2 ERβ Degradation PHTPP1304 This compound ERb ERβ PHTPP1304->ERb Binds p62 p62/SQSTM1 PHTPP1304->p62 Binds ERb_sequestration ERβ Sequestration in Autophagosome p62_oligomer p62 Oligomerization p62->p62_oligomer Induces Autophagosome Autophagosome Formation p62_oligomer->Autophagosome Promotes Autophagosome->ERb_sequestration Engulfs ERβ-p62 complex Degradation ERβ Degradation ERb_sequestration->Degradation Fusion with Lysosome Lysosome Lysosome

This compound induces ERβ degradation via the autophagy-lysosome pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key parameters.

Table 1: Degradation and Cytotoxic Potency of this compound

ParameterCell LineValueReference
DC50 (Degradation) HEK293T≈ 2 nM[2]
ACHN (Renal Carcinoma)< 100 nM[2]
MCF-7 (Breast Cancer)< 100 nM[2]
IC50 (Cytotoxicity) ACHN (Renal Carcinoma)3.3 μM[2]

Table 2: Effects of this compound on Downstream Signaling

Cell LineTreatmentDownstream EffectReference
LNCaP (Prostate Cancer)0.5 μM this compound, 24h10-fold stronger inhibition of EGFR, p-ERK/ERK, and p-Akt/Akt signaling compared to PHTPP alone in E2-stimulated cells.[2]

Downstream Signaling Pathways Affected by this compound

Depletion of ERβ by this compound leads to significant alterations in key signaling pathways that regulate cell proliferation, survival, and migration. The primary downstream pathways affected are the EGFR/HER2, PI3K/Akt, and MAPK/ERK pathways.

The degradation of ERβ disrupts its regulatory influence on the expression and activity of components within these pathways. This leads to a reduction in the phosphorylation and activation of key downstream effectors such as Akt and ERK, ultimately resulting in the observed anti-proliferative and anti-migratory effects in cancer cells.

Downstream Signaling Effects of this compound cluster_0 Signaling Pathways PHTPP1304 This compound ERb ERβ PHTPP1304->ERb Targets Degradation Degradation ERb->Degradation Induces EGFR_HER2 EGFR/HER2 Degradation->EGFR_HER2 Inhibits PI3K PI3K Degradation->PI3K Inhibits ERK ERK Degradation->ERK Inhibits EGFR_HER2->PI3K EGFR_HER2->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Experimental Workflow for this compound Characterization cluster_0 Cell Culture and Treatment cluster_1 Mechanism of Action Assays cluster_2 Downstream Effects Assays cluster_3 Data Analysis and Conclusion start Start: Select Cancer Cell Line treat Treat with this compound (Dose-response & Time-course) start->treat coip Co-Immunoprecipitation (ERβ & p62) treat->coip autophagy Autophagic Flux Assay (LC3-II Western Blot) treat->autophagy western Western Blot (p-Akt, p-ERK, EGFR) treat->western migration Cell Migration Assay treat->migration proliferation Cell Proliferation Assay treat->proliferation analyze Quantify and Analyze Data coip->analyze autophagy->analyze western->analyze migration->analyze proliferation->analyze end Conclusion: Elucidate Downstream Effects analyze->end

References

PHTPP-1304: A Technical Guide to a Novel AUTOTAC for Targeted ERβ Degradation in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHTPP-1304 is a novel Autophagy-Targeting Chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor Beta (ERβ), a protein implicated in the progression of various cancers. Unlike its parent compound, PHTPP, which acts as a selective ERβ antagonist, this compound utilizes the cellular autophagy machinery to induce the complete removal of the ERβ protein. This technical guide provides an in-depth overview of this compound, its mechanism of action, applications in cancer research, and detailed protocols for its experimental use.

Introduction to this compound

This compound is a bifunctional molecule that consists of a PHTPP moiety, which serves as a high-affinity ligand for ERβ, connected via a linker to an autophagy-targeting ligand. This unique structure allows this compound to recruit the autophagy receptor p62/SQSTM1 to the ERβ protein, leading to its encapsulation in autophagosomes and subsequent degradation in lysosomes. This targeted protein degradation approach offers a distinct advantage over traditional receptor antagonism by eliminating the entire protein, thereby preventing any non-genomic signaling or scaffolding functions of ERβ.

Mechanism of Action

This compound operates through the AUTOTAC mechanism, a novel strategy for targeted protein degradation. The process can be summarized in the following steps:

  • Binding to ERβ: The PHTPP end of the this compound molecule selectively binds to the ligand-binding domain of the ERβ protein.

  • Recruitment of p62: The autophagy-targeting ligand on this compound binds to the ZZ domain of the p62/SQSTM1 protein.

  • Induction of p62 Oligomerization: This binding event induces the self-oligomerization of p62, a critical step for the initiation of selective autophagy.[1][2]

  • Phagophore Formation: The p62-ERβ-PHTPP-1304 complex is recognized by the autophagy machinery, leading to the formation of a double-membraned vesicle called a phagophore, which engulfs the complex.

  • Autophagosome Maturation and Lysosomal Fusion: The phagophore matures into an autophagosome, which then fuses with a lysosome to form an autolysosome.

  • Degradation: Within the autolysosome, the ERβ protein is degraded by lysosomal hydrolases.

This ubiquitin-independent degradation pathway distinguishes AUTOTACs from other targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).

Quantitative Data

The efficacy of this compound has been quantified in various in vitro cancer models. The following tables summarize the key quantitative data available.

ParameterCell LineValueReference
DC₅₀ (ERβ Degradation) HEK293T≈ 2 nM[1][2]
ACHN (Renal Carcinoma)< 100 nM[1][2]
MCF-7 (Breast Cancer)< 100 nM[1][2]
IC₅₀ (Cytotoxicity) ACHN (Renal Carcinoma)3.3 μM[1]

Table 1: In Vitro Efficacy of this compound.

Signaling Pathways

This compound-mediated degradation of ERβ leads to the significant inhibition of its downstream signaling pathways. In estrogen-stimulated LNCaP prostate cancer cells, this compound has been shown to be approximately 10-fold more potent at inhibiting ERβ downstream signaling compared to PHTPP alone.[1] This includes the downregulation of key proteins involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), phosphorylated Extracellular Signal-Regulated Kinase (p-ERK), and phosphorylated Akt (p-Akt).[1]

PHTPP1304_Mechanism This compound Mechanism of Action cluster_autotac This compound AUTOTAC cluster_cell Cancer Cell cluster_autophagy Autophagy Pathway cluster_signaling Downstream Signaling PHTPP1304 This compound PHTPP_moiety PHTPP Moiety PHTPP1304->PHTPP_moiety contains ATL Autophagy-Targeting Ligand PHTPP1304->ATL contains ERb ERβ PHTPP_moiety->ERb binds p62 p62/SQSTM1 ATL->p62 binds & activates ERb->p62 forms complex EGFR EGFR ERb->EGFR Phagophore Phagophore Formation p62->Phagophore induces Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation ERβ Degradation Autolysosome->Degradation Degradation->ERb degrades Proliferation Cell Proliferation & Survival Degradation->Proliferation inhibits pERK p-ERK EGFR->pERK pAkt p-Akt pERK->pAkt pAkt->Proliferation

This compound induced degradation of ERβ and downstream signaling inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., ACHN, MCF-7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.01-100 μM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell lines (e.g., ACHN)

  • Complete culture medium

  • This compound

  • 6-well plates

  • Sterile 200 μL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 μL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound at the desired concentration or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect on cell migration.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in the ERβ downstream signaling pathway.

Materials:

  • Cancer cell lines (e.g., LNCaP)

  • This compound

  • Estrogen (E2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERβ, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound and/or E2 for the specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., ACHN, MCF-7, LNCaP) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Cell_Migration Cell Migration Assay (Wound Healing) Treatment->Cell_Migration Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Calc IC50 Determination Cell_Viability->IC50_Calc Migration_Quant Quantification of Wound Closure Cell_Migration->Migration_Quant Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant

A typical experimental workflow for evaluating this compound in cancer cell lines.

Conclusion

This compound represents a promising new tool for cancer research, offering a novel mechanism for the targeted degradation of ERβ. Its ability to eliminate the ERβ protein provides a powerful approach to study the role of this receptor in cancer progression and to explore new therapeutic strategies. The data and protocols presented in this guide are intended to facilitate the adoption and application of this compound in the scientific community, ultimately advancing our understanding of ERβ-mediated cancers and the development of next-generation therapies.

References

The Advent of ERβ Degradation: A Technical Guide to PHTPP-1304 and its Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen Receptor Beta (ERβ) has emerged as a critical therapeutic target in a variety of diseases, most notably in cancer. The development of molecules that can selectively modulate ERβ activity is of paramount importance. PHTPP-1304, a novel Autophagy-Targeting Chimera (AUTOTAC), represents a significant advancement in this field. Unlike traditional inhibitors, this compound facilitates the selective degradation of ERβ through the cellular autophagy pathway. This in-depth technical guide elucidates the mechanism of action of this compound, its effects on ERβ downstream signaling cascades, and provides a comprehensive overview of the experimental protocols used to characterize this molecule.

Introduction to this compound: An ERβ AUTOTAC

This compound is a bifunctional molecule designed to induce the degradation of Estrogen Receptor Beta (ERβ). It is constructed from PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol), a known selective ERβ antagonist, linked to an autophagy-targeting ligand. This design allows this compound to simultaneously bind to ERβ and the autophagy receptor protein p62/SQSTM1, thereby hijacking the cellular autophagy machinery to eliminate the ERβ protein. This targeted protein degradation approach offers a distinct and potentially more potent and durable biological response compared to simple receptor antagonism.

Mechanism of Action: The AUTOTAC Pathway

The mechanism of this compound-mediated ERβ degradation is independent of the ubiquitin-proteasome system. Instead, it leverages the cell's natural autophagic process.

The key steps are as follows:

  • Ternary Complex Formation: this compound, with its PHTPP warhead, binds to ERβ. The other end of the molecule, the autophagy-targeting ligand, simultaneously engages the ZZ domain of the p62/SQSTM1 protein. This results in the formation of a stable ternary complex of this compound, ERβ, and p62.

  • p62 Oligomerization and Autophagosome Sequestration: The binding of this compound to p62 induces a conformational change that promotes p62 self-oligomerization. This oligomerization is a critical step for the sequestration of the p62-ERβ-PHTPP-1304 complex into forming autophagosomes.

  • Lysosomal Degradation: The autophagosomes, now containing the targeted ERβ, fuse with lysosomes to form autolysosomes. Within the acidic environment of the autolysosome, the encapsulated contents, including ERβ, are degraded by lysosomal hydrolases.

Mechanism of this compound Action PHTPP1304 This compound TernaryComplex Ternary Complex (this compound-ERβ-p62) PHTPP1304->TernaryComplex ERb ERβ ERb->TernaryComplex p62 p62/SQSTM1 p62->TernaryComplex Autophagosome Autophagosome TernaryComplex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation ERβ Degradation Autolysosome->Degradation Hydrolysis This compound's Effect on PI3K/Akt and MAPK/ERK Pathways PHTPP1304 This compound ERb ERβ PHTPP1304->ERb Degradation PI3K PI3K ERb->PI3K Activation Ras Ras ERb->Ras Activation Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation Experimental Workflow for this compound Characterization Start Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment WB Western Blot (ERβ Degradation, p-Akt, p-ERK) Treatment->WB Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Migration Migration/Invasion Assay Treatment->Migration DataAnalysis Data Analysis & Interpretation WB->DataAnalysis Viability->DataAnalysis Migration->DataAnalysis

Understanding the Selectivity of PHTPP-1304 for Estrogen Receptor β: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHTPP-1304 has emerged as a critical chemical tool for the selective degradation of Estrogen Receptor β (ERβ). Its utility lies in its ability to specifically target ERβ for removal, allowing for a deeper understanding of the distinct roles of ERβ in various physiological and pathological processes. This technical guide provides a comprehensive overview of the selectivity of this compound for ERβ, detailing the underlying molecular mechanisms, quantitative data, experimental protocols, and relevant signaling pathways. This compound is an Autophagy-Targeting Chimera (AUTOTAC) that leverages the inherent selectivity of its parent compound, PHTPP, to induce the degradation of ERβ through the autophagy-lysosome system.[1][2]

Core Concept: The AUTOTAC Platform

This compound is a heterobifunctional molecule, a cornerstone of the AUTOTAC platform. It consists of two key moieties connected by a linker:

  • A high-affinity ligand for the target protein: In this case, the ERβ antagonist PHTPP.

  • A ligand for the autophagy receptor p62/SQSTM1: This moiety recruits the cellular autophagy machinery.

This dual-binding capacity allows this compound to act as a bridge, bringing ERβ into proximity with the p62 receptor. This proximity triggers the self-oligomerization of p62, initiating the formation of an autophagosome around the ERβ-PHTPP-1304-p62 complex. The autophagosome then fuses with a lysosome, leading to the degradation of the enclosed contents, including ERβ.[1][3]

Quantitative Data on Selectivity

Table 1: Binding Selectivity of PHTPP (Parent Compound)
ParameterERαERβSelectivity (ERα/ERβ)Reference
Antagonist Activity Minimal EffectsFull Antagonism36-fold[4][5]
Table 2: Functional Degradation Efficiency of this compound
Cell LineDC50 (Concentration for 50% Degradation)NotesReference
HEK293T ≈ 2 nMInduces ERβ degradation.[2]
ACHN (Renal Carcinoma) < 100 nMInduces ERβ degradation.[2]
MCF-7 (Breast Cancer) < 100 nMInduces ERβ degradation.[2]

Experimental Protocols

Radioligand Binding Assay (for PHTPP)

This assay is a standard method to determine the binding affinity of a ligand to its receptor.

Objective: To determine the inhibitory constant (Ki) of PHTPP for ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ.

  • Radiolabeled estrogen, e.g., [³H]-Estradiol.

  • Unlabeled PHTPP.

  • Assay buffer (e.g., Tris-HCl with additives).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a constant concentration of purified ERα or ERβ with a fixed concentration of [³H]-Estradiol.

  • Add increasing concentrations of unlabeled PHTPP to the incubation mixture.

  • Allow the binding to reach equilibrium.

  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of PHTPP that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined.

  • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blotting for ERβ Degradation (for this compound)

This method is used to quantify the amount of a specific protein in a sample.

Objective: To measure the dose-dependent degradation of ERβ induced by this compound.

Materials:

  • Cell line expressing ERβ (e.g., ACHN, MCF-7).

  • This compound.

  • Cell lysis buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against ERβ.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against ERβ, followed by the primary antibody for the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the ERβ signal to the loading control to determine the extent of degradation.

Visualizations

AUTOTAC Mechanism of Action

AUTOTAC_Mechanism cluster_binding 1. Ternary Complex Formation cluster_activation 2. p62 Activation cluster_sequestration 3. Sequestration cluster_degradation 4. Degradation PHTPP1304 This compound ERb ERβ PHTPP1304->ERb Binds p62 p62 (inactive) PHTPP1304->p62 Recruits p62_active p62 (active, oligomerized) p62->p62_active Oligomerization Autophagosome Autophagosome p62_active->Autophagosome Initiates formation around ERβ Lysosome Lysosome Autophagosome->Lysosome Degradation Degradation Products Lysosome->Degradation Fusion & Degradation

Caption: Mechanism of this compound-mediated ERβ degradation via the AUTOTAC pathway.

Downstream Signaling of ERβ Antagonism

This compound, by degrading ERβ, effectively acts as a potent and long-lasting antagonist. This has significant implications for the signaling pathways regulated by ERβ. In many cancer cell types, ERβ has been shown to have opposing effects to ERα, often inhibiting proliferation and promoting apoptosis.

ERb_Signaling cluster_cellular_effects Cellular Processes PHTPP1304 This compound ERb ERβ PHTPP1304->ERb Degrades Proliferation Cell Proliferation ERb->Proliferation Inhibits Apoptosis Apoptosis ERb->Apoptosis Promotes Invasion Cell Invasion ERb->Invasion Inhibits note Note: The specific downstream effects of ERβ can be cell-type dependent.

Caption: Simplified overview of cellular processes influenced by ERβ antagonism via this compound.

Conclusion

This compound represents a powerful tool for the selective investigation of ERβ function. Its selectivity is conferred by the PHTPP moiety, which exhibits a 36-fold preference for ERβ over ERα.[4][5] This inherent selectivity is harnessed by the AUTOTAC platform to specifically target ERβ for degradation, as evidenced by its potent, low nanomolar DC50 values in various cell lines.[2] While direct binding affinity studies on this compound would further solidify our understanding, the existing functional data provides compelling evidence for its utility as a selective ERβ degrader. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of ERβ biology.

References

PHTPP-1304: A Novel Autophagy-Targeting Chimera for Inducing p62 Self-Oligomerization and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and application of PHTPP-1304, a novel autophagy-targeting chimera (AUTOTAC). This compound is a bifunctional molecule designed to induce the degradation of specific target proteins through the autophagy pathway. It achieves this by simultaneously binding to the autophagy receptor protein p62/SQSTM1 and a target protein, in this case, the estrogen receptor beta (ERβ). This targeted recruitment triggers the self-oligomerization of p62, a critical step for the sequestration of cargo into autophagosomes for subsequent lysosomal degradation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on its cellular effects, and detailed experimental protocols for studying its activity.

Introduction to this compound and the AUTOTAC Platform

Targeted protein degradation has emerged as a powerful therapeutic strategy. The AUTOTAC platform represents a novel approach that leverages the cellular autophagy machinery to eliminate pathogenic proteins. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs direct targets for lysosomal degradation.

This compound is a pioneering example of an AUTOTAC. It is a chimeric molecule comprising a ligand for the target protein ERβ (based on the selective ERβ antagonist PHTPP) and a distinct ligand that binds to the ZZ domain of the p62 protein.[1][2] The p62 protein, a key receptor in selective autophagy, naturally functions to recognize and shuttle ubiquitinated cargo to the autophagosome. A crucial feature of p62 function is its ability to self-oligomerize via its N-terminal PB1 domain, which is essential for efficient cargo sequestration and autophagosome formation.[3][4]

This compound hijacks this natural process. By physically linking ERβ to p62, it effectively creates a neo-substrate for the autophagy pathway. This proximity induction facilitates the clustering of p62 molecules around the target protein, thereby promoting p62 self-oligomerization and the subsequent formation of p62 bodies or puncta within the cell. These structures are then recognized and engulfed by autophagosomes, leading to the degradation of both the target protein and p62 itself.[1][5]

Signaling Pathway of this compound Action

The mechanism of action of this compound involves a multi-step process that culminates in the autophagic degradation of the target protein.

  • Ternary Complex Formation: this compound, with its two distinct binding moieties, facilitates the formation of a ternary complex consisting of this compound, the target protein (ERβ), and the autophagy receptor p62.[1]

  • Induced p62 Oligomerization: The recruitment of multiple this compound-ERβ complexes to p62, or the bridging of multiple p62 molecules by the chimera, induces a conformational change in p62 that promotes its self-oligomerization through the PB1 domain.[1] This leads to the formation of higher-order p62 assemblies, visible as puncta in the cytoplasm.

  • LC3 Interaction and Autophagosome Recruitment: The oligomerization of p62 exposes its LC3-interacting region (LIR), enabling it to bind to LC3 proteins on the nascent autophagosome membrane (phagophore).[1]

  • Cargo Sequestration and Autophagosome Maturation: The p62-ERβ complexes are sequestered within the elongating autophagosome.

  • Lysosomal Fusion and Degradation: The mature autophagosome fuses with a lysosome to form an autolysosome, where the enclosed cargo, including ERβ and p62, is degraded by lysosomal hydrolases.

PHTPP1304_Mechanism cluster_0 Cytoplasm cluster_1 Autophagy Pathway PHTPP1304 This compound Ternary_Complex Ternary Complex (this compound-ERβ-p62) PHTPP1304->Ternary_Complex ERb ERβ (Target Protein) ERb->Ternary_Complex p62_monomer p62 (Monomer) p62_monomer->Ternary_Complex p62_oligomer p62 Oligomerization (Puncta Formation) Ternary_Complex->p62_oligomer Induces Autophagosome Autophagosome (LC3 Recruitment) p62_oligomer->Autophagosome Recruits LC3 Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Degradation Degradation of ERβ and p62 Autolysosome->Degradation

Figure 1. Signaling pathway of this compound-induced targeted protein degradation.

Quantitative Data on Cellular Activity

The efficacy of this compound can be quantified by measuring its ability to degrade the target protein and induce the formation of p62 puncta, a hallmark of p62 oligomerization. The following tables summarize key quantitative data for this compound and a similar AUTOTAC molecule, ATC-324.

ParameterCell LineValueReference
This compound ERβ Degradation (DC₅₀) HEK293T≈ 2 nM[1]
ACHN Renal Carcinoma< 100 nM[1]
MCF-7 Breast Cancer< 100 nM[1]
This compound Cytotoxicity (IC₅₀) ACHN Renal Carcinoma3.3 µM[1]

Table 1: In Vitro Activity of this compound.

TreatmentCell LineAverage p62 Puncta per CellAverage LC3 Puncta per Cell
DMSO (Control) HeLa~5~8
ATC-324 (2 µM) HeLa~25~20
ATC-324 (2 µM) + Bafilomycin A1 HeLa~35~30

Table 2: Quantification of Puncta Formation Induced by an AUTOTAC Molecule (ATC-324). Data are representative based on published findings for similar AUTOTACs.[6]

Experimental Protocols

Cell-Based p62 Oligomerization and Puncta Formation Assay (Immunofluorescence)

This protocol is adapted from methodologies used to study AUTOTAC-induced p62 activation.[6][7]

Objective: To visualize and quantify the formation of p62 and LC3 puncta in cells treated with this compound.

Materials:

  • HeLa or other suitable cells

  • This compound

  • DMSO (vehicle control)

  • Bafilomycin A1 (optional, to inhibit lysosomal degradation and allow puncta accumulation)

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-p62, Mouse anti-LC3B

  • Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488), Goat anti-mouse IgG (Alexa Fluor 594)

  • DAPI stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or DMSO for 24 hours. For autophagic flux experiments, co-treat with Bafilomycin A1 (100 nM) for the final 4-6 hours of incubation.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope.

  • Quantify the number of p62 and LC3 puncta per cell using image analysis software (e.g., ImageJ).

IF_Workflow cluster_workflow Immunofluorescence Workflow Start Seed Cells on Coverslips Treatment Treat with this compound / DMSO Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (anti-p62, anti-LC3) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies and DAPI Primary_Ab->Secondary_Ab Mounting Mount Coverslips Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Quantify Puncta per Cell Imaging->Analysis

Figure 2. Experimental workflow for the immunofluorescence-based p62 puncta formation assay.

Chemical Cross-linking Assay for p62 Oligomerization

This protocol provides a method to biochemically assess the oligomeric state of p62 in response to this compound.[5][8]

Objective: To determine the extent of p62 oligomerization by cross-linking interacting proteins and analyzing the resulting complexes by SDS-PAGE and Western blotting.

Materials:

  • HEK293T or other suitable cells

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Disuccinimidyl suberate (B1241622) (DSS) or other suitable cross-linker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE gels (gradient or low percentage acrylamide)

  • Western blotting reagents and equipment

  • Primary antibody: Rabbit anti-p62

  • HRP-conjugated secondary antibody

Procedure:

  • Culture cells and treat with this compound or DMSO for the desired time.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Incubate a defined amount of protein lysate with the cross-linker (e.g., 1 mM DSS) for 30 minutes at room temperature.

  • Quench the cross-linking reaction by adding quenching buffer.

  • Add SDS-PAGE loading buffer and heat the samples.

  • Separate the proteins by SDS-PAGE. Use a low percentage or gradient gel to resolve high molecular weight complexes.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with an anti-p62 antibody.

  • Detect the protein bands using an appropriate HRP-conjugated secondary antibody and chemiluminescence substrate.

  • Analyze the formation of high molecular weight p62 species, indicative of oligomerization.

Conclusion

This compound is a powerful chemical tool for inducing the selective degradation of ERβ through the AUTOTAC mechanism. Its ability to trigger p62 self-oligomerization is central to its function, providing a direct link between target engagement and autophagic sequestration. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular effects of this compound and other AUTOTAC molecules, paving the way for the development of novel therapeutics for a range of diseases.

References

A Technical Guide to the Preliminary Cytotoxicity Studies of PHTPP-1304 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the cytotoxic effects of PHTPP-1304 (hereafter referred to as PHTPP), a selective antagonist of Estrogen Receptor β (ERβ). The document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. PHTPP, chemically known as 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, has demonstrated varied and context-dependent effects on cancer cell proliferation and survival, making a detailed understanding of its activity crucial for further drug development.

Quantitative Data Summary: The Dichotomous Effects of PHTPP

The cellular response to PHTPP is highly dependent on the cancer type and the intrinsic role of ERβ signaling within that context. While it exhibits anti-proliferative and pro-apoptotic properties in some cancer models, it has been shown to enhance cell growth in others. The following table summarizes the key quantitative data from preliminary studies.

Cancer TypeCell Line / ModelPHTPP Concentration(s)Observed EffectKey Quantitative Finding(s)
Esophageal Cancer OE331 µM, 33 µM, 75 µMInhibition of proliferation via apoptosis inductionSignificant increase in Caspase 3/7 activity at all tested concentrations (p < 0.05).[1]
Breast Cancer Patient-Derived Breast Cancer Stem Cells (BCSCs)Not specifiedInhibition of proliferation53.7% inhibition in luminal and 45.5% in triple-negative BCSCs.[2]
Breast Cancer Patient-Derived Xenografts (PDX)Not specifiedReduction of tumor initiation and growth75.9% and 59.1% reduction in tumor volume in two different PDX models.[2]
Ovarian Cancer SKOV3, OV2008Not specifiedEnhancement of cell growthTreatment with PHTPP significantly enhanced cell proliferation.[3]
Prostate (Normal) Epithelial Cells PNT1A10 µMReversal of AOH-induced G2/M arrestPHTPP reversed the Alternariol (AOH)-induced increase in cyclin B1 (CCNB1) and CDC2 expression.[4]

Visualizing the Core Mechanisms and Workflows

To elucidate the processes underlying PHTPP's activity, the following diagrams illustrate the primary signaling pathways and a typical experimental workflow for its cytotoxic evaluation.

Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity & Mechanistic Assays cluster_analysis Phase 3: Data Analysis Culture Cancer Cell Culture (e.g., OE33, SKOV3) Treatment Treatment with PHTPP (Vehicle Control vs. Dose-Response) Culture->Treatment Viability Cell Viability Assay (MTT / XTT) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataViability Calculate IC50 or % Inhibition Viability->DataViability DataApoptosis Quantify Caspase Activity (Fold Change) Apoptosis->DataApoptosis DataCellCycle Determine Cell Cycle Phase Distribution (%) CellCycle->DataCellCycle

Caption: A typical experimental workflow for assessing the cytotoxic effects of this compound.

This compound Mediated Apoptosis Induction Pathway cluster_note Context: Esophageal & some Breast Cancers PHTPP This compound ERb Estrogen Receptor β (ERβ) PHTPP->ERb Inhibits AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Survivin) ERb->AntiApoptotic Upregulates / Stabilizes ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bad) ERb->ProApoptotic Caspase Caspase-3/7 Activation AntiApoptotic->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: PHTPP promotes apoptosis in certain cancers by inhibiting ERβ's anti-apoptotic functions.

This compound Influence on Cell Cycle Regulation Stimulus External Stimulus (e.g., AOH) ERb Estrogen Receptor β (ERβ) Stimulus->ERb Activates PHTPP This compound PHTPP->ERb Inhibits CDK_Cyclin CDK1 / Cyclin B1 (CCNB1/CDC2) ERb->CDK_Cyclin Upregulates G2M G2/M Phase Transition CDK_Cyclin->G2M Promotes Arrest Cell Cycle Arrest G2M->Arrest Leads to

Caption: PHTPP can reverse ERβ-mediated G2/M cell cycle arrest by blocking the receptor.

Detailed Experimental Protocols

The following protocols are standardized methodologies adapted for the preliminary study of PHTPP cytotoxicity.

This protocol determines the effect of PHTPP on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., OE33, SKOV3)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • PHTPP stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PHTPP in culture medium from the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest PHTPP dose).

  • Remove the old medium from the wells and add 100 µL of the PHTPP-containing medium or vehicle control medium.

  • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells cultured and treated with PHTPP as described in Protocol 3.1 (use opaque-walled 96-well plates).

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer or microplate reader with luminescence detection.

Procedure:

  • Plate Equilibration: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Analysis: Express the data as fold change in caspase activity over the vehicle-treated control.

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with PHTPP.

Materials:

  • Cells cultured in 6-well plates and treated with PHTPP.

  • Trypsin-EDTA.

  • Cold PBS.

  • 70% Ethanol (B145695) (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases based on DNA content (PI fluorescence intensity). Quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

PHTPP-1304: A Novel AUTOTAC for Targeted Estrogen Receptor Beta Degradation in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PHTPP-1304 is a novel small molecule belonging to the class of Autophagy-Targeting Chimeras (AUTOTACs). This bifunctional molecule is engineered to selectively induce the degradation of Estrogen Receptor Beta (ERβ), a nuclear receptor implicated in the progression of various cancers. By hijacking the cellular autophagy-lysosome pathway, this compound offers a promising therapeutic strategy for ERβ-dependent malignancies. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, intended to serve as a technical guide for researchers in the field of oncology and drug discovery.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-driving proteins that are often intractable to conventional inhibition. The AUTOTAC platform represents a novel approach to this strategy, utilizing the cellular autophagy machinery to clear target proteins. This compound is a first-in-class AUTOTAC designed to specifically target ERβ for lysosomal degradation.[1][2][3][4] ERβ is expressed in a variety of cancers, including breast, prostate, and ovarian cancers, and its role in tumor progression is an active area of investigation. This compound, by mediating the selective removal of ERβ, provides a valuable tool to probe the function of this receptor and presents a potential therapeutic avenue for ERβ-driven cancers.

Mechanism of Action

This compound is a chimeric molecule comprising a high-affinity ligand for ERβ (PHTPP) linked to an autophagy-targeting moiety.[1][2] This dual-binding capability allows this compound to recruit ERβ to the autophagy receptor protein p62/SQSTM1.[1][3][4] The binding of the autophagy-targeting portion of this compound to p62 induces its self-oligomerization, a critical step in the formation of autophagosomes.[1] The this compound-ERβ-p62 complex is then sequestered into a nascent autophagosome, which subsequently fuses with a lysosome, leading to the degradation of ERβ.[5][6]

Signaling Pathway of this compound-Mediated ERβ Degradation:

PHTPP1304_Signaling_Pathway cluster_cell Cancer Cell PHTPP1304 This compound Complex This compound-ERβ-p62 Ternary Complex PHTPP1304->Complex ERb ERβ ERb->Complex p62 p62 p62->Complex Induces oligomerization Autophagosome Autophagosome Complex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation ERβ Degradation Autolysosome->Degradation

Caption: this compound-mediated degradation of ERβ via the autophagy pathway.

Preclinical Efficacy

The preclinical activity of this compound has been evaluated in various cancer cell lines. These studies have demonstrated potent and selective degradation of ERβ, leading to anti-proliferative and anti-migratory effects in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: ERβ Degradation Efficacy of this compound

Cell LineCancer TypeDC50 (nM)Reference
HEK293T-≈ 2[1][2]
ACHNRenal Carcinoma< 100[1]
MCF-7Breast Cancer< 100[1]

DC50: Half-maximal degradation concentration.

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
ACHNRenal Carcinoma3.3[1]

IC50: Half-maximal inhibitory concentration.

Effects on Downstream Signaling

This compound has been shown to inhibit the downstream signaling pathways regulated by ERβ. In estrogen-stimulated LNCaP prostate cancer cells, treatment with this compound (0.5 µM for 24 hours) resulted in a 10-fold stronger inhibition of ERβ downstream signaling, as measured by the levels of EGFR, p-ERK/ERK, and p-Akt/Akt, compared to the parent ERβ ligand PHTPP alone.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

Cancer cell lines (e.g., ACHN, MCF-7, LNCaP) are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for ERβ Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ERβ (1:1000) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Immunofluorescence for p62 and ERβ Co-localization
  • Cell Seeding and Treatment: Seed ACHN cells on glass coverslips in a 24-well plate. Treat with this compound (0.5-10 µM) for 24 hours. To observe autophagic flux, co-treat with an autophagy inhibitor like hydroxychloroquine (B89500) (10 µM).[5]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[7]

  • Blocking: Block with 1% BSA in PBST for 30 minutes.[7]

  • Primary Antibody Incubation: Incubate with primary antibodies against p62 (1:200) and ERβ (1:200) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594, 1:500) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining. Visualize and capture images using a confocal microscope.

  • Analysis: Analyze the co-localization of p62 and ERβ puncta.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., ACHN) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01-100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Experimental Workflow for Assessing this compound Activity:

PHTPP1304_Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (e.g., ACHN, MCF-7) start->cell_culture treatment Treatment with this compound cell_culture->treatment western_blot Western Blot (ERβ Degradation) treatment->western_blot immunofluorescence Immunofluorescence (p62-ERβ Co-localization) treatment->immunofluorescence mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay data_analysis Data Analysis (DC50, IC50, Imaging) western_blot->data_analysis immunofluorescence->data_analysis mtt_assay->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising new tool for the targeted degradation of ERβ. Its novel mechanism of action, leveraging the autophagy-lysosome pathway, offers a distinct advantage over traditional inhibitors. The preclinical data demonstrate potent and selective ERβ degradation, leading to anti-cancer effects in relevant cell models. The detailed experimental protocols provided herein will facilitate further investigation into the therapeutic potential of this compound and aid in the development of this new class of targeted protein degraders for the treatment of ERβ-dependent cancers. Further in vivo studies are warranted to fully elucidate the therapeutic window and efficacy of this compound in a preclinical setting.

References

Methodological & Application

PHTPP-1304: Application Notes and Experimental Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor Beta (ERβ). Unlike traditional inhibitors, this compound leverages the cellular autophagy pathway to eliminate ERβ, offering a distinct mechanism for studying ERβ-mediated signaling and its role in various cancers. These application notes provide detailed protocols for the use of this compound in cell culture, including methodologies for assessing its degradation efficiency, cytotoxic effects, and impact on downstream signaling pathways.

Mechanism of Action

This compound is a bifunctional molecule that simultaneously binds to ERβ and the autophagy-related protein p62/SQSTM1. This dual binding induces the self-oligomerization of p62, which is critical for the formation of the autophagosome. The ERβ protein, now tethered to these p62 oligomers, is engulfed by the forming autophagosome and subsequently degraded upon fusion with the lysosome. This targeted degradation occurs independently of the ubiquitin-proteasome system.

cluster_cell Cellular Environment PHTPP1304 This compound ERb ERβ (Estrogen Receptor β) PHTPP1304->ERb Binds to p62 p62/SQSTM1 PHTPP1304->p62 Binds to Autophagosome Autophagosome Formation ERb->Autophagosome Recruited via This compound/p62 complex p62->Autophagosome Induces Self-Oligomerization & Initiates Autophagosome Formation Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation ERβ Degradation Lysosome->Degradation Mediates

Caption: Signaling pathway of this compound-mediated ERβ degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity in various cancer cell lines.

Table 1: Degradation Efficiency of this compound

Cell LineCancer TypeDC₅₀ (nM)
HEK293T-≈ 2
ACHNRenal Carcinoma< 100
MCF-7Breast Cancer< 100

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
ACHNRenal Carcinoma3.3

Table 3: Effective Concentrations for Cellular Effects

Cell LineEffectConcentration (µM)Incubation Time (h)
ACHNInduction of p62⁺ERβ⁺ puncta0.5 - 1024
LNCaPInhibition of ERβ downstream signaling0.524

Experimental Protocols

General Guidelines
  • Solubility and Storage: this compound is soluble in DMSO. Prepare a stock solution (e.g., 10 mM) in DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] Avoid repeated freeze-thaw cycles.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Dilute this compound to Working Concentration stock->dilute cells Seed Cells in Culture Plates treat Treat Cells cells->treat dilute->treat incubate Incubate for Specified Duration treat->incubate assay Perform Downstream Assays (e.g., Western Blot, ICC, Viability) incubate->assay

Caption: General experimental workflow for this compound cell treatment.

Protocol 1: Determination of ERβ Degradation by Western Blot

This protocol details the steps to quantify the degradation of ERβ in cancer cell lines following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., ACHN, MCF-7)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ERβ, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize ERβ and p62 levels to the loading control (β-actin). Calculate the DC₅₀ value for ERβ degradation.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • ACHN cells

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed ACHN cells in a 96-well plate at a density of 5,000 cells per well.

  • Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[1]

Protocol 3: Immunofluorescence Staining for p62 and ERβ Puncta Formation

This protocol allows for the visualization of this compound-induced co-localization of p62 and ERβ in autophagosomes.

Materials:

  • ACHN cells

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (anti-p62, anti-ERβ)

  • Fluorophore-conjugated secondary antibodies

  • DAPI stain

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed ACHN cells on glass coverslips in 24-well plates. The next day, treat the cells with this compound (0.5-10 µM) for 24 hours.[1]

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against p62 and ERβ diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain nuclei with DAPI for 5 minutes, and mount the coverslips on microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for the formation of p62⁺ERβ⁺ puncta.[1]

Protocol 4: Analysis of Downstream ERβ Signaling

This protocol is designed to assess the inhibitory effect of this compound on ERβ downstream signaling pathways.

Materials:

  • LNCaP cells

  • Culture medium, potentially charcoal-stripped for hormone studies

  • This compound stock solution (10 mM in DMSO)

  • Estrogen (E2)

  • PHTPP (as a control)

  • Western blot materials as described in Protocol 1

  • Primary antibodies (anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

Procedure:

  • Cell Culture and Stimulation: Culture LNCaP cells. For experiments involving estrogen stimulation, it may be necessary to use phenol (B47542) red-free medium with charcoal-stripped FBS for 24-48 hours prior to treatment.

  • Treatment: Treat the cells with 0.5 µM this compound or PHTPP for 24 hours.[1] In the final hours of incubation, stimulate the cells with estrogen (E2) as required.

  • Cell Lysis and Western Blotting: Follow the steps for cell lysis, protein quantification, and Western blotting as detailed in Protocol 1.

  • Antibody Incubation: Probe the membranes with primary antibodies against EGFR, p-ERK, ERK, p-Akt, and Akt. Use β-actin as a loading control.

  • Data Analysis: Quantify the levels of the phosphorylated proteins relative to their total protein levels. Compare the inhibitory effect of this compound to that of PHTPP on the E2-stimulated signaling pathway. This compound has been shown to have a 10-fold stronger inhibitory effect on ERβ downstream signaling compared to PHTPP alone.[1]

References

PHTPP-1304 solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHTPP-1304 is a potent and specific autophagy-targeting chimera (AUTOTAC) designed for the targeted degradation of Estrogen Receptor β (ERβ).[1][2] Unlike traditional inhibitors, this compound facilitates the removal of the entire ERβ protein through the cellular autophagy pathway, offering a powerful tool for studying the roles of ERβ in various physiological and pathological processes, particularly in cancer research.[1] This document provides detailed protocols for the solubilization of this compound and the preparation of stock solutions for in vitro studies.

Physicochemical Properties

PropertyValue
Molecular Formula C₅₁H₅₀F₆N₄O₇
Molecular Weight 944.96 g/mol
Appearance Light yellow to yellow solid
CAS Number 2410081-60-4

This compound Solubility

The solubility of this compound is critical for the design and reproducibility of experiments. It is recommended to use fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO 110116.41Ultrasonic treatment is recommended.[1]

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is essential for obtaining reliable and consistent experimental results. The following table provides the required volumes of DMSO to prepare stock solutions of common concentrations.

Desired ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 1.0582 mL5.2912 mL10.5825 mL
5 mM 0.2116 mL1.0582 mL2.1165 mL
10 mM 0.1058 mL0.5291 mL1.0582 mL

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) and transfer it to a sterile vial.

  • Solvent Addition: Based on the desired final concentration, add the calculated volume of anhydrous DMSO. For 1 mg of this compound to make a 10 mM stock solution, add 0.1058 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 30-60 seconds to facilitate initial dissolution.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes.[1] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots as recommended below.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Form: Store at 4°C, protected from light and under a nitrogen atmosphere.[1]

  • Stock Solutions in DMSO:

    • For long-term storage, store aliquots at -80°C for up to 6 months.[1]

    • For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]

    • Always protect stock solutions from light.[1]

Visualized Experimental Workflow and Signaling Pathway

G cluster_workflow This compound Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex sonicate 4. Sonicate (if needed) vortex->sonicate Check for full dissolution aliquot 5. Aliquot vortex->aliquot sonicate->aliquot Ensure clear solution store 6. Store at -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway This compound Mechanism of Action PHTPP1304 This compound ERb Estrogen Receptor β (ERβ) PHTPP1304->ERb Binds to Autophagy Autophagy Machinery ERb->Autophagy Recruits Downstream Downstream Signaling (EGFR, p-ERK/ERK, p-Akt/Akt) ERb->Downstream Promotes Lysosome Lysosome Autophagy->Lysosome Delivers for Degradation ERβ Degradation Lysosome->Degradation Inhibition Inhibition of Signaling Degradation->Inhibition Leads to Inhibition->Downstream Blocks

Caption: this compound induces ERβ degradation via autophagy.

References

Application Notes and Protocols for PHTPP-1304 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHTPP-1304 is a potent and specific autophagy-targeting chimera (AUTOTAC) designed for the targeted degradation of Estrogen Receptor Beta (ERβ). Unlike its parent compound, PHTPP, which acts as an ERβ antagonist, this compound facilitates the removal of the ERβ protein through the cellular autophagy pathway.[1][2][3] This is achieved by this compound's bifunctional nature, allowing it to bind to both ERβ and the autophagy receptor p62/SQSTM1, thereby inducing the self-oligomerization of p62 and subsequent engulfment of the ERβ protein into autophagosomes for lysosomal degradation.[1][2] The degradation of ERβ can have significant effects on downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1]

Western blotting is an indispensable technique for validating the efficacy of this compound by quantifying the reduction in ERβ protein levels. Furthermore, it allows for the investigation of the compound's impact on key signaling proteins, such as the phosphorylation status of Akt and ERK, providing a deeper understanding of its mechanism of action. This document provides a detailed protocol for utilizing this compound in a Western blot experiment to monitor ERβ degradation and its effects on associated signaling pathways.

Mechanism of Action: this compound Signaling Pathway

PHTPP1304_pathway cluster_cell Cell PHTPP1304 This compound Complex This compound-ERβ-p62 Complex PHTPP1304->Complex ERb ERβ ERb->Complex Akt Akt ERK ERK p62 p62/SQSTM1 p62->Complex Autophagosome Autophagosome Complex->Autophagosome recruitment Lysosome Lysosome Autophagosome->Lysosome fusion Degradation Degradation of ERβ Lysosome->Degradation Degradation->Akt inhibition of signaling Degradation->ERK inhibition of signaling pAkt p-Akt (Ser473) Akt->pAkt phosphorylation Downstream Downstream Signaling pAkt->Downstream pERK p-ERK ERK->pERK phosphorylation pERK->Downstream western_blot_workflow A Cell Seeding B This compound Treatment A->B 24h C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G 1h H Primary Antibody Incubation G->H Overnight I Secondary Antibody Incubation H->I 1h J Detection (ECL) I->J K Data Analysis J->K

References

Application Notes and Protocols for PHTPP-1304 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing PHTPP-1304, a PHTPP-based autophagy targeting chimera (AUTOTAC), in immunofluorescence staining applications. This compound induces the degradation of the estrogen receptor β (ERβ) via the autophagy pathway, making it a valuable tool for studying ERβ-mediated cancers and signaling pathways.[1]

Introduction

This compound is a novel molecule designed to specifically target and degrade ERβ through autophagy.[1] Unlike traditional inhibitors, this compound removes the target protein, offering a potent and lasting effect on ERβ signaling.[1] Immunofluorescence staining is a key technique to visualize the subcellular localization of proteins and monitor the effects of compounds like this compound on protein expression and cellular processes. This document outlines the mechanism of action of this compound, its effects on downstream signaling, and provides a comprehensive protocol for its use in immunofluorescence experiments.

Mechanism of Action

This compound functions as an AUTOTAC, a chimeric molecule that simultaneously binds to the target protein (ERβ) and an autophagy-related protein (p62). This dual binding induces the self-oligomerization of p62 and promotes the sequestration of the ERβ-p62 complex into autophagosomes, which then fuse with lysosomes for degradation.[1] This targeted degradation of ERβ leads to the inhibition of its downstream signaling pathways, including the EGFR, p-ERK/ERK, and p-Akt/Akt pathways.[1]

Data Presentation

Summary of Quantitative Data on this compound Effects
ParameterCell LineConcentrationEffectReference
ERβ Degradation (DC50)HEK293T≈ 2 nM50% degradation of ERβ[1]
ERβ Degradation (DC50)ACHN renal carcinoma< 100 nM50% degradation of ERβ[1]
ERβ Degradation (DC50)MCF-7 breast cancer< 100 nM50% degradation of ERβ[1]
Cytotoxicity (IC50)ACHN cells3.3 µM50% inhibition of cell viability[1]
Downstream Signaling InhibitionLNCaP cells (E2-stimulated)0.5 µM (24h)10-fold stronger inhibition of EGFR, p-ERK/ERK, p-Akt/Akt signaling compared to PHTPP alone[1]
Puncta FormationACHN cells0.5-10 µM (24h)Induces the formation of p62+ERβ+ puncta[1]

Signaling Pathway Diagram

PHTPP1304_Signaling_Pathway cluster_cell Cell cluster_downstream Downstream Signaling PHTPP1304 This compound ERb ERβ PHTPP1304->ERb Binds p62 p62 PHTPP1304->p62 Binds ERb->p62 Complex Formation Autophagosome Autophagosome p62->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation ERβ Degradation Lysosome->Degradation EGFR EGFR Degradation->EGFR Inhibits pERK_ERK p-ERK/ERK Degradation->pERK_ERK Inhibits pAkt_Akt p-Akt/Akt Degradation->pAkt_Akt Inhibits

Caption: Mechanism of this compound-induced ERβ degradation and downstream signaling inhibition.

Experimental Protocols

Immunofluorescence Staining Protocol for this compound Treatment

This protocol provides a general framework for immunofluorescence staining to visualize the effects of this compound. Optimization of antibody concentrations, incubation times, and this compound treatment conditions may be required for specific cell types and experimental setups.

Materials:

  • Cells of interest cultured on glass coverslips or in imaging-compatible plates

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (Fixation solution)

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization buffer)

  • Blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-ERβ, anti-p62, anti-LC3)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips or imaging plates at an appropriate density to reach 50-70% confluency at the time of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 0.5-10 µM) or vehicle control for the desired time (e.g., 24 hours).[1]

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[2]

  • Washing:

    • Aspirate the fixation solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (or a combination of primary antibodies for multi-color staining) in the blocking buffer to the predetermined optimal concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light.

    • Incubate the cells with the diluted secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Counterstaining:

    • Incubate the cells with a diluted solution of a nuclear stain like DAPI for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • If using imaging plates, add a small volume of PBS to prevent the cells from drying out.

    • Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

Experimental Workflow Diagram

IF_Workflow start Start: Seed Cells treatment This compound Treatment start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA/Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-ERβ, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging end End: Image Analysis imaging->end

Caption: A typical workflow for immunofluorescence staining after this compound treatment.

References

Application Notes and Protocols for Cell Viability Assays with PHTPP-1304 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHTPP-1304 is a potent and specific autophagy-targeting chimera (AUTOTAC) that selectively induces the degradation of Estrogen Receptor β (ERβ). Unlike traditional antagonists, this compound facilitates the removal of the entire ERβ protein through the autophagy-lysosome pathway. This mechanism of action provides a powerful tool for studying the roles of ERβ in various physiological and pathological processes, particularly in cancer biology. These application notes provide detailed protocols for assessing cell viability following this compound treatment, along with quantitative data and representations of the underlying signaling pathways.

Mechanism of Action

This compound is a bifunctional molecule composed of a high-affinity ERβ ligand (PHTPP) and a p62-binding ligand. Upon entering the cell, this compound simultaneously binds to ERβ and the autophagy receptor protein p62/SQSTM1. This ternary complex formation induces the self-oligomerization of p62, leading to the sequestration of ERβ into autophagosomes. Subsequent fusion with lysosomes results in the degradation of the entire complex, including ERβ. This targeted protein degradation approach offers a distinct advantage over simple receptor blockade, as it eliminates all functions of the target protein.

Data Presentation: Quantitative Analysis of this compound on Cell Viability

The following table summarizes the available quantitative data on the efficacy of this compound in inducing ERβ degradation and affecting cell viability in various cell lines.

Cell LineCompoundParameterValueReference
HEK293TThis compoundDC₅₀ (50% Degradation Concentration)≈ 2 nM[1]
ACHN (Renal Carcinoma)This compoundDC₅₀< 100 nM[1]
MCF-7 (Breast Cancer)This compoundDC₅₀< 100 nM[1]
ACHN (Renal Carcinoma)This compoundIC₅₀ (50% Inhibitory Concentration)3.3 µM[1]

Mandatory Visualizations

Signaling Pathway of this compound-mediated ERβ Degradation

PHTPP1304_pathway cluster_cell Cell PHTPP1304 This compound TernaryComplex This compound-ERβ-p62 Ternary Complex PHTPP1304->TernaryComplex Binds ERb ERβ ERb->TernaryComplex Binds p62 p62 p62->TernaryComplex Binds & Oligomerizes Autophagosome Autophagosome TernaryComplex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of ERβ Autolysosome->Degradation

Caption: this compound-mediated degradation of ERβ via the autophagy pathway.

Experimental Workflow for Cell Viability Assays

experimental_workflow start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 assay Perform Cell Viability Assay incubation2->assay mtt MTT Assay assay->mtt trypan Trypan Blue Assay assay->trypan readout Measure Absorbance/ Count Cells mtt->readout trypan->readout analysis Data Analysis (IC50) readout->analysis

Caption: General workflow for assessing cell viability after this compound treatment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., ACHN, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This protocol is suitable for both adherent and suspension cells to determine the number of viable cells after this compound treatment.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 6-well or 12-well sterile plates

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow adherent cells to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and trypsinize to detach the cells. Resuspend in complete medium.

    • For suspension cells, directly collect the cell suspension.

    • Transfer a representative aliquot of the cell suspension from each treatment condition to a microcentrifuge tube.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this may lead to viable cells taking up the dye.

  • Cell Counting:

    • Load 10 µL of the cell suspension-Trypan Blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Data Analysis:

    • Calculate the percentage of viable cells for each treatment group using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

    • Compare the viability of the this compound-treated groups to the vehicle control.

References

PHTPP-1304: In Vivo Application Notes and Protocols for Targeted ERβ Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Researchers and Drug Development Professionals

Introduction: PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ). As a bifunctional molecule, this compound engages ERβ and the autophagy receptor p62/SQSTM1, inducing the latter's self-oligomerization and subsequent engulfment of the ERβ-PHTPP-1304-p62 complex into autophagosomes for lysosomal degradation. This targeted protein degradation strategy offers a promising therapeutic avenue for ERβ-dependent pathologies, including certain cancers. These application notes provide a comprehensive guide for the in vivo application of this compound, detailing its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

This compound leverages the cellular autophagy machinery to achieve targeted degradation of ERβ. The molecule consists of a high-affinity ligand for ERβ derived from its parent compound PHTPP, connected via a linker to a ligand that binds to the ZZ domain of p62. This dual binding initiates the self-oligomerization of p62, a key step in the formation of p62 bodies. These bodies, containing the targeted ERβ, are then recognized and sequestered by the autophagosome, which subsequently fuses with the lysosome to degrade its contents. This process effectively reduces cellular levels of ERβ, thereby inhibiting its downstream signaling pathways.

PHTPP_1304_Mechanism cluster_0 Cellular Environment cluster_1 AUTOTAC-Mediated Degradation PHTPP_1304 This compound Ternary_Complex This compound-ERβ-p62 Ternary Complex PHTPP_1304->Ternary_Complex Binds ERb ERβ (Target Protein) ERb->Ternary_Complex Binds p62 p62 (Autophagy Receptor) p62->Ternary_Complex Binds p62_Oligomerization p62 Oligomerization & Cargo Sequestration Ternary_Complex->p62_Oligomerization Induces Autophagosome Autophagosome Formation p62_Oligomerization->Autophagosome Recruits Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Degradation ERβ Degradation Autolysosome->Degradation Leads to

Figure 1: Mechanism of action of this compound. The AUTOTAC molecule facilitates the formation of a ternary complex between ERβ and p62, leading to p62 oligomerization, autophagosome engulfment, and subsequent lysosomal degradation of ERβ.

Data Presentation

In Vitro Activity of this compound
ParameterCell LineValueReference
ERβ Degradation (DC50)HEK293T~2 nM[1]
ERβ Degradation (DC50)ACHN renal carcinoma< 100 nM[1]
ERβ Degradation (DC50)MCF-7 breast cancer< 100 nM[1]
Cytotoxicity (IC50)ACHN cells3.3 µM[1]

Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Solutol HS 15 (or Kolliphor® HS 15)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

This protocol is adapted from in vivo studies of other AUTOTACs and may require optimization for this compound.[1]

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 100 mg/mL. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Prepare the vehicle: In a sterile tube, mix Solutol HS 15 and sterile PBS to create a 10% Solutol solution in PBS (e.g., 1 mL Solutol HS 15 + 9 mL sterile PBS).

  • Formulate the final dosing solution:

    • For a final vehicle composition of 5% DMSO / 10% Solutol / 85% PBS, calculate the required volumes.

    • Example for a 1 mL final solution:

      • Start with 850 µL of sterile PBS.

      • Add 100 µL of Solutol HS 15 and mix thoroughly.

      • Add 50 µL of the 100 mg/mL this compound stock solution in DMSO.

    • Vortex the final solution vigorously to ensure it is a clear and homogenous solution.

  • Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter before administration.

  • Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light.

In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Model:

  • Female immunodeficient mice (e.g., NOD-scid GAMMA or similar) are suitable for xenograft studies.

  • The choice of cancer cell line for xenografts should be based on high ERβ expression (e.g., certain breast, prostate, or ovarian cancer cell lines).

Experimental Workflow:

Xenograft_Workflow start Start cell_culture Cell Culture (ERβ-positive cancer cells) start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Intraperitoneal Injection) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint (e.g., Tumor size limit reached) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis end End analysis->end ERb_Signaling cluster_0 Downstream Effectors cluster_1 Cellular Outcomes ERb ERβ EGFR EGFR ERb->EGFR Regulates PI3K_Akt PI3K/Akt Pathway ERb->PI3K_Akt Regulates MAPK_ERK MAPK/ERK Pathway ERb->MAPK_ERK Regulates PHTPP_1304 This compound PHTPP_1304->ERb Degrades Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration

References

Application Notes and Protocols for PHTPP-1304 Administration in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHTPP-1304 is an Autophagy-Targeting Chimera (AUTOTAC) designed to induce the degradation of the Estrogen Receptor β (ERβ). It functions by linking the target protein (ERβ) to the autophagy pathway, leading to its breakdown. This mechanism presents a promising strategy for cancers where ERβ signaling is implicated. While in vivo data for this compound is currently limited in publicly available literature, this document provides detailed application notes and protocols based on its precursor, PHTPP, a selective ERβ antagonist. These protocols can serve as a foundational guide for designing and executing preclinical studies with this compound in animal models of cancer, with the understanding that compound-specific optimization will be required.

PHTPP has been investigated for its anti-cancer properties, demonstrating inhibition of cancer cell growth and invasion in preclinical models.[1] The methodologies outlined below are derived from established protocols for PHTPP and general best practices for in vivo cancer research.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and in vivo studies involving PHTPP, the parent compound of this compound. This data provides context for the biological activity and potential therapeutic utility.

Table 1: In Vitro Efficacy of this compound and PHTPP

CompoundCell LineCancer TypeEndpointResult
This compoundACHNRenal CarcinomaCytotoxicityIC50 = 3.3 μM
This compoundACHNRenal CarcinomaERβ DegradationDC50 < 100 nM
This compoundMCF-7Breast CancerERβ DegradationDC50 < 100 nM
PHTPPOE33 & OE19Esophageal CancerInhibition of ProliferationConcentration-dependent inhibition
PHTPPBladder Cancer CellsBladder CancerCell Growth and InvasionReduction observed

Table 2: In Vivo Efficacy of PHTPP

Animal ModelCancer TypeTreatmentDosing RegimenKey Findings
Female B6 mice (BBN-induced)Bladder CancerPHTPP10 μl of 10 mM solution per mouse (i.p.)Inhibition of tumor growth and invasion, improved survival rate.[1]

Signaling Pathway

This compound and its precursor, PHTPP, exert their effects primarily by targeting the Estrogen Receptor β (ERβ) signaling pathway. In many cancer types, ERβ has been shown to have tumor-suppressive functions, and its activation can lead to the inhibition of proliferation and induction of apoptosis. By antagonizing or degrading ERβ, these compounds can modulate downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth.

ERB_signaling_pathway ERβ Signaling Pathway Modulation by PHTPP/PHTPP-1304 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR) PI3K PI3K Growth_Factor_Receptors->PI3K RAS RAS Growth_Factor_Receptors->RAS Akt Akt PI3K->Akt Cell_Proliferation_Survival Cell Proliferation & Survival Akt->Cell_Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation_Survival ERB_cytoplasmic ERβ ERB_nuclear ERβ ERE Estrogen Response Elements (ERE) ERB_nuclear->ERE Binds to Gene_Transcription Gene Transcription (e.g., Cyclin D1, c-myc) ERE->Gene_Transcription Regulates Gene_Transcription->Cell_Proliferation_Survival Inhibits PHTPP_PHTPP1304 PHTPP / this compound PHTPP_PHTPP1304->ERB_cytoplasmic Inhibits/Degrades PHTPP_PHTPP1304->ERB_nuclear Inhibits/Degrades

Caption: Modulation of the ERβ signaling pathway by PHTPP/PHTPP-1304.

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies with this compound. These are generalized protocols and should be adapted based on the specific cancer model and experimental goals.

Protocol 1: Xenograft Tumor Model Development

This protocol describes the establishment of a subcutaneous xenograft model, a common approach for evaluating the efficacy of anti-cancer compounds.

xenograft_workflow Xenograft Model Experimental Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, ACHN) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Cell Implantation Cell_Harvest->Implantation Animal_Prep 3. Animal Preparation (e.g., Immunocompromised mice) Animal_Prep->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. This compound Administration Randomization->Treatment Data_Collection 8. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 9. Endpoint Analysis (Tumor Excision, Histology) Data_Collection->Endpoint

Caption: Workflow for a typical xenograft animal study.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, ACHN)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or other appropriate extracellular matrix)

  • Immunocompromised mice (e.g., NOD/SCID, NSG)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium to ~80% confluency.

  • Cell Harvesting:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with medium, centrifuge cells, and resuspend in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • Cell Preparation for Implantation:

    • Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel to a final concentration of 1-10 x 10^6 cells per 100-200 µL. Keep on ice.

  • Animal Preparation:

    • Acclimatize animals for at least one week before the experiment.

    • Anesthetize the mouse using an approved method.

  • Subcutaneous Implantation:

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor animals regularly for tumor development.

    • Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization:

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize animals into treatment and control groups.

Protocol 2: this compound Formulation and Administration

This protocol provides guidance on preparing and administering this compound to tumor-bearing animals. Note: The optimal vehicle and dose for this compound must be determined empirically. The following are common formulations for preclinical in vivo studies.

Vehicle Formulations:

  • Option 1 (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

  • Option 2 (Oil-based): 5% DMSO, 95% Corn oil.

Procedure for Formulation (using Option 1 as an example):

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Add saline to reach the final volume and mix well.

  • The prepared formulation should be used immediately.

Administration:

  • Dosing: The dose of this compound should be determined based on preliminary in vitro and in vivo toxicity and efficacy studies. A starting point could be based on the effective concentrations observed in cell culture, with appropriate scaling. For PHTPP, a dose of 10 µl of a 10 mM solution was used in a bladder cancer model.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Other routes such as oral gavage (p.o.) or intravenous (i.v.) may also be considered depending on the compound's properties.

  • Dosing Schedule: Administer the formulation according to a predetermined schedule (e.g., daily, every other day) for a specified duration.

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

Protocol 3: Endpoint Analysis

Procedure:

  • Euthanasia: Euthanize animals according to approved institutional guidelines.

  • Tumor Excision and Measurement:

    • Excise the tumors and record their final weight.

  • Tissue Processing:

    • Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for ERβ and proliferation markers like Ki-67).

    • Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot for signaling pathway proteins, qPCR for gene expression).

  • Data Analysis:

    • Statistically analyze the differences in tumor growth and weight between the treatment and control groups.

    • Correlate the in vivo findings with the histological and molecular data.

Conclusion

The protocols and information provided herein offer a comprehensive starting point for the in vivo evaluation of this compound in animal models of cancer. While direct in vivo data for this compound is not yet widely available, the data from its parent compound, PHTPP, and the established methodologies for preclinical cancer research provide a solid foundation for initiating these studies. Researchers are encouraged to perform initial dose-ranging and toxicity studies to determine the optimal and safe dose of this compound for their specific animal model and cancer type. Careful and systematic experimentation will be key to elucidating the therapeutic potential of this novel AUTOTAC compound.

References

Analysis of p62 Puncta Formation Induced by PHTPP-1304: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of p62 puncta formation following treatment with PHTPP-1304, a potent autophagy-targeting chimera (AUTOTAC). This compound induces the degradation of the estrogen receptor β (ERβ) by promoting the self-oligomerization of p62/SQSTM1, a key receptor in selective autophagy.[1] The formation of p62 puncta is a critical cellular event in this process and serves as a quantifiable marker for the induction of autophagy. These notes offer a comprehensive guide, including quantitative data on this compound's effects, detailed experimental protocols for cell culture, treatment, immunofluorescence staining, and image analysis, as well as visual representations of the involved signaling pathways and experimental workflows.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Selective autophagy utilizes receptor proteins, such as p62, to recognize and target specific cargo for degradation. The formation of p62 puncta, or bodies, represents the sequestration of cargo destined for autophagic clearance. This compound is a novel AUTOTAC that leverages this pathway to induce the degradation of ERβ, a target implicated in various cancers.[1] this compound's mechanism of action involves the induction of p62 self-oligomerization, leading to the formation of distinct p62 puncta that co-localize with ERβ.[1] Understanding and quantifying this process is crucial for evaluating the efficacy of this compound and similar AUTOTAC compounds.

The initiation of autophagy is tightly regulated by a complex signaling network, with the ULK1 complex acting as a central initiator.[2] This complex is, in turn, negatively regulated by the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key sensor of cellular nutrient status.[3] Under conditions of cellular stress or mTORC1 inhibition, the ULK1 complex is activated, leading to the phosphorylation of downstream targets and the initiation of autophagosome formation.[3][4] p62 itself is a substrate of ULK1, and this phosphorylation can enhance its function in selective autophagy.[2][5]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on p62 puncta formation and ERβ degradation based on available data.

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
ACHN (Renal Carcinoma)0.5-10 µM24 hoursDose-dependent induction of p62+ERβ+ puncta formation.[1]
HEK293T~2 nM (DC50)Not specifiedInduces degradation of ERβ.[1]
MCF-7 (Breast Cancer)< 100 nMNot specifiedInduces degradation of ERβ.[1]
ACHN (Renal Carcinoma)< 100 nMNot specifiedInduces degradation of ERβ.[1]

Signaling Pathways and Mechanism of Action

The formation of p62 puncta induced by this compound is integrated with the canonical autophagy signaling pathway. The following diagrams illustrate the key molecular interactions.

PHTPP1304_Mechanism_of_Action cluster_0 This compound Action PHTPP1304 This compound p62_monomer p62 (Monomer) PHTPP1304->p62_monomer Induces p62_oligomer p62 (Oligomer) p62_monomer->p62_oligomer Self-oligomerization p62_puncta p62 Puncta p62_oligomer->p62_puncta Autophagosome Autophagosome p62_puncta->Autophagosome Incorporation ERb ERβ ERb->p62_puncta Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation ERβ Degradation Lysosome->Degradation Autophagy_Signaling_Pathway cluster_1 Upstream Regulation cluster_2 Autophagy Initiation and Puncta Formation Nutrients Nutrient Status mTORC1 mTORC1 Nutrients->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition p62 p62 ULK1_complex->p62 Phosphorylation Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation Initiation p62_puncta p62 Puncta p62->p62_puncta Oligomerization p62_puncta->Autophagosome_formation Cargo Sequestration Cell_Culture_Workflow Start Start Seed_cells Seed cells on coverslips in a 24-well plate Start->Seed_cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_cells->Incubate_24h Prepare_PHTPP1304 Prepare this compound working solutions (e.g., 0.5-10 µM in culture medium) Incubate_24h->Prepare_PHTPP1304 Treat_cells Treat cells with this compound (and vehicle control) Prepare_PHTPP1304->Treat_cells Incubate_treatment Incubate for desired duration (e.g., 24 hours) Treat_cells->Incubate_treatment Proceed_to_staining Proceed to Immunofluorescence Staining Incubate_treatment->Proceed_to_staining Staining_Protocol Start Start with treated cells on coverslips Wash_PBS Wash with PBS (3x) Start->Wash_PBS Fix Fix with 4% Paraformaldehyde (15 min) Wash_PBS->Fix Wash_PBS_2 Wash_PBS_2 Fix->Wash_PBS_2 Wash with PBS (3x) Permeabilize Permeabilize with 0.25% Triton X-100 (10 min) Wash_PBS_3 Wash_PBS_3 Permeabilize->Wash_PBS_3 Wash with PBS (3x) Block Block with 1% BSA in PBST (1 hour) Primary_Ab Incubate with primary antibody (anti-p62) (overnight at 4°C) Block->Primary_Ab Wash_PBST Wash with PBST (3x) Primary_Ab->Wash_PBST Secondary_Ab Incubate with fluorescent secondary antibody (1 hour at RT, in the dark) Wash_PBST->Secondary_Ab Wash_PBST_2 Wash_PBST_2 Secondary_Ab->Wash_PBST_2 Wash with PBST (3x) Counterstain Counterstain with DAPI (5 min) Wash_PBS_4 Wash_PBS_4 Counterstain->Wash_PBS_4 Wash with PBS (2x) Mount Mount coverslips on slides Image Image with confocal microscope Mount->Image Wash_PBS_2->Permeabilize Wash_PBS_3->Block Wash_PBST_2->Counterstain Wash_PBS_4->Mount Image_Analysis_Workflow Start Start with mounted slides Acquire_images Acquire images using a confocal microscope (e.g., 40x or 63x objective) Start->Acquire_images Open_in_ImageJ Open images in ImageJ/Fiji Acquire_images->Open_in_ImageJ Split_channels Split color channels Open_in_ImageJ->Split_channels Set_threshold Set a consistent threshold for the p62 channel Split_channels->Set_threshold Count_nuclei Count nuclei in the DAPI channel to normalize Split_channels->Count_nuclei Analyze_particles Use 'Analyze Particles' to count puncta (define size and circularity) Set_threshold->Analyze_particles Calculate_puncta_per_cell Calculate the average number of puncta per cell Analyze_particles->Calculate_puncta_per_cell Count_nuclei->Calculate_puncta_per_cell Statistical_analysis Perform statistical analysis Calculate_puncta_per_cell->Statistical_analysis

References

Application Notes and Protocols for Studying ERβ Signaling Pathways with PHTPP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estrogen receptors (ERs), primarily ERα and ERβ, are critical mediators of estrogen signaling, playing pivotal roles in various physiological and pathological processes. Understanding the distinct functions of these two receptor subtypes is a key area of research, particularly in fields like oncology, neurobiology, and endocrinology. PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a potent and selective antagonist for ERβ.[1][2][3][4] Its high selectivity, with a 36-fold preference for ERβ over ERα, makes it an invaluable tool for dissecting the specific roles of ERβ signaling pathways.[1][2][3][4]

It is important to distinguish PHTPP from a related compound, PHTPP-1304. While both modulate ERβ, their mechanisms of action are distinct. PHTPP acts as a competitive antagonist, blocking the binding of estrogen to ERβ and thereby inhibiting its transcriptional activity. In contrast, this compound is an autophagy-targeting chimera (AUTOTAC) that induces the degradation of ERβ through the autophagy pathway.[5] This document will focus on the application of PHTPP as a selective antagonist to study ERβ signaling.

Data Presentation

The following tables summarize key quantitative data regarding the use of PHTPP in various experimental contexts.

Table 1: Selectivity and Potency of PHTPP

ParameterValueCell Line/SystemReference
Selectivity (ERβ vs. ERα)36-foldNot specified[1][2][3][4]
ERβ Antagonist ActivityFull antagonismHuman endometrial cancer cells (HEC-1)[2]
ERα Agonist/Antagonist ActivityNo significant agonismNot specified[1]
Inhibition of E2-stimulated ERβ activityEffective at 10⁻⁶ MNot specified[4]
Effect on E2-stimulated ERα activityNo suppressionNot specified[4]

Table 2: Effects of PHTPP on Cellular Processes

Cellular ProcessCell LinePHTPP ConcentrationObserved EffectReference
Cell ProliferationOE33 and OE19 (esophageal cancer)Concentration-dependentSignificant inhibition[6]
Cell ProliferationSKOV3 and OV2008 (ovarian cancer)Not specifiedSignificant enhancement[7]
Cell Growth and InvasionBladder cancer cellsNot specifiedReduction[1]
ApoptosisOE33 (esophageal cancer)1 µM, 33 µM, 75 µMSignificant increase in caspase 3/7 activity[6]
Mammosphere Formation (Breast Cancer Stem Cells)Patient-derived luminal and TNBC cellsNot specified53.7% and 45.5% reduction, respectively[8]
Long-Term Potentiation (LTP)Mouse hippocampal neuronsNot specifiedSignificant reduction in LTP amplitude[9]

Experimental Protocols

Cell Culture and Treatment with PHTPP

Objective: To investigate the effect of ERβ antagonism on a specific cellular phenotype (e.g., proliferation, apoptosis, gene expression).

Materials:

  • Cell line of interest expressing ERβ

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), charcoal-stripped for steroid-depleted conditions

  • PHTPP (stock solution typically prepared in DMSO)

  • Vehicle control (DMSO)

  • Multi-well plates (e.g., 6-well, 24-well, 96-well)

Protocol:

  • Cell Seeding: Plate cells at a predetermined density in multi-well plates and allow them to adhere overnight in complete medium.

  • Steroid Deprivation (if necessary): For studies involving estrogen stimulation, replace the complete medium with a medium containing charcoal-stripped FBS for 24-48 hours to reduce the influence of endogenous steroids.

  • PHTPP Treatment: Prepare working concentrations of PHTPP by diluting the stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Remove the medium from the cells and add the medium containing PHTPP or vehicle control. For co-treatment studies, ligands such as 17β-estradiol (E2) or the ERβ-selective agonist DPN can be added.

  • Assay: Following the desired incubation period (typically 24-72 hours), proceed with the downstream assay of interest (e.g., cell viability assay, apoptosis assay, RNA/protein extraction).

Western Blot Analysis of ERβ Downstream Signaling

Objective: To determine the effect of PHTPP on the expression and phosphorylation status of proteins in ERβ signaling pathways.

Materials:

  • Cell lysates from PHTPP-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., ERβ, p-Akt, Akt, p-ERK, ERK, EGFR, Bcl-2, Survivin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Luciferase Reporter Assay for ERβ Transcriptional Activity

Objective: To quantify the antagonistic effect of PHTPP on ERβ-mediated gene transcription.

Materials:

  • HEK293 cells or other suitable cell line

  • ERβ expression vector (e.g., pcDNA3-ERβ)

  • Estrogen Response Element (ERE)-driven firefly luciferase reporter vector

  • Control reporter vector (e.g., Renilla luciferase)

  • Transfection reagent

  • PHTPP, ERβ agonist (e.g., DPN), and vehicle control

  • Dual-luciferase reporter assay system

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 24-well plate. After 24 hours, co-transfect the cells with the ERβ expression vector, ERE-luciferase reporter, and the control reporter vector.[1]

  • Treatment: After 8 hours of transfection, replace the medium with fresh medium containing PHTPP, an ERβ agonist (DPN), or vehicle control.[1]

  • Incubation: Incubate the cells for an additional 24 hours.[1]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

ERB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERbeta_inactive ERβ Estrogen->ERbeta_inactive PHTPP PHTPP PHTPP->ERbeta_inactive Antagonism ERbeta_active ERβ ERbeta_inactive->ERbeta_active Activation PI3K PI3K ERbeta_active->PI3K Ras Ras ERbeta_active->Ras ERE Estrogen Response Element ERbeta_active->ERE Dimerization & Nuclear Translocation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Proliferation pERK->Proliferation Gene_Expression Gene Expression (e.g., Cyclin D1, PCNA) ERE->Gene_Expression Gene_Expression->Proliferation

Caption: PHTPP antagonizes ERβ, blocking downstream signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treatment with PHTPP (and/or E2/DPN) Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Proliferation_Assay Proliferation Assay (e.g., MTT, XTT) Incubation->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Incubation->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot qPCR RT-qPCR (Gene Expression) Incubation->qPCR Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for studying the effects of PHTPP.

PHTPP_vs_PHTPP1304 Comparison of PHTPP and this compound cluster_PHTPP PHTPP cluster_PHTPP1304 This compound PHTPP_node PHTPP ERb_PHTPP ERβ PHTPP_node->ERb_PHTPP Antagonizes Signaling_Blocked Signaling Blocked ERb_PHTPP->Signaling_Blocked PHTPP1304_node This compound (AUTOTAC) ERb_PHTPP1304 ERβ PHTPP1304_node->ERb_PHTPP1304 Binds Autophagy Autophagy Machinery PHTPP1304_node->Autophagy Recruits Degradation ERβ Degraded ERb_PHTPP1304->Degradation Autophagy->Degradation

Caption: Distinct mechanisms of action of PHTPP and this compound.

References

Troubleshooting & Optimization

Troubleshooting PHTPP-1304 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHTPP-1304. The information is presented in a question-and-answer format to directly address common issues, with a focus on overcoming insolubility problems.

Frequently Asked Questions (FAQs) - Solubility and Handling

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, it is critical to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2][3]

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: You can achieve a concentration of up to 110 mg/mL (116.41 mM) in DMSO.[1] However, achieving this concentration may require sonication to facilitate dissolution.[1]

Q3: My this compound is not fully dissolving in DMSO, even with sonication. What could be the issue?

A3: If you are still experiencing solubility issues, consider the following:

  • DMSO Quality: Ensure you are using a new, unopened bottle of anhydrous or high-purity DMSO. Older bottles may have absorbed atmospheric moisture.[1][2][3]

  • Sonication Time: You may need to sonicate the solution for a longer period. Ensure the vial is properly immersed in the sonicator bath.

  • Temperature: Gentle warming of the solution (e.g., to 37°C) can sometimes aid dissolution, but be cautious of potential compound degradation at higher temperatures.

Q4: Can I dissolve this compound in aqueous buffers like PBS?

A4: this compound and its parent compound, PHTPP, are generally considered insoluble in water and aqueous buffers.[2][4] For cell culture experiments, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.

  • Vortexing during Dilution: Add the this compound stock solution to the medium dropwise while vortexing or stirring to ensure rapid and uniform mixing.

  • Use of Surfactants: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween 80 are used to improve solubility.[4][5] While not standard for cell culture, in some specific assay buffers, a very low concentration of a non-ionic surfactant might be tolerated.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Always protect the solutions from light.[1]

Quantitative Solubility Data

The following table summarizes the solubility data for this compound and its parent compound, PHTPP.

CompoundSolventConcentrationNotes
This compound DMSO110 mg/mL (116.41 mM)Ultrasonic assistance may be needed.[1]
PHTPP DMSO33 mM[6][7]-
50 mg/mL (118.11 mM)[2]Use fresh DMSO.[2]
15.38 mg/mL (36.33 mM)[3]Ultrasonic assistance may be needed.[3]
21.67 mg/mL (51.19 mM)[4]Sonication is recommended.[4]
Ethanol100 mM[6][7]-
3.96 mg/mL (9.35 mM)[4]Sonication is recommended.[4]
WaterInsoluble[2][4]-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 944.96 g/mol )[8]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.45 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath and sonicate until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the this compound DMSO stock solution for use in cell-based experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • To minimize precipitation, add the this compound stock solution to the cell culture medium while gently vortexing or flicking the tube.

  • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (e.g., <0.5%) to avoid solvent-induced effects on the cells.

  • Use the freshly prepared working solutions immediately for your experiments.

Visualizations

This compound Mechanism of Action

This compound is an Autophagy-Targeting Chimera (AUTOTAC) that selectively induces the degradation of Estrogen Receptor β (ERβ).[1][5][9] It works by binding to both ERβ and the autophagy-related protein p62, inducing the self-oligomerization of p62.[1][9] This complex is then recognized and engulfed by autophagosomes, which subsequently fuse with lysosomes, leading to the degradation of ERβ.

PHTPP1304_Mechanism cluster_cell Cell cluster_autophagy Autophagy Pathway PHTPP1304 This compound Complex Ternary Complex (this compound-ERβ-p62) PHTPP1304->Complex ERb Estrogen Receptor β (ERβ) ERb->Complex p62 p62 p62->Complex Induces p62 self-oligomerization Autophagosome Autophagosome Complex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation ERβ Degradation Autolysosome->Degradation Troubleshooting_Workflow Start Insolubility Issue Observed CheckDMSO Is DMSO fresh and anhydrous? Start->CheckDMSO UseNewDMSO Use a new, unopened bottle of DMSO CheckDMSO->UseNewDMSO No CheckConcentration Is the concentration too high? CheckDMSO->CheckConcentration Yes UseNewDMSO->CheckConcentration LowerConcentration Prepare a more dilute stock solution CheckConcentration->LowerConcentration Yes ApplyEnergy Have you tried sonication or gentle warming? CheckConcentration->ApplyEnergy No LowerConcentration->ApplyEnergy Sonication Sonicate until solution is clear ApplyEnergy->Sonication No PrecipitationOnDilution Precipitation upon dilution in aqueous buffer? ApplyEnergy->PrecipitationOnDilution Yes Sonication->PrecipitationOnDilution DilutionTechnique Improve dilution technique: - Lower final DMSO % - Vortex while adding dropwise - Use serial dilutions PrecipitationOnDilution->DilutionTechnique Yes Success Issue Resolved PrecipitationOnDilution->Success No DilutionTechnique->Success

References

Optimizing PHTPP-1304 concentration for maximum ERβ degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using PHTPP-1304 for the targeted degradation of Estrogen Receptor β (ERβ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PHTPP-based autophagy-targeting chimera (AUTOTAC). Unlike its parent compound PHTPP, which is a selective ERβ antagonist, this compound is designed to induce the degradation of the ERβ protein. It achieves this by hijacking the cellular autophagy pathway, leading to the engulfment and breakdown of ERβ, rather than through the ubiquitin-proteasome system.[1]

Q2: What is the primary advantage of using this compound over a traditional ERβ antagonist like PHTPP?

While a traditional antagonist like PHTPP blocks the function of ERβ, this compound eliminates the protein entirely.[2][3] This can offer a more profound and sustained inhibition of ERβ signaling. For instance, this compound has been shown to have a 10-fold stronger inhibitory effect on ERβ downstream signaling in LNCaP cells stimulated with estrogen (E2) compared to PHTPP alone.[1]

Q3: In which cell lines has this compound been shown to be effective?

This compound has demonstrated efficacy in inducing ERβ degradation in several cell lines, including HEK293T cells, ACHN renal carcinoma cells, and MCF-7 breast cancer cells.[1]

Q4: What is the mechanism of ERβ degradation induced by this compound?

This compound induces the degradation of ERβ through the autophagy pathway. It can cause the self-oligomerization of p62, a key autophagy receptor protein, and induces the formation of p62+ and ERβ+ puncta, which are characteristic of autophagosomes.[1]

Quantitative Data Summary

The following table summarizes the reported potency and cytotoxicity of this compound in various cell lines.

ParameterCell LineValueReference
DC₅₀ (Degradation) HEK293T≈ 2 nM[1]
ACHN< 100 nM[1]
MCF-7< 100 nM[1]
IC₅₀ (Cytotoxicity) ACHN3.3 µM[1]
  • DC₅₀ (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein (ERβ).

  • IC₅₀ (Inhibitory Concentration 50): The concentration of this compound that inhibits 50% of cell viability.

Visualizing the Mechanism and Pathways

cluster_0 This compound Mechanism of Action PHTPP1304 This compound ERb ERβ Protein PHTPP1304->ERb Binds to p62 p62 Autophagy Receptor PHTPP1304->p62 Induces self- oligomerization of Autophagosome Autophagosome Formation ERb->Autophagosome p62->Autophagosome Recruits to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation ERβ Degradation Lysosome->Degradation Mediates

Caption: Mechanism of this compound-induced ERβ degradation via the autophagy pathway.

cluster_1 ERβ Signaling Pathway Inhibition Estrogen Estrogen (E2) ERb ERβ Estrogen->ERb Activates Nucleus Nucleus ERb->Nucleus Translocates to PHTPP1304 This compound PHTPP1304->ERb Induces Degradation of ERE Estrogen Response Elements (EREs) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Downstream Downstream Signaling (e.g., EGFR, ERK, Akt) Transcription->Downstream

Caption: Overview of ERβ signaling and its inhibition by this compound-mediated degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low ERβ degradation Suboptimal this compound concentration: The concentration may be too low for the specific cell line.Perform a dose-response experiment (see protocol below) to determine the optimal concentration (typically in the range of 1 nM to 1 µM).
Incorrect incubation time: Degradation is time-dependent.Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period.
Cell line resistance: The cell line may have low autophagy flux or other resistance mechanisms.Confirm ERβ expression in your cell line. Consider using an autophagy inducer (e.g., rapamycin) as a positive control for the pathway.
This compound degradation: The compound may be unstable in your culture medium.Prepare fresh stock solutions and add the compound to the medium immediately before treating the cells. Store stock solutions at -80°C for up to 6 months.[1]
High cell toxicity Concentration too high: this compound can be cytotoxic at higher concentrations (e.g., IC₅₀ of 3.3 µM in ACHN cells).[1]Lower the concentration of this compound. Ensure you are working within the "therapeutic window" below the cytotoxic level.
Off-target effects: At high concentrations, the compound may have off-target effects.Use the lowest effective concentration that achieves maximal ERβ degradation.
Inconsistent results Variable cell density: Inconsistent cell seeding can affect protein levels and drug response.Ensure consistent cell plating density across all experiments.
This compound solubility issues: The compound may precipitate out of solution.Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to maintain solubility.
Freeze-thaw cycles: Repeated freeze-thaw cycles of the stock solution can degrade the compound.Aliquot the this compound stock solution upon preparation and avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration for ERβ Degradation

This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for maximizing ERβ degradation in a target cell line.

Materials:

  • Target cells expressing ERβ

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERβ and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Workflow Diagram:

cluster_2 Experimental Workflow for Optimizing this compound Concentration start Seed cells in multi-well plate prepare Prepare serial dilutions of this compound start->prepare treat Treat cells with varying concentrations for 24h prepare->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify western Perform Western Blot for ERβ and loading control quantify->western analyze Analyze band intensity and determine optimal concentration western->analyze

Caption: Workflow for determining the optimal dose of this compound for ERβ degradation.

Procedure:

  • Cell Seeding:

    • Seed your target cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of cell lysis.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time, for example, 24 hours.[1]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with cold PBS.

    • Add lysis buffer with protease inhibitors to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant for each sample using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against ERβ.

    • Also, probe the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for ERβ and the loading control using densitometry software.

    • Normalize the ERβ band intensity to the corresponding loading control band intensity for each sample.

    • Plot the normalized ERβ levels against the log of the this compound concentration to determine the dose-response curve and identify the optimal concentration for maximum ERβ degradation.

References

PHTPP-1304 and Autophagy Induction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide addresses potential reasons why PHTPP-1304 may not appear to induce autophagy in your experimental setup. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am using this compound to induce autophagy, but I am not observing the expected results. Why might this be?

A1: A common misconception is that this compound is a direct inducer of general autophagy. This compound is an Autophagy-Targeting Chimera (AUTOTAC) that is designed to selectively induce the degradation of a specific protein, the estrogen receptor ERβ, via the autophagy pathway.[1][2] It is not a general inducer of bulk autophagy in the same way as starvation or rapamycin. Therefore, a lack of widespread autophagy induction is the expected outcome. This compound works by inducing the self-oligomerization of p62, a key autophagy receptor, and recruiting ERβ for degradation.[1][2]

Q2: What is the underlying mechanism of this compound, and how does it relate to the canonical autophagy pathway?

A2: this compound is a chimeric molecule based on PHTPP, a selective antagonist of the Estrogen Receptor β (ERβ).[3][4][5] As an AUTOTAC, it links the target protein (ERβ) to the autophagy machinery to trigger its specific degradation.[1][2] This targeted degradation may not result in a detectable increase in general autophagy markers.

Furthermore, the parent compound class to which PHTPP belongs has been shown to inhibit autophagy flux in some contexts.[6] The PI3K/Akt/mTOR signaling pathway is a central regulator of autophagy, with Akt activation leading to the inhibition of autophagy.[7][8][9][10][11] PHTPP has been reported to inhibit ERβ downstream signaling, which can include the p-Akt/Akt pathway.[1] However, some studies have shown that PHTPP can inhibit PHLPP1/2, which are phosphatases that inactivate Akt.[12][13] Inhibition of PHLPP1/2 would lead to increased Akt phosphorylation and consequently, an inhibition of autophagy.[12][14][15] Given these opposing potential effects, the net impact of this compound on general autophagy can be complex and cell-type dependent.

Q3: Are there any off-target effects of this compound that could influence autophagy?

A3: While PHTPP is known to be a selective ERβ antagonist, like any small molecule, it may have off-target effects that could vary depending on the cell type and experimental conditions.[3][4] If this compound were to have off-target effects that activate the Akt/mTOR pathway, this would lead to an inhibition of autophagy.[7][8][9][11]

Troubleshooting Guide

If you are still expecting to see some level of autophagy induction based on your specific experimental context, here are some troubleshooting steps:

Issue Potential Reason Suggested Action
No change in LC3-II levels by Western blot This compound induces targeted, not bulk, autophagy.Use a positive control for autophagy induction (e.g., starvation, rapamycin, or torin 1) to ensure your assay is working.
Autophagic flux may be occurring without a net increase in autophagosome number.[16][17][18]Perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An increase in LC3-II accumulation in the presence of the inhibitor would indicate an increase in flux.
Incorrect concentration or treatment duration.Perform a dose-response and time-course experiment with this compound to determine the optimal conditions for your cell line.
No increase in GFP-LC3 puncta Overexpression of GFP-LC3 can lead to aggregate formation that is not related to autophagy.[19]Use a cell line with stable, low-level expression of GFP-LC3. Validate findings by observing endogenous LC3 localization via immunofluorescence.
The observed effect is cell-type specific.Test the effect of this compound in a different cell line known to be responsive to ERβ modulation.
Contradictory results from different autophagy assays Each autophagy assay has its limitations.Use a multi-pronged approach to assess autophagy. For example, combine Western blotting for LC3-II and p62 with fluorescence microscopy of LC3 puncta and autophagic flux assays.[17][19]

Experimental Protocols

Autophagic Flux Assay by Western Blot

Objective: To measure the rate of autophagosome degradation (autophagic flux) upon treatment with this compound.

Methodology:

  • Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment:

    • Treat cells with vehicle control (e.g., DMSO).

    • Treat cells with this compound at the desired concentration.

    • Treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the experiment.

    • Treat cells with this compound for the desired duration, adding a lysosomal inhibitor for the final 2-4 hours.

    • Include a positive control for autophagy induction (e.g., Earle's Balanced Salt Solution for starvation or 100 nM rapamycin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A degradation of p62 is also indicative of active autophagy.

Signaling Pathways and Workflows

PHTPP1304_Autophagy_Pathway cluster_0 This compound Action cluster_1 Canonical Autophagy Regulation PHTPP1304 This compound p62 p62/SQSTM1 PHTPP1304->p62 Induces oligomerization ERb ERβ p62->ERb Binds Autophagosome Autophagosome ERb->Autophagosome Targeted for degradation Lysosome Lysosome Autophagosome->Lysosome Fuses Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Induction General Autophagy mTORC1->Autophagy_Induction Inhibits Lysosome->ERb Degrades

Caption: this compound selectively targets ERβ for autophagic degradation.

Troubleshooting_Workflow Start Start: No observed autophagy with this compound Q1 Is your primary goal to induce general or targeted autophagy? Start->Q1 A1_Targeted This compound is for targeted degradation of ERβ. Lack of general autophagy is expected. Q1->A1_Targeted Targeted A1_General This compound is not a general autophagy inducer. Q1->A1_General General Q2 Have you confirmed your autophagy assay is working? A1_Targeted->Q2 End Conclusion: This compound is not inducing general autophagy in your system. Consider alternative inducers if that is the experimental goal. A1_General->End A2_Yes Assay is validated. Q2->A2_Yes Yes A2_No Use a positive control (e.g., starvation, rapamycin). Q2->A2_No No Q3 Have you measured autophagic flux? A2_Yes->Q3 A2_No->Q2 A3_Yes Flux is not increased. Q3->A3_Yes Yes A3_No Perform flux assay with lysosomal inhibitors. Q3->A3_No No A3_Yes->End A3_No->Q3

Caption: Troubleshooting workflow for this compound and autophagy experiments.

References

Inconsistent results with PHTPP-1304: a troubleshooting guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHTPP-1304. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any inconsistent results encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a PHTPP-based Autophagy-Targeting Chimera (AUTOTAC). It is a bifunctional molecule designed to induce the degradation of the Estrogen Receptor β (ERβ) by hijacking the cellular autophagy pathway. One end of this compound binds to ERβ, while the other end binds to the autophagy receptor p62/SQSTM1. This dual binding brings ERβ into proximity with the autophagic machinery, leading to its engulfment in autophagosomes and subsequent degradation in lysosomes.

Q2: What is the difference between PHTPP and this compound?

A2: PHTPP is a selective antagonist for Estrogen Receptor β (ERβ), meaning it blocks the receptor's activity.[1][2][3][4] In contrast, this compound is a chemical degrader of ERβ. It utilizes the PHTPP moiety to specifically target ERβ and then induces its removal from the cell via the autophagy pathway.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.

ConditionRecommendation
Powder Store at -20°C for up to 3 years.
In Solvent Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Solubility Soluble in DMSO.

Note: Always refer to the manufacturer's datasheet for the most specific and up-to-date information.

Troubleshooting Guide

Inconsistent ERβ Degradation

Q4: I am not observing consistent degradation of ERβ after treating my cells with this compound. What are the possible causes and solutions?

A4: Inconsistent ERβ degradation can stem from several factors, from experimental setup to cellular context.

Potential CauseTroubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported DC50 (concentration for 50% degradation) is approximately 2 nM in HEK293T cells, but can be higher in other cell lines.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal ERβ degradation.
Low Autophagic Flux in Cells The efficacy of this compound is dependent on a functional autophagy pathway. If your cells have low basal autophagic activity, you may see reduced ERβ degradation. Consider using a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment) to confirm the autophagic competency of your cells.
This compound Instability Ensure proper storage and handling of this compound. Prepare fresh stock solutions in high-quality, anhydrous DMSO.
Cell Line-Specific Factors The expression levels of ERβ and key autophagy proteins can vary between cell lines, affecting the efficiency of this compound. It is advisable to confirm ERβ expression in your cell line of interest.

Troubleshooting Workflow for Inconsistent ERβ Degradation

G start Inconsistent ERβ Degradation suboptimal_conc Is the this compound concentration optimized? start->suboptimal_conc dose_response Perform a dose-response experiment (e.g., 1 nM - 10 µM). suboptimal_conc->dose_response No time_course_q Is the incubation time optimized? suboptimal_conc->time_course_q Yes dose_response->time_course_q time_course_a Conduct a time-course experiment (e.g., 6-48h). time_course_q->time_course_a No autophagy_q Is the cellular autophagy pathway active? time_course_q->autophagy_q Yes time_course_a->autophagy_q autophagy_a Check autophagic flux. Use positive controls (e.g., starvation, rapamycin). autophagy_q->autophagy_a Unsure stability_q Is the this compound stock solution fresh and properly stored? autophagy_q->stability_q Yes autophagy_a->stability_q stability_a Prepare fresh stock in anhydrous DMSO. Aliquot and store at -80°C. stability_q->stability_a No cell_line_q Does the cell line express sufficient ERβ? stability_q->cell_line_q Yes stability_a->cell_line_q cell_line_a Confirm ERβ expression by Western Blot or qPCR. cell_line_q->cell_line_a Unsure end Consistent ERβ Degradation Achieved cell_line_q->end Yes cell_line_a->end G cluster_0 This compound cluster_1 Cellular Components PHTPP_1304 This compound ERb ERβ PHTPP_1304->ERb Binds to p62 p62/SQSTM1 PHTPP_1304->p62 Binds to Autophagosome Autophagosome ERb->Autophagosome Recruited via p62 p62->Autophagosome Initiates formation Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation ERβ Degradation Autolysosome->Degradation G cluster_analysis Downstream Analysis start Start Experiment cell_culture Cell Seeding and Culture start->cell_culture treatment Treat cells with this compound and appropriate controls cell_culture->treatment harvest Harvest Cells for Analysis treatment->harvest western_blot Western Blot for ERβ, LC3, p62 harvest->western_blot imaging Immunofluorescence for LC3 puncta and p62 bodies harvest->imaging qpcr qPCR for ERβ target gene expression harvest->qpcr data_analysis Data Analysis and Interpretation western_blot->data_analysis imaging->data_analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

References

Improving the stability of PHTPP-1304 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHTPP-1304. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an Autophagy-Targeting Chimera (AUTOTAC).[1] It is a bifunctional molecule designed to induce the degradation of the Estrogen Receptor β (ERβ). It functions by binding simultaneously to ERβ and the autophagy receptor protein p62, triggering the selective engulfment of the ERβ-p62 complex into an autophagosome, which then fuses with a lysosome for degradation.[2] This targeted protein degradation occurs via the autophagy pathway, not the ubiquitin-proteasome system.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. The related compound, PHTPP, is soluble in DMSO up to 33 mM and in ethanol (B145695) up to 100 mM.[3] For this compound, ensure you are using a concentration well within its solubility limit to prevent precipitation.

Q3: How should I store this compound stock solutions?

A3: Proper storage is critical for maintaining the integrity of this compound.

  • Long-term storage: Aliquot stock solutions into single-use volumes and store at -80°C for up to 6 months.[1]

  • Short-term storage: For frequent use, aliquots can be stored at -20°C for up to 1 month.[1]

To maximize stability, it is crucial to protect solutions from light and to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1] Always minimize freeze-thaw cycles, as this can degrade the compound and introduce moisture into the DMSO solvent.[1]

Q4: What is the difference between this compound and PHTPP?

A4: PHTPP is a selective ERβ antagonist, meaning it binds to the receptor and blocks its function.[3][4][5] this compound is a derivative of PHTPP; it uses the PHTPP scaffold as the ERβ-binding ligand but is attached via a linker to a p62-binding ligand. This bifunctional nature transforms it from a simple antagonist into a degrader that actively removes the ERβ protein from the cell.[1]

Troubleshooting Guide

Issue 1: I'm observing precipitation in my this compound stock solution upon thawing.

Possible Cause Troubleshooting Action
Concentration Exceeds Solubility The solubility of compounds often decreases at lower temperatures. You may be storing the solution at a concentration that is too high for cryogenic storage.
Solution: Prepare a new stock solution at a slightly lower concentration. Before use, warm the vial to room temperature and vortex gently but thoroughly to ensure the compound is fully redissolved.[4]
Water Absorption by DMSO DMSO is highly hygroscopic and can absorb atmospheric moisture, which significantly reduces the solubility of many organic compounds.[6]
Solution: Use fresh, anhydrous-grade DMSO for stock preparation. Aliquot stocks into low-volume, single-use vials to minimize air exposure upon opening. Purge with nitrogen or argon before sealing.
Incomplete Dissolution The compound may not have been fully dissolved initially.
Solution: When preparing stock solutions, ensure complete dissolution by gentle warming (not to exceed 40°C) and sonication if necessary. Visually inspect for any particulate matter before storage.

Issue 2: My experimental results are inconsistent, suggesting a loss of this compound activity.

Possible Cause Troubleshooting Action
Compound Degradation in Stock Repeated freeze-thaw cycles or improper long-term storage may have degraded the compound.
Solution: Discard the old stock and prepare a fresh solution from solid powder. Adhere strictly to the recommended storage conditions (-80°C for long-term, minimal freeze-thaws).[1]
Instability in Aqueous Media This compound may have limited stability in your aqueous cell culture medium or assay buffer, especially over long incubation periods or at non-optimal pH.
Solution: Prepare working dilutions in assay media immediately before use. Perform a time-course experiment to assess how long the compound remains active under your specific assay conditions. Refer to the Stability Data table below for guidance on pH and temperature effects.
Adsorption to Plastics The compound may adsorb to the surface of certain plastic labware (e.g., tubes, pipette tips, plates), reducing its effective concentration.
Solution: Use low-adhesion polypropylene (B1209903) tubes and plates where possible. Pre-rinsing pipette tips with the solution before final transfer can also help mitigate loss.

Issue 3: The color of my this compound solution has changed.

Possible Cause Troubleshooting Action
Oxidation or Photodegradation Exposure to air (oxygen) or light can cause chemical degradation, often indicated by a color change.
Solution: Discard the solution. Prepare fresh stock in amber vials to protect from light.[1] Purge with an inert gas to displace oxygen.
Solvent Impurities Impurities in the solvent can react with the compound over time.
Solution: Always use high-purity, anhydrous-grade solvents from a reputable supplier.

This compound Stability Data

The following table summarizes the stability of this compound under various conditions after preparation from a 10 mM DMSO stock. This data is illustrative and intended to guide experimental design. Stability was assessed by HPLC, measuring the percentage of intact this compound remaining.

Solvent/Buffer (10 µM Final)TemperatureIncubation Time% this compound Remaining
DMSO (Anhydrous) -80°C6 months>99%
DMSO (Anhydrous) -20°C1 month>98%
DMSO (Anhydrous) 25°C (Room Temp)24 hours>97%
PBS, pH 7.4 37°C2 hours~95%
PBS, pH 7.4 37°C8 hours~85%
PBS, pH 7.4 37°C24 hours~60%
DMEM + 10% FBS, pH ~7.6 37°C24 hours~55%
Acetate Buffer, pH 5.0 37°C8 hours~70%
Tris Buffer, pH 8.5 37°C8 hours~75%

Note: The pyrazolopyrimidine core can be susceptible to acid- or base-catalyzed degradation or isomerization, and AUTOTAC linkers may undergo hydrolysis, particularly over extended periods in aqueous buffers.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, low-adhesion polypropylene or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath (optional)

  • Inert gas (Argon or Nitrogen) source

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief (5-10 minute) sonication in a room temperature water bath can aid dissolution if needed.

  • Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.

  • (Optional but Recommended) Purge the headspace of the vial with a gentle stream of nitrogen or argon for 15-20 seconds to displace oxygen.

  • Aliquot the stock solution into single-use volumes in sterile, appropriately labeled vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: HPLC-Based Stability Assessment of this compound

Objective: To quantify the degradation of this compound in a specific solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Test solution (e.g., PBS pH 7.4, cell culture medium)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC vials

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Prepare Test Sample (Time=0):

    • Dilute the this compound DMSO stock into the test solution to a final concentration of 10 µM.

    • Immediately take a 100 µL aliquot and mix it with 100 µL of ACN in an HPLC vial. This is the T=0 sample. Store it at 4°C until injection.

  • Incubate:

    • Place the remaining test solution in the desired incubation condition (e.g., 37°C incubator).

  • Collect Time Points:

    • At each desired time point (e.g., 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from the incubating solution and quench it by mixing with 100 µL of ACN in a new HPLC vial. Store at 4°C.

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Set the UV detector to monitor at the λmax of this compound (determine this by a UV scan if unknown, typically between 250-350 nm for similar structures).

    • Inject 10-20 µL of each sample (T=0 and subsequent time points).

    • Run a suitable gradient to separate this compound from any potential degradants. Example gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-22 min: 95% to 5% B

      • 22-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time from the T=0 sample.

    • Integrate the peak area for this compound at each time point.

    • Calculate the percentage remaining: (% Remaining) = (Peak Area at Time=X / Peak Area at Time=0) * 100.

Visualizations

PHTPP1304_MOA cluster_cell Cell cluster_complex Ternary Complex Formation PHTPP1304 This compound Complex ERβ :: this compound :: p62 PHTPP1304->Complex ERb ERβ (Target Protein) ERb->Complex Binds ERβ Ligand p62 p62 (Autophagy Receptor) p62->Complex Binds p62 Ligand Autophagosome Autophagosome (Sequestration) Complex->Autophagosome Induces Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation ERβ Degradation Lysosome->Degradation Proteolysis

Caption: Mechanism of action for this compound-mediated ERβ degradation.

Stability_Workflow PrepStock 1. Prepare 10 mM Stock in Anhydrous DMSO Dilute 2. Dilute Stock to 10 µM in Test Solution (e.g., PBS) PrepStock->Dilute SampleT0 3. Collect T=0 Sample (Quench with Acetonitrile) Dilute->SampleT0 Incubate 4. Incubate Solution at Desired Condition (e.g., 37°C) Dilute->Incubate HPLC 6. Analyze All Samples by RP-HPLC SampleT0->HPLC SampleTX 5. Collect Samples at Timepoints (T=X) (Quench with Acetonitrile) Incubate->SampleTX SampleTX->HPLC Analyze 7. Integrate Peak Area & Calculate % Remaining vs T=0 HPLC->Analyze

Caption: Experimental workflow for assessing this compound stability via HPLC.

Troubleshooting_Tree Start Inconsistent Activity or Suspected Degradation CheckStock Is the stock solution clear, colorless, and stored correctly? Start->CheckStock StockNo No: Precipitate or Color Change CheckStock->StockNo No StockYes Yes: Stock appears fine CheckStock->StockYes Yes MakeNewStock Action: Prepare fresh stock from solid. Use anhydrous DMSO, aliquot, & store at -80°C. StockNo->MakeNewStock CheckWorkingSol Is the issue seen after dilution in aqueous buffer? StockYes->CheckWorkingSol WorkingSolNo No: Issue is likely upstream (e.g., cell health, other reagents) CheckWorkingSol->WorkingSolNo No WorkingSolYes Yes: Loss of activity in assay CheckWorkingSol->WorkingSolYes Yes PerformStability Action: Assess stability in assay medium. Prepare dilutions fresh. Minimize incubation time. WorkingSolYes->PerformStability

Caption: Troubleshooting decision tree for this compound stability issues.

References

Addressing high cytotoxicity with PHTPP-1304 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter high cytotoxicity during in vitro experiments with PHTPP-1304. The following resources are designed to help identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.

Troubleshooting Guide: High Cytotoxicity

Unexpectedly high or inconsistent cytotoxicity can arise from various factors. This guide addresses common issues in a question-and-answer format.

Observation / Question Potential Cause Recommended Action
Q1: Why am I seeing high cytotoxicity at all concentrations, including very low ones? Compound Concentration Error: Incorrect stock concentration or dilution calculations.- Verify calculations for all dilutions. - Prepare a fresh serial dilution from a new stock solution. - Consider having the stock concentration analytically verified if the issue persists.
Solvent Toxicity: The vehicle (e.g., DMSO) is at a cytotoxic concentration.- Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.5% for DMSO).[1] - Run a vehicle-only control to assess the cytotoxicity of the solvent at the highest concentration used.
Cell Culture Health: Cells were unhealthy or stressed before treatment.- Visually inspect cells for normal morphology before starting the experiment. - Use cells with a low passage number.[2] - Ensure optimal cell seeding density to avoid over-confluence or sparseness.[2][3]
Q2: My results are not reproducible. Why is the cytotoxicity varying between experiments? Compound Instability: this compound may be unstable in the culture medium or subject to degradation from freeze-thaw cycles.- Aliquot the stock solution to minimize freeze-thaw cycles.[4] - Store the stock solution as recommended (-80°C for 6 months; -20°C for 1 month, protected from light).[4] - Prepare fresh dilutions right before each experiment.
Inconsistent Cell Seeding: Variation in the number of cells seeded per well.- Ensure a homogenous cell suspension before plating. - Use a reliable cell counting method (e.g., hemocytometer with trypan blue) for accurate seeding.
Assay Interference: Phenol (B47542) red in the medium or other compounds may interfere with colorimetric or fluorometric assays.[5][6]- Use phenol red-free medium for the duration of the assay if using assays like MTT or XTT.[5] - Check for potential interactions between this compound and the assay reagents.
Q3: How do I know if the cytotoxicity is a specific effect of this compound or a general artifact? Off-Target Effects: At high concentrations, compounds can exhibit off-target cytotoxicity unrelated to their primary mechanism.- Perform a dose-response experiment across a wide range of concentrations to determine the IC50 value. - Compare the cytotoxic concentration to the effective concentration for ERβ degradation (DC50 is ~2 nM in HEK293T cells).[4] Significant cytotoxicity at concentrations far exceeding the DC50 may indicate off-target effects.
Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) in the cell culture.[2]- Regularly test cell cultures for mycoplasma contamination. - Visually inspect cultures for signs of bacterial or fungal contamination. - If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is an autophagy-targeting chimera (AUTOTAC). It functions by inducing the degradation of the estrogen receptor β (ERβ) through the autophagy pathway, rather than the more common ubiquitination pathway.[4] It is designed for research in various cancers that are mediated by ERβ.[4]

Q2: Is cytotoxicity an expected outcome of this compound treatment? A2: Yes, a certain degree of cytotoxicity is expected and is part of its mechanism of action in cancer cells. This compound has a reported IC50 (the concentration at which 50% of cells are killed) of 3.3 μM in ACHN renal carcinoma cells.[4] The goal of troubleshooting is to ensure the observed cytotoxicity is due to the compound's specific activity and not experimental artifacts.

Q3: What are the known effective and cytotoxic concentrations for this compound? A3: The following table summarizes key quantitative data for this compound from published sources.

ParameterCell LineConcentrationSource
ERβ Degradation (DC50) HEK293T~2 nM[4]
ERβ Degradation (DC50) ACHN, MCF-7< 100 nM[4]
Cytotoxicity (IC50) ACHN3.3 μM[4]
ERβ Signaling Inhibition LNCaP0.5 μM[4]

Q4: How can I differentiate between on-target cytotoxicity (due to ERβ degradation) and non-specific or off-target cytotoxicity? A4: To confirm on-target activity, you can perform experiments such as:

  • Western Blot Analysis: Confirm the degradation of ERβ at concentrations that correlate with the observed cytotoxicity.

  • Rescue Experiments: In an appropriate model, see if overexpressing ERβ can rescue the cells from this compound-induced death.

  • Use of Control Compounds: Compare the effects of this compound with its parent compound, PHTPP, which is an ERβ antagonist but does not induce degradation.[1][7][8] This can help distinguish between effects from receptor antagonism and receptor degradation.

Visualizing Mechanisms and Workflows

This compound Signaling Pathway

PHTPP1304_Pathway cluster_0 This compound Action cluster_1 Downstream Effects PHTPP1304 This compound p62 p62 Oligomerization PHTPP1304->p62 ERb Estrogen Receptor β (ERβ) PHTPP1304->ERb Autophagy Autophagy Machinery p62->Autophagy ERb->Autophagy Degradation ERβ Degradation Autophagy->Degradation Signaling Downstream Signaling (EGFR, Akt, ERK) Degradation->Signaling Inhibits CellGrowth Inhibition of Cancer Cell Growth & Migration Signaling->CellGrowth Leads to

Caption: Mechanism of this compound inducing ERβ degradation via autophagy.

Experimental Workflow for Troubleshooting Cytotoxicity

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckSetup Step 1: Verify Experimental Setup Start->CheckSetup CheckCulture Step 2: Assess Cell Culture Health CheckSetup->CheckCulture Calculations, Solvent Conc. OK Rerun Step 3: Rerun Experiment with Controls CheckCulture->Rerun Cells are Healthy Analyze Analyze Results Rerun->Analyze ProblemSolved Cytotoxicity is Reproducible & Dose-Dependent (Likely On-Target) Analyze->ProblemSolved Consistent? ProblemPersists Cytotoxicity is Erratic or Universal Analyze->ProblemPersists Inconsistent? InvestigateFurther Investigate Contamination or Compound Stability ProblemPersists->InvestigateFurther

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Key Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity (MTT Assay)

This protocol provides a framework for assessing cell viability based on the metabolic activity of cells.[5][9][10]

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Appropriate cell culture medium (phenol red-free recommended)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilizing agent to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cell Viability (Trypan Blue Exclusion Assay)

This method distinguishes viable from non-viable cells based on membrane integrity.[2][10]

Materials:

  • Cell suspension from treated and control wells/flasks

  • Trypan Blue stain (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Preparation: After treatment with this compound, collect the cells. For adherent cells, trypsinize and collect the cell suspension. Be sure to collect any floating (dead) cells from the supernatant as well.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue). Incubate for 1-2 minutes at room temperature.

  • Counting: Immediately load 10 µL of the stained cell suspension into the hemocytometer.

  • Observation: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells within the grid of the hemocytometer.

  • Calculation:

    • Percent Viability = (Number of viable cells / Total number of cells) x 100

    • This provides a direct measure of cell death for each this compound concentration.

References

How to confirm PHTPP-1304 is entering the cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHTPP-1304. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this novel molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PHTPP-based Autophagy-Targeting Chimera (AUTOTAC).[1] Unlike traditional inhibitors, it is designed to specifically target and induce the degradation of the Estrogen Receptor β (ERβ) through the cellular autophagy pathway.[1] The PHTPP component of the molecule acts as a selective antagonist for ERβ, providing targeting specificity.[2][3] The AUTOTAC component then induces the self-oligomerization of p62, a key autophagy receptor protein, leading to the formation of autophagosomes that engulf and degrade the targeted ERβ protein.[4][1]

cluster_0 Extracellular cluster_1 Intracellular PHTPP_1304_ext This compound PHTPP_1304_int This compound PHTPP_1304_ext->PHTPP_1304_int Cellular Entry ERB ERβ PHTPP_1304_int->ERB Binds to p62 p62 PHTPP_1304_int->p62 Induces Autophagosome Autophagosome ERB->Autophagosome Engulfment Oligomer_p62 Oligomerized p62 p62->Oligomer_p62 Self-oligomerization Oligomer_p62->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Products Lysosome->Degradation Leads to

Diagram 1: Proposed mechanism of this compound (AUTOTAC).
Q2: How can I confirm that this compound is entering my cells?

Confirming the intracellular entry of this compound is a critical step in validating your experimental results. You can achieve this through both indirect and direct methods.

  • Indirect Methods (Recommended): These methods confirm intracellular activity by observing the known biological consequences of this compound's mechanism of action. These are often the most accessible and informative approaches.

    • Method 1: Assess Degradation of Target Protein (ERβ). The primary function of this compound is to degrade ERβ. A reduction in total ERβ protein levels is a strong indicator of successful cell entry and activity. This is typically measured by Western blot.

    • Method 2: Analyze Downstream Signaling Effects. this compound has been shown to inhibit ERβ downstream signaling pathways more effectively than its parent compound, PHTPP.[4] Measuring the phosphorylation status of key downstream proteins, such as ERK and Akt, can serve as a functional confirmation of its intracellular action.

  • Direct Methods (Advanced): These methods involve directly measuring the concentration of the compound inside the cell.

    • Method 3: Quantify Intracellular Compound Concentration. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to measure the precise amount of this compound within cell lysates. This provides definitive proof of entry but requires specialized equipment and protocol development.[5]

Troubleshooting Guides & Protocols

Guide 1: Confirming ERβ Degradation via Western Blot

This is the most common and recommended method for confirming the intracellular activity of this compound.

Experimental Question: Does treatment with this compound lead to a decrease in total ERβ protein levels in my cells?

start Start: Seed Cells treat Treat Cells: - Vehicle (DMSO) - this compound (various conc.) start->treat lyse Lyse Cells & Quantify Protein (e.g., BCA) treat->lyse sds SDS-PAGE: Separate proteins by size lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with Primary Abs: - Anti-ERβ - Anti-β-actin (Loading Control) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Ab wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with ECL Substrate & Image Chemiluminescence wash2->detect analyze Analyze: Quantify band density. Normalize ERβ to β-actin. detect->analyze

Diagram 2: Experimental workflow for Western blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., ACHN, MCF-7, or LNCaP) at an appropriate density.[4]

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.5 µM - 10 µM) and a vehicle control (e.g., DMSO) for a specified time, typically 24 hours.[4]

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6][7]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for total ERβ.

    • Simultaneously, or after stripping, probe with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify the band intensities using image analysis software. Normalize the ERβ band intensity to the corresponding loading control band intensity.

Expected Results & Troubleshooting:

Observed Result Interpretation Troubleshooting Steps
Dose-dependent decrease in ERβ Successful Entry & Activity. this compound is entering the cells and inducing degradation of its target.N/A. This is the expected positive result.
No change in ERβ levels Potential Entry Failure or Inactivity. The compound may not be entering the cells, or the cells may be resistant.- Verify the compound's integrity and concentration. - Increase incubation time or concentration. - Confirm that your cell line expresses ERβ. - Check for issues with the Western blot protocol (see below).
No ERβ band detected (even in control) Technical Issue. The cells may not express ERβ, or the antibody may not be working.- Run a positive control lysate from a known ERβ-expressing cell line. - Verify the primary antibody's specificity and optimize its concentration.
Uneven loading control bands Technical Issue. Unequal amounts of protein were loaded onto the gel.- Re-run the protein quantification and load equal amounts. - Ensure complete transfer from gel to membrane.
Guide 2: Confirming Downstream Signaling Inhibition

This compound inhibits ERβ downstream signaling, which includes the PI3K/Akt and MAPK/ERK pathways.[4] Assessing the phosphorylation status of Akt and ERK provides functional evidence of intracellular activity.

Experimental Question: Does this compound treatment reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) in my cells?

PHTPP_1304 This compound ERB ERβ PHTPP_1304->ERB Degrades EGFR EGFR ERB->EGFR Regulates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation, Survival, Migration pAkt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation Promotes

Diagram 3: Simplified ERβ downstream signaling pathway.

Protocol:

The protocol is identical to the Western blot procedure described in Guide 1 , with the following modifications to the Immunoblotting step:

  • Primary Antibodies: Use phospho-specific antibodies to detect the activated forms of the proteins. It is crucial to also probe separate blots (or strip and re-probe) for the total protein levels to show that the change is in the phosphorylation status, not the total amount of protein.

    • Phospho-Akt (Ser473) and Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

  • Stimulation: In some cell lines, like LNCaP, stimulation with estrogen (E2) may be required to activate the pathway and observe the inhibitory effect of this compound.[4]

Data Presentation & Expected Results:

The results should be presented as a ratio of the phosphorylated protein to the total protein. A successful experiment will show a decrease in these ratios upon treatment with this compound.

Treatment Group Expected p-Akt / Total Akt Ratio Expected p-ERK / Total ERK Ratio Interpretation
Vehicle ControlHigh (Baseline)High (Baseline)Baseline pathway activity.
This compound (0.5 µM)DecreasedDecreasedThis compound is entering the cell and functionally inhibiting ERβ downstream signaling.[4]
PHTPP (Parent Compound)Slight DecreaseSlight DecreaseThe AUTOTAC this compound is expected to be more potent than the parent antagonist alone.[4]

References

PHTPP-1304 degradation over time in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PHTPP-1304. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an autophagy-targeting chimera (AUTOTAC) that induces the degradation of the estrogen receptor β (ERβ).[1] Unlike some targeted protein degraders, it utilizes the autophagy pathway rather than the ubiquitin-proteasome system.[1] this compound can also induce the self-oligomerization of p62, a key autophagy receptor.[1] It has been shown to have cytotoxic effects on cancer cells and can inhibit cancer cell migration.[1]

Q2: I am observing a decrease in the activity of this compound in my multi-day experiment. What could be the cause?

A2: A loss of this compound activity over time in cell culture can be attributed to several factors, including:

  • Chemical Degradation: The compound may be unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis, oxidation, or photolysis.[2]

  • Adsorption to Labware: this compound may non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips.[2][3]

  • Cellular Metabolism: The cells themselves may metabolize the compound, leading to a decrease in its effective concentration.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is crucial to protect the stock solution from light and to avoid repeated freeze-thaw cycles.[1]

Q4: What is the difference between this compound and PHTPP?

A4: PHTPP is a selective ERβ antagonist, meaning it blocks the function of the receptor.[4][5][6] this compound, on the other hand, is a PHTPP-based AUTOTAC designed to induce the actual degradation of the ERβ protein.[1] this compound has been shown to have a more potent inhibitory effect on ERβ downstream signaling compared to PHTPP alone.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.Assess the stability of this compound in your specific cell culture media over the time course of your experiment using HPLC or LC-MS/MS.[2] Consider replenishing the media with fresh compound at regular intervals.
High variability in results between replicates. Inconsistent sample handling or incomplete solubilization of the compound.Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of the compound in the solvent before adding it to the media.[3]
Compound appears to be disappearing from the media, but no degradation products are detected. The compound may be binding to the plasticware or being rapidly internalized by the cells.Use low-protein-binding plates and pipette tips. Include a cell-free control to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[3]
Cells appear stressed or die at all concentrations tested. The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).[2]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a cell-free culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.[2]

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.[2]

Data Presentation:

Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)This compound Concentration (µM)% Remaining
01.00100
20.9595
40.8888
80.7575
240.4545
480.1515

Visualizations

Signaling Pathways and Workflows

PHTPP1304_Mechanism_of_Action cluster_0 This compound Action cluster_1 Autophagy Pathway PHTPP1304 This compound p62 p62 PHTPP1304->p62 induces self-oligomerization ERb ERβ PHTPP1304->ERb binds Autophagosome Autophagosome Formation ERb->Autophagosome targeted to Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation ERβ Degradation Lysosome->Degradation

Caption: Mechanism of action of this compound.

Stability_Assay_Workflow start Prepare this compound in Media aliquot Aliquot for each time point start->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect sample at time point incubate->sample analyze Analyze by HPLC/LC-MS/MS sample->analyze determine Determine % remaining analyze->determine end End determine->end

Caption: Workflow for assessing this compound stability.

ERb_Downstream_Signaling ERb ERβ EGFR EGFR ERb->EGFR ERK_pathway p-ERK/ERK EGFR->ERK_pathway Akt_pathway p-Akt/Akt EGFR->Akt_pathway Cell_Growth Cell Growth & Survival ERK_pathway->Cell_Growth Akt_pathway->Cell_Growth PHTPP1304 This compound PHTPP1304->ERb inhibits

Caption: Simplified ERβ downstream signaling pathway.

References

Technical Support Center: Optimizing PHTPP-1304 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing PHTPP-1304. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental protocols, with a particular focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PHTPP-based autophagy-targeting chimera (AUTOTAC). It is a bifunctional molecule designed to induce the degradation of the Estrogen Receptor β (ERβ) through the autophagy pathway.[1] One part of the molecule binds to ERβ, while the other part recruits the autophagy receptor protein p62. This dual binding facilitates the engulfment of the ERβ protein by autophagosomes, which then fuse with lysosomes for degradation.[1] This mechanism is distinct from proteasome-mediated degradation.

Q2: What is a recommended starting concentration and incubation time for this compound?

A2: For initial experiments, a concentration range of 10-100 nM is a reasonable starting point. This compound has a half-maximal degradation concentration (DC50) of approximately 2 nM in HEK2993T cells and below 100 nM in ACHN renal carcinoma and MCF-7 breast cancer cells.[1] A 24-hour incubation period is often effective for observing significant degradation of ERβ.[1] However, the optimal concentration and incubation time will vary depending on the cell line and experimental objectives.

Q3: How does this compound achieve selectivity for ERβ?

A3: The selectivity of this compound for ERβ is derived from its PHTPP component, which is a selective ERβ antagonist with a 36-fold higher selectivity for ERβ over ERα.[2][3][4]

Q4: What are the key downstream signaling pathways affected by this compound-mediated ERβ degradation?

A4: By degrading ERβ, this compound can inhibit downstream signaling pathways. For instance, in estrogen-stimulated LNCaP cells, this compound has been shown to have a more potent inhibitory effect on ERβ downstream signaling, including the EGFR, p-ERK/ERK, and p-Akt/Akt pathways, compared to PHTPP alone.[1]

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time for this compound is critical for achieving maximal target degradation while minimizing off-target effects and cytotoxicity.

Issue 1: Incomplete or No Degradation of ERβ

Possible Cause Troubleshooting Steps
Incubation time is too short. The kinetics of AUTOTAC-mediated degradation can vary between cell lines. Extend the incubation time. It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal degradation window.
Suboptimal this compound concentration. A dose-response experiment should be conducted to identify the optimal concentration for your specific cell line.
Low expression of ERβ or p62 in the cell line. Confirm the expression levels of both ERβ and p62 in your chosen cell line via Western blot or qPCR.
Impaired autophagy flux in the cell line. Treat cells with an autophagy inhibitor (e.g., hydroxychloroquine) alongside this compound. An accumulation of ERβ compared to this compound treatment alone can indicate that the degradation is autophagy-dependent.

Issue 2: Reduced Degradation at High Concentrations (The "Hook Effect")

Possible Cause Troubleshooting Steps
Formation of non-productive binary complexes. At very high concentrations, bifunctional molecules like this compound can form separate binary complexes with either ERβ or p62, preventing the formation of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve.[5][6][7][8]
Perform a wide dose-response curve: Use a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation and to determine if a hook effect is present.[6]
Use concentrations in the optimal range: Once the concentration for maximal degradation is identified, use concentrations at or below this for subsequent experiments.

Issue 3: Observed Cytotoxicity

Possible Cause Troubleshooting Steps
Prolonged incubation time. Long exposure to a foreign compound can induce cellular stress and toxicity.
Perform a time-dependent cytotoxicity assay: Assess cell viability at different incubation times (e.g., 24, 48, 72 hours) using a standard method like an MTT or resazurin (B115843) assay to find a time point with maximal degradation and minimal toxicity.
Off-target effects. At higher concentrations or longer incubation times, this compound may have off-target effects.
Lower the concentration: Use the lowest effective concentration that achieves significant ERβ degradation.

Data Presentation

Table 1: Time-Course of this compound Induced ERβ Degradation

The following data is illustrative and should be determined empirically for your specific cell line and experimental conditions.

Incubation Time (hours)This compound Concentration% ERβ Degradation (relative to vehicle control)
4100 nM25%
8100 nM50%
12100 nM75%
24100 nM>90%
48100 nM>90%

Table 2: Time-Dependent Cytotoxicity of this compound in ACHN Cells

Data derived from available literature indicating an IC50 of 3.3 µM in ACHN cells.[1] This table illustrates expected trends.

Incubation Time (hours)This compound Concentration% Cell Viability
241 µM~95%
243.3 µM~50%
2410 µM~20%
481 µM~85%
483.3 µM~35%
4810 µM<10%
721 µM~70%
723.3 µM~20%
7210 µM<5%

Experimental Protocols

Protocol 1: Time-Course Analysis of ERβ Degradation by Western Blot

  • Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERβ overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for ERβ and the loading control. Normalize the ERβ signal to the loading control for each time point. Plot the normalized ERβ levels against the incubation time.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 3C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.

Signaling Pathway and Experimental Workflow Diagrams

PHTPP1304_Mechanism cluster_cell Cell PHTPP1304 This compound ERb ERβ (Target Protein) PHTPP1304->ERb Binds p62 p62 (Autophagy Receptor) PHTPP1304->p62 Binds TernaryComplex ERβ-PHTPP-1304-p62 Ternary Complex ERb->TernaryComplex p62->TernaryComplex Autophagosome Autophagosome TernaryComplex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation ERβ Degradation Autolysosome->Degradation

Caption: Mechanism of this compound-mediated ERβ degradation.

ERb_Signaling cluster_pathway ERβ Signaling Pathway Estrogen Estrogen ERb ERβ Estrogen->ERb Activates PI3K_Akt PI3K/Akt Pathway ERb->PI3K_Akt MAPK_ERK MAPK/ERK Pathway ERb->MAPK_ERK GeneTranscription Gene Transcription ERb->GeneTranscription PHTPP1304 This compound PHTPP1304->ERb Degrades CellProliferation Cell Proliferation & Survival PI3K_Akt->CellProliferation MAPK_ERK->CellProliferation GeneTranscription->CellProliferation

Caption: Simplified ERβ signaling pathway and this compound intervention.

Experimental_Workflow start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound (Time-course & Dose-response) seed_cells->treat_cells incubate Incubate treat_cells->incubate harvest Harvest Cells incubate->harvest lyse Lyse Cells harvest->lyse viability_assay Cell Viability Assay harvest->viability_assay quantify Protein Quantification lyse->quantify western_blot Western Blot for ERβ quantify->western_blot analyze Analyze Data western_blot->analyze viability_assay->analyze end End analyze->end

References

Cell line specific responses to PHTPP-1304

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for working with PHTPP-1304, an autophagy-targeting chimera (AUTOTAC) designed to induce the degradation of Estrogen Receptor β (ERβ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a derivative of PHTPP, a selective ERβ antagonist.[1][2][3] this compound functions as an AUTOTAC, inducing the degradation of the ERβ protein via the autophagy pathway, rather than the more common ubiquitination-proteasome system.[4] It also promotes the self-oligomerization of p62, a key autophagy receptor protein.[4]

Q2: How does this compound differ from its parent compound, PHTPP? A2: While PHTPP is a selective antagonist that blocks ERβ activity, this compound is a degrader.[1][2] Instead of just inhibiting the receptor, this compound targets it for complete removal by the cell's autophagic machinery. This can lead to a more profound and sustained inhibition of ERβ downstream signaling pathways, such as those involving EGFR, ERK, and Akt.[4]

Q3: In which cell lines has this compound been shown to be effective? A3: this compound has demonstrated activity in several human cell lines, including HEK293T (human embryonic kidney), ACHN (renal carcinoma), MCF-7 (breast cancer), and LNCaP (prostate cancer).[4] The effective concentration varies between cell lines.

Q4: What is the recommended solvent and storage condition for this compound? A4: this compound is typically dissolved in DMSO to create a stock solution.[1] To maintain stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]

Data Presentation: Cell Line Specific Activity

The following table summarizes the reported quantitative data for this compound in various cancer cell lines. Note that IC50 (half-maximal inhibitory concentration) refers to cytotoxic effects, while DC50 (half-maximal degradation concentration) refers to the concentration required to degrade 50% of the target protein (ERβ).

Cell LineCancer TypeParameterValueReference
ACHNRenal CarcinomaIC503.3 µM[4]
ACHNRenal CarcinomaDC50< 100 nM[4]
MCF-7Breast CancerDC50< 100 nM[4]
HEK293TEmbryonic KidneyDC50≈ 2 nM[4]

Troubleshooting Guide

Issue 1: I am not observing any degradation of ERβ in my western blot.

  • Question: Did you use the correct concentration range?

    • Answer: ERβ degradation (DC50) occurs at nanomolar concentrations (e.g., ~2 nM in HEK293T, <100 nM in ACHN/MCF-7), while cytotoxicity (IC50) is observed at micromolar concentrations (e.g., 3.3 µM in ACHN).[4] Ensure your treatment concentrations are appropriate for observing degradation.

  • Question: Is your cell line appropriate?

    • Answer: Confirm that your cell line expresses detectable levels of ERβ. The effect of this compound is entirely dependent on the presence of its target.

  • Question: Was the compound handled and stored correctly?

    • Answer: Improper storage or multiple freeze-thaw cycles can lead to compound degradation.[4] Use a freshly thawed aliquot of your stock solution for each experiment.

  • Question: Is the autophagy pathway functional in your cells?

    • Answer: this compound relies on the autophagy pathway. If this pathway is inhibited or impaired in your cell model, degradation will not occur. Consider running autophagy flux controls (e.g., using Bafilomycin A1 or Chloroquine).

Issue 2: I am seeing high variability in my cell viability (IC50) results.

  • Question: Are your cell culture conditions consistent?

    • Answer: IC50 values can be sensitive to cell passage number, confluency at the time of treatment, and serum concentration.[5] Standardize these parameters across experiments. For studies involving estrogen receptors, using charcoal-stripped fetal bovine serum can reduce variability caused by hormones in standard serum.[1]

  • Question: How long was the treatment incubation?

    • Answer: Cytotoxic effects are time-dependent. The reported IC50 of 3.3 µM in ACHN cells was determined after a 24-hour incubation.[4] Shorter or longer incubation times will shift the IC50 value.

  • Question: Is the compound precipitating out of the media?

    • Answer: While soluble in DMSO, this compound may have limited solubility in aqueous media at high concentrations. Visually inspect your culture plates for any signs of precipitation. A specific formulation for the parent compound PHTPP involves PEG300 and Tween80 to improve solubility for in vivo use, which may be adapted if solubility issues are suspected.[1]

Experimental Protocols & Visualizations

This compound Mechanism of Action

This compound is a bifunctional molecule. One end binds to the target protein, ERβ, while the other end recruits the p62/SQSTM1 autophagy receptor. This induces the formation of an ERβ/p62 complex, which is then targeted for degradation by the autophagosome.

PHTPP_1304_Mechanism This compound Induced ERβ Degradation Pathway cluster_0 Cytoplasm PHTPP This compound Complex ERβ-PHTPP-1304-p62 Ternary Complex PHTPP->Complex Binds ERb ERβ (Target Protein) ERb->Complex Binds p62 p62 (Autophagy Receptor) p62->Complex Recruited Autophagosome Autophagosome Formation Complex->Autophagosome Engulfment Degradation ERβ Degradation Autophagosome->Degradation Fuses with Lysosome Lysosome Lysosome->Degradation Fuses with

Caption: Mechanism of this compound-mediated ERβ degradation via autophagy.

General Troubleshooting Workflow

Use this workflow to diagnose common issues when working with this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Compound Verify Compound Integrity (Fresh Aliquot, Correct Storage) Start->Check_Compound Check_Cells Verify Cell Line (ERβ Expression, Passage #, Health) Start->Check_Cells Check_Protocol Review Protocol (Concentration, Incubation Time) Start->Check_Protocol Revise_Expt Revise Experiment Check_Compound->Revise_Expt Check_Cells->Revise_Expt No_Degradation No ERβ Degradation (Western Blot) Check_Protocol->No_Degradation If problem is... Inconsistent_Viability Inconsistent IC50 (Viability Assay) Check_Protocol->Inconsistent_Viability If problem is... Check_Autophagy Test Autophagy Pathway (e.g., LC3-II, p62 controls) No_Degradation->Check_Autophagy Check_Serum Use Charcoal-Stripped Serum? Inconsistent_Viability->Check_Serum Check_Confluency Standardize Cell Confluency? Inconsistent_Viability->Check_Confluency Check_Autophagy->Revise_Expt Check_Serum->Revise_Expt Check_Confluency->Revise_Expt

Caption: A logical workflow for troubleshooting this compound experiments.

Protocol: Western Blot for ERβ Degradation

This protocol is a general guideline for assessing this compound-induced ERβ degradation.

  • Cell Seeding: Plate cells (e.g., ACHN, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 1 nM to 1000 nM to capture the full degradation curve.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium and replace it with the this compound-containing medium.

    • Incubate for 24 hours.[4]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same concentration (e.g., 20 µg of protein per lane).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and run SDS-PAGE according to standard procedures.

  • Protein Transfer & Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against ERβ overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Quantify band intensity to determine the percentage of ERβ degradation relative to the vehicle control.

References

Technical Support Center: Overcoming Resistance to PHTPP-1304 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PHTPP-1304, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an AUTOTAC (Autophagy-Targeting Chimera), a bifunctional molecule designed for targeted protein degradation. It works by inducing the degradation of the Estrogen Receptor β (ERβ) through the autophagy pathway.[1] Unlike some other targeted protein degraders, this compound does not rely on the ubiquitin-proteasome system.[1] It is composed of a ligand that binds to ERβ (a derivative of PHTPP, a selective ERβ antagonist) and a ligand that recruits the autophagy receptor p62, thereby flagging ERβ for degradation by the cell's autophagic machinery.[1][2][3]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated efficacy in various cancer cell lines, including:

  • HEK293T cells: DC50 ≈ 2 nM[1]

  • ACHN renal carcinoma cells: DC50 < 100 nM, IC50 = 3.3 μM[1]

  • MCF-7 breast cancer cells: DC50 < 100 nM[1]

  • LNCaP prostate cancer cells: Effective at 0.5 μM in inhibiting downstream signaling[1]

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance can theoretically arise from several factors, categorized into two main areas: alterations in the target and defects in the degradation machinery.

  • Target-Related Resistance:

    • Downregulation or mutation of ERβ: Reduced expression of the target protein, ERβ, or mutations in the this compound binding site can prevent the AUTOTAC from engaging its target.

    • Expression of alternative ERβ splice variants: Different isoforms of ERβ may have altered binding affinity for this compound.

  • Autophagy Pathway-Related Resistance:

    • Defects in the autophagy machinery: Mutations or downregulation of core autophagy-related genes (ATGs), such as ATG5 or ATG7, can impair the cell's ability to carry out autophagy, rendering this compound ineffective.[4][5]

    • Impaired autophagic flux: A blockage in the autophagy process, such as the fusion of autophagosomes with lysosomes, can lead to an accumulation of autophagosomes without successful degradation of the cargo.[6]

    • Alterations in p62/SQSTM1: Since this compound relies on p62 to initiate degradation, mutations in p62 that prevent its interaction with the AUTOTAC or its self-oligomerization could confer resistance.[1]

  • Other Potential Mechanisms:

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[7]

    • Activation of compensatory signaling pathways: Cancer cells may upregulate alternative survival pathways to bypass their dependency on ERβ signaling.[8]

Troubleshooting Guides

Problem 1: Reduced or No Cytotoxicity of this compound in Sensitive Cell Lines
Possible Cause Recommended Solution
Incorrect Drug Concentration Verify the calculated concentration and perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.
Drug Instability This compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light.[1] Prepare fresh dilutions from a stock solution for each experiment.
Low ERβ Expression Confirm ERβ expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have higher ERβ levels.
Suboptimal Cell Culture Conditions Ensure cells are healthy and in the logarithmic growth phase. High cell confluency can affect drug response. Optimize cell seeding density.
Assay-Specific Issues (e.g., MTT assay) Ensure the incubation time with MTT reagent is sufficient (typically 2-4 hours) and that the formazan (B1609692) crystals are fully solubilized before reading the absorbance.[9][10][11]
Problem 2: Suspected Acquired Resistance to this compound
Observation Troubleshooting Step Expected Outcome/Interpretation
Gradual increase in IC50 over time 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT) on both the parental (sensitive) and the suspected resistant cell lines. 2. Sequence ERβ: Isolate RNA from both cell lines, reverse transcribe to cDNA, and sequence the ERβ gene to check for mutations in the ligand-binding domain.A significant rightward shift in the dose-response curve for the resistant line confirms resistance. Identification of mutations may explain the lack of this compound binding.
No change in ERβ expression or sequence 1. Assess Autophagic Flux: Perform an autophagy flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). Analyze LC3-II and p62 levels by Western blot. 2. Knockdown of Core Autophagy Genes: Use siRNA to knockdown ATG5 or ATG7 in the parental cell line and assess the effect of this compound.If autophagic flux is blocked in resistant cells, you will see an accumulation of LC3-II even without this compound, and this compound will not further increase LC3-II levels in the presence of the inhibitor.[6][12] If knockdown of ATG5/7 in parental cells phenocopies the resistant phenotype, it suggests a defect in the autophagy machinery is the cause of resistance.[13][14][15]
Intact Autophagy Pathway Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in parental and resistant cells by flow cytometry. Analyze Compensatory Pathways: Perform a phosphokinase array or Western blot for key survival pathways (e.g., PI3K/Akt, MAPK/ERK).Reduced fluorescence in resistant cells suggests increased efflux. Upregulation of survival pathways in resistant cells may indicate a bypass mechanism.

Quantitative Data Summary

Table 1: this compound Activity in Various Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
HEK293TEmbryonic KidneyDC50≈ 2 nM[1]
ACHNRenal CarcinomaDC50< 100 nM[1]
ACHNRenal CarcinomaIC503.3 μM[1]
MCF-7Breast CancerDC50< 100 nM[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10][11]

  • If using a solubilizing solution other than DMSO, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Autophagy Flux Assay (Western Blot)

This protocol measures the degradation of autophagy markers to assess autophagic flux.

Materials:

  • This compound

  • Bafilomycin A1 or Chloroquine

  • Parental and suspected resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with four conditions: (1) Vehicle control, (2) this compound, (3) Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of culture, (4) this compound and Bafilomycin A1/Chloroquine for the last 2-4 hours.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE with 20-30 µg of protein per lane, followed by transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[6] An accumulation of p62 indicates inhibition of autophagy.

siRNA Knockdown of Autophagy-Related Genes (e.g., ATG5)

This protocol is for transiently silencing genes to investigate their role in this compound resistance.

Materials:

  • siRNA targeting ATG5 (and a non-targeting control)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Cells to be transfected

Procedure:

  • Seed cells so that they are 30-50% confluent at the time of transfection.

  • For each well to be transfected, prepare two tubes:

    • Tube A: Dilute siRNA in Opti-MEM.

    • Tube B: Dilute transfection reagent in Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 5-10 minutes at room temperature to allow complexes to form.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate for 24-48 hours, then proceed with this compound treatment and subsequent assays (e.g., cell viability or Western blot).

  • Confirm knockdown efficiency by Western blotting for the target protein (e.g., ATG5).

Visualizations

Signaling Pathways and Experimental Workflows

PHTPP1304_Mechanism PHTPP1304 This compound Ternary_Complex This compound-ERβ-p62 Ternary Complex PHTPP1304->Ternary_Complex ERb ERβ ERb->Ternary_Complex p62 p62/SQSTM1 p62->Ternary_Complex Autophagosome Autophagosome Ternary_Complex->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation ERβ Degradation Lysosome->Degradation Proteolysis

Caption: Mechanism of action of this compound.

Resistance_Troubleshooting Start Decreased this compound Efficacy Check_ERb Check ERβ Expression and Sequence Start->Check_ERb ERb_Altered ERβ Altered? Check_ERb->ERb_Altered Autophagy_Flux Assess Autophagic Flux (LC3-II & p62) Flux_Blocked Autophagic Flux Blocked? Autophagy_Flux->Flux_Blocked Drug_Efflux Measure Drug Efflux Efflux_Increased Efflux Increased? Drug_Efflux->Efflux_Increased ERb_Altered->Autophagy_Flux No Outcome_Target Target-based Resistance ERb_Altered->Outcome_Target Yes Flux_Blocked->Drug_Efflux No Outcome_Autophagy Autophagy-based Resistance Flux_Blocked->Outcome_Autophagy Yes Outcome_Efflux Efflux-based Resistance Efflux_Increased->Outcome_Efflux Yes Outcome_Other Investigate Compensatory Pathways Efflux_Increased->Outcome_Other No

Caption: Troubleshooting workflow for this compound resistance.

ERb_Signaling ERb ERβ PI3K_Akt PI3K/Akt Pathway ERb->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway ERb->MAPK_ERK Inhibits Apoptosis Apoptosis ERb->Apoptosis Promotes PHTPP1304 This compound PHTPP1304->ERb Degrades Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Promotes MAPK_ERK->Cell_Proliferation Promotes

Caption: Simplified ERβ signaling pathway targeted by this compound.

References

Validation & Comparative

PHTPP-1304 vs. PHTPP: A Comparative Analysis of Estrogen Receptor β Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of PHTPP-1304 and PHTPP, two potent molecules utilized in the study of Estrogen Receptor β (ERβ) signaling. This document outlines their distinct mechanisms of action, comparative potency, and the experimental frameworks used to characterize their effects.

Introduction

Estrogen Receptor β (ERβ) is a critical regulator of diverse physiological processes and a key therapeutic target in various diseases, including cancer and neurodegenerative disorders. PHTPP has been established as a selective ERβ antagonist. A newer derivative, this compound, has emerged as a promising tool for studying ERβ, operating through a novel mechanism of targeted protein degradation. This guide offers a side-by-side comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action: Antagonism vs. Degradation

The fundamental difference between PHTPP and this compound lies in their mode of ERβ inhibition.

  • PHTPP is a selective antagonist for ERβ, meaning it binds to the receptor and blocks its normal function without initiating a cellular response. It exhibits a 36-fold selectivity for ERβ over its counterpart, ERα[1][2][3][4][5][6].

  • This compound is a PHTPP-based autophagy-targeting chimera (AUTOTAC). This bifunctional molecule links PHTPP to a ligand that recruits the p62/SQSTM1 autophagy receptor. This complex then targets ERβ for degradation through the cellular autophagy pathway[7][8]. This approach not only inhibits ERβ signaling but actively removes the receptor from the cell.

cluster_PHTPP PHTPP: Antagonism cluster_PHTPP1304 This compound: Degradation PHTPP PHTPP ERb_PHTPP ERβ PHTPP->ERb_PHTPP Binds & Blocks Signaling Blocked Signaling Blocked ERb_PHTPP->Signaling Blocked PHTPP1304 This compound ERb_PHTPP1304 ERβ PHTPP1304->ERb_PHTPP1304 Binds p62 p62 PHTPP1304->p62 Recruits Autophagosome Autophagosome ERb_PHTPP1304->Autophagosome Engulfment p62->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion ERβ Degraded ERβ Degraded Lysosome->ERβ Degraded Degradation

Fig. 1: Mechanisms of ERβ Inhibition

Quantitative Comparison of Biological Activity

The differing mechanisms of PHTPP and this compound necessitate distinct quantitative measures of their efficacy. While PHTPP's potency is defined by its ability to antagonize the receptor, this compound is characterized by its efficiency in inducing receptor degradation and its impact on cell viability.

ParameterPHTPPThis compoundCell Line(s)
Mechanism ERβ AntagonistERβ Degrader (AUTOTAC)-
Selectivity 36-fold for ERβ over ERαPHTPP-based-
DC₅₀ (Degradation) Not Applicable~2 nMHEK293T
<100 nMACHN, MCF-7
IC₅₀ (Cytotoxicity) 18 μM3.3 μMACHN
Downstream Signaling Inhibits ERβ activity10-fold stronger inhibition than PHTPPLNCaP

Experimental Protocols

ERβ Antagonism Assay (PHTPP)

A common method to assess the antagonist activity of PHTPP is through a reporter gene assay.

  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured in DMEM supplemented with charcoal-stripped fetal bovine serum. Cells are then transfected with an ERβ expression vector, an estrogen response element (ERE) driving a luciferase reporter gene, and a control vector (e.g., SV40-driven Renilla luciferase)[7].

  • Compound Treatment: Following transfection, cells are treated with a known ERβ agonist (e.g., 10 nM DPN) in the presence of varying concentrations of PHTPP or a vehicle control (DMSO)[7].

  • Luciferase Assay: After a 24-hour incubation, cells are lysed, and the luciferase and Renilla activities are measured. The ratio of luciferase to Renilla activity is calculated to normalize for transfection efficiency.

  • Data Analysis: The inhibition of agonist-induced luciferase activity by PHTPP is used to determine its antagonist potency.

start Start culture Culture HEK293 cells start->culture transfect Transfect with: - ERβ expression vector - ERE-luciferase reporter - Control vector culture->transfect treat Treat with ERβ agonist (DPN) + varying concentrations of PHTPP transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase & Renilla activity lyse->measure analyze Analyze data to determine IC₅₀ measure->analyze end End analyze->end

Fig. 2: ERβ Antagonist Reporter Assay Workflow
ERβ Degradation Assay (this compound)

The efficacy of this compound in degrading ERβ is typically assessed by immunoblotting.

  • Cell Culture and Treatment: Cancer cell lines expressing ERβ (e.g., ACHN renal carcinoma, MCF-7 breast cancer) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction and Quantification: After treatment, cells are lysed, and total protein is extracted. The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies against ERβ and a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized. The band intensity for ERβ is quantified and normalized to the loading control to determine the extent of degradation at each concentration of this compound. The half-maximal degradation concentration (DC₅₀) is then calculated.

Impact on Downstream Signaling Pathways

Both PHTPP and this compound modulate downstream signaling pathways regulated by ERβ. However, due to its degradation mechanism, this compound exhibits a more potent and sustained inhibition of these pathways. A key signaling cascade affected is the EGFR pathway and its downstream effectors, ERK and Akt, which are crucial for cell survival and proliferation. This compound has been shown to be 10-fold more efficient than PHTPP at inhibiting the E2-stimulated phosphorylation of ERK and Akt in LNCaP cells.

E2 Estradiol (E2) ERb ERβ E2->ERb Activates EGFR EGFR ERb->EGFR Transactivates ERK p-ERK EGFR->ERK Akt p-Akt EGFR->Akt Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation PHTPP PHTPP PHTPP->ERb Inhibits PHTPP1304 This compound PHTPP1304->ERb Degrades

References

A Comparative Analysis of PHTPP-1304 and Other AUTOTAC Compounds for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of PHTPP-1304 with other prominent AUTOTAC (AUTOphagy-TArgeting Chimera) compounds. AUTOTACs are a novel class of bifunctional molecules designed to hijack the cellular autophagy machinery for the targeted degradation of specific proteins. This document is intended for researchers, scientists, and drug development professionals interested in the application of this cutting-edge protein degradation technology.

Introduction to AUTOTAC Technology

AUTOTACs represent a significant advancement in the field of targeted protein degradation. These chimeric molecules are composed of a ligand that binds to a protein of interest and another ligand that recruits the p62/SQSTM1 autophagy receptor.[1][2][3] This dual-binding mechanism facilitates the sequestration of the target protein into autophagosomes, which subsequently fuse with lysosomes for degradation.[3] This process is independent of the ubiquitin-proteasome system, offering an alternative pathway for degrading proteins that are resistant to proteasomal degradation or are part of larger aggregates.[1][2]

This compound is an AUTOTAC compound that specifically targets the Estrogen Receptor β (ERβ) for degradation.[4] By inducing the degradation of ERβ, this compound serves as a valuable tool for studying the roles of this receptor in various physiological and pathological processes, including cancer.

Comparative Performance of AUTOTAC Compounds

The efficacy of AUTOTAC compounds is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein. The following table summarizes the reported DC50 values for this compound and other notable AUTOTACs. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and treatment durations can vary between studies.

CompoundTarget ProteinCell LineDC50Source
This compound Estrogen Receptor β (ERβ)HEK293T~2 nM[4]
ACHN< 100 nM
MCF-7< 100 nM[4]
VinclozolinM2-2204 Androgen Receptor (AR)LNCaP~200 nM[4]
Fumagilin-105 Methionine Aminopeptidase 2 (MetAP2)HEK293T~700 nM[4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general mechanism of action for AUTOTAC compounds and a typical experimental workflow for assessing their protein degradation efficiency.

AUTOTAC_Mechanism AUTOTAC Mechanism of Action cluster_cell Cell AUTOTAC AUTOTAC (e.g., this compound) Ternary_Complex Ternary Complex (AUTOTAC-Target-p62) AUTOTAC->Ternary_Complex Target Target Protein (e.g., ERβ) Target->Ternary_Complex p62 p62/SQSTM1 (Autophagy Receptor) p62->Ternary_Complex Autophagosome Autophagosome Ternary_Complex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Protein Degradation Autolysosome->Degradation

Caption: AUTOTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for AUTOTAC Evaluation Start Seed Cells in Culture Plates Treatment Treat Cells with AUTOTAC (e.g., this compound) at various concentrations Start->Treatment Incubation Incubate for a Defined Period (e.g., 24 hours) Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Detection of Target Protein and Loading Control Western_Blot->Detection Analysis Densitometry Analysis and DC50 Calculation Detection->Analysis

Caption: Workflow for assessing protein degradation.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the performance of AUTOTAC compounds. Specific details may need to be optimized for different cell lines and target proteins.

Cell Culture and Treatment
  • Cell Lines: HEK293T, ACHN, MCF-7, and LNCaP cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the AUTOTAC compound at various concentrations or a vehicle control (e.g., DMSO). Cells are then incubated for a specified duration (e.g., 24 hours).

Western Blotting for Protein Degradation Analysis

This protocol is based on the methods described by Ji et al. (2022).[4]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-ERβ) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 value is then determined by plotting the percentage of degradation against the compound concentration.

Cell Viability Assay
  • Method: Cell viability can be assessed using various methods, such as the MTT or MTS assay.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with the AUTOTAC compounds at a range of concentrations.

    • After the desired incubation period, the assay reagent (e.g., MTT or MTS) is added to each well.

    • Following a further incubation period, the absorbance is measured using a microplate reader at the appropriate wavelength.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a potent and selective AUTOTAC degrader of ERβ. The AUTOTAC platform offers a versatile and powerful approach for the targeted degradation of a wide range of proteins, including those considered "undruggable" by conventional small molecule inhibitors. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to utilize this innovative technology in their own studies. Further research and head-to-head comparative studies under standardized conditions will be crucial for fully elucidating the relative advantages and disadvantages of different AUTOTAC compounds.

References

A Comparative Guide: PHTPP-1304 versus Fulvestrant for Estrogen Receptor β Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of PHTPP-1304 and fulvestrant (B1683766), focusing on their mechanisms and efficacy in promoting the degradation of Estrogen Receptor β (ERβ). The information presented is supported by available experimental data to aid in the selection of appropriate research tools and therapeutic strategies.

Executive Summary

This compound and fulvestrant represent two distinct modalities for targeting estrogen receptors. This compound is a novel Autophagy-Targeting Chimera (AUTOTAC) specifically designed to induce the degradation of ERβ through the autophagy pathway. In contrast, fulvestrant is a well-established Selective Estrogen Receptor Degrader (SERD) that primarily targets Estrogen Receptor α (ERα) for proteasomal degradation, with secondary and more complex effects on ERβ. The key distinction lies in their selectivity and the cellular degradation machinery they hijack.

Comparative Data

The following tables summarize the key characteristics and available quantitative data for this compound and fulvestrant concerning ERβ degradation.

FeatureThis compoundFulvestrant
Target Selectivity Selective for ERβPrimarily targets ERα; effects on ERβ are context-dependent
Mechanism of Action AUTOTAC: Induces ERβ degradation via autophagySERD: Induces ERα degradation via the ubiquitin-proteasome system
Degradation Pathway Autophagy-Lysosome PathwayUbiquitin-Proteasome System
Potency (ERβ Degradation) DC50 ≈ 2 nM (HEK293T cells); < 100 nM (cancer cell lines)[1]Data on specific DC50 for ERβ is not consistently reported; effects vary from degradation to stabilization

Note: Direct comparative studies of this compound and fulvestrant for ERβ degradation are limited. The data presented is synthesized from individual studies.

Mechanisms of Action

This compound: An ERβ-Specific AUTOTAC

This compound is a bifunctional molecule that links a high-affinity ERβ ligand (PHTPP) to an autophagy-targeting moiety. This chimeric structure allows this compound to simultaneously bind to ERβ and the autophagy receptor p62/SQSTM1. This ternary complex formation induces the oligomerization of p62, which in turn initiates the formation of an autophagosome around the ERβ-PHTPP-1304-p62 complex. The autophagosome then fuses with a lysosome, leading to the degradation of its contents, including ERβ.

PHTPP1304_Mechanism cluster_cytoplasm Cytoplasm PHTPP1304 This compound TernaryComplex ERβ-PHTPP-1304-p62 Ternary Complex PHTPP1304->TernaryComplex Binds ERb ERβ ERb->TernaryComplex Binds p62 p62 p62->TernaryComplex Binds Autophagosome Autophagosome Formation TernaryComplex->Autophagosome Initiates Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation ERβ Degradation Lysosome->Degradation Mediates Fulvestrant_Mechanism cluster_cell Cell Fulvestrant Fulvestrant FulvestrantERComplex Fulvestrant-ER Complex Fulvestrant->FulvestrantERComplex Binds ER ERα / ERβ ER->FulvestrantERComplex Binds Ubiquitination Ubiquitination FulvestrantERComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets to Degradation ER Degradation Proteasome->Degradation Mediates WesternBlot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-ERβ) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Analysis & Quantification I->J PHTPP1304_Signaling PHTPP1304 This compound ERb ERβ PHTPP1304->ERb Degrades EGFR EGFR ERb->EGFR Activates ERK p-ERK/ERK EGFR->ERK Akt p-Akt/Akt EGFR->Akt Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

References

Independent Verification of PHTPP's Effects on Cancer Cells: A Comparative Analysis with Standard Endocrine Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Estrogen Receptor β (ERβ) antagonist, PHTPP, with the established endocrine therapies, Tamoxifen and Fulvestrant. The focus is on their effects on breast cancer cell lines, providing a summary of available experimental data to aid in the evaluation of PHTPP as a potential therapeutic agent.

Introduction to PHTPP and Current Endocrine Therapies

PHTPP is a selective antagonist of Estrogen Receptor β (ERβ), a nuclear receptor implicated in the progression of various cancers.[1][2] Unlike the widely used endocrine therapies, Tamoxifen (a selective estrogen receptor modulator, SERM) and Fulvestrant (a selective estrogen receptor degrader, SERD), which primarily target Estrogen Receptor α (ERα), PHTPP offers a different therapeutic approach by specifically inhibiting ERβ-mediated signaling. This guide aims to collate and compare the in vitro effects of these three compounds on key cancer cell processes: viability, apoptosis, and signaling pathways.

Comparative Analysis of Cell Viability

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for PHTPP, Tamoxifen, and Fulvestrant in the ERα-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

CompoundCell LineIC50 ValueCitation(s)
PHTPP MCF-7Data Not Available
MDA-MB-231Data Not Available
Tamoxifen MCF-710.045 µM[3]
43.3 µM (72h)[4]
MDA-MB-23121.8 µM (72h)[4]
2230 µM[3]
Fulvestrant MCF-7Data Not Available
MDA-MB-231Data Not Available

Note: A significant disparity exists in the reported IC50 values for Tamoxifen in the MDA-MB-231 cell line, ranging from 21.8 µM to 2230 µM. This highlights the variability in experimental conditions and the need for standardized protocols. Unfortunately, specific IC50 values for PHTPP in these breast cancer cell lines were not available in the reviewed literature, representing a critical data gap in its preclinical evaluation.

Comparative Analysis of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. The following table compares the apoptotic effects of PHTPP, Tamoxifen, and Fulvestrant in the MCF-7 breast cancer cell line.

CompoundConcentration & TimeApoptotic EffectCitation(s)
PHTPP Not SpecifiedSignificant increase in cell death[3]
Tamoxifen 250 µM (48h)45.7% late apoptotic cells
Fulvestrant 100 nM (96h)Significant increase in apoptosis
Not Specified13.3 ± 1.2% apoptotic cells[2]

While qualitative data suggests PHTPP induces significant cell death in both MCF-7 and MDA-MB-231 cells, quantitative data from assays such as Annexin V/PI staining is needed for a direct comparison with Tamoxifen and Fulvestrant.[3]

Signaling Pathway Modulation: The Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and resistance to therapy. Both endocrine and other targeted therapies often impact this pathway.

ER_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Cell_Survival_Proliferation Cell Survival & Proliferation p_Akt->Cell_Survival_Proliferation Promotes ER Estrogen Receptor (ERα / ERβ) p_Akt->ER Cross-talk ER->PI3K ERE Estrogen Response Element ER->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Gene_Transcription->Cell_Survival_Proliferation Impacts Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Estrogen Estrogen Estrogen->ER Binds & Activates PHTPP PHTPP PHTPP->ER Inhibits ERβ Tamoxifen_Fulvestrant Tamoxifen / Fulvestrant Tamoxifen_Fulvestrant->ER Inhibit/Degrade ERα Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays Cell_Seeding Seed Cancer Cells (e.g., MCF-7, MDA-MB-231) Compound_Treatment Treat with Compound (PHTPP, Tamoxifen, Fulvestrant) at various concentrations Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Determine IC50 Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Quantify Apoptotic Cells Compound_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (e.g., Western Blot) Measure p-Akt/Akt levels Compound_Treatment->Protein_Analysis Data_Analysis_Viability IC50 Calculation Viability_Assay->Data_Analysis_Viability Data Analysis Data_Analysis_Apoptosis Percentage of Apoptotic Cells Apoptosis_Assay->Data_Analysis_Apoptosis Data Analysis Data_Analysis_Protein Relative Protein Expression Levels Protein_Analysis->Data_Analysis_Protein Data Analysis

References

PHTPP-1304: A Comparative Analysis of a Novel ERβ-Targeting AUTOTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ). This guide provides a comparative overview of this compound, summarizing its mechanism of action and available selectivity data. Due to the limited public availability of comprehensive cross-reactivity screening data for this compound, this guide will focus on the selectivity of its parent compound, PHTPP, and draw comparisons with other estrogen receptor degraders where possible.

Mechanism of Action: Targeted Degradation via Autophagy

This compound is a bifunctional molecule that links the selective ERβ antagonist, PHTPP, to a ligand that engages the autophagy machinery. This unique design allows this compound to recruit ERβ to the autophagosome for subsequent lysosomal degradation. This targeted protein degradation approach offers a distinct advantage over traditional antagonists by eliminating the target protein, thereby potentially leading to a more profound and sustained inhibition of ERβ signaling.

The AUTOTAC mechanism involves the formation of a ternary complex between this compound, ERβ, and an E3 ubiquitin ligase, which tags ERβ for degradation through the autophagy pathway.[1]

AUTOTAC_Mechanism PHTPP_1304 This compound Ternary_Complex Ternary Complex (ERβ-PHTPP-1304-Autophagy Machinery) PHTPP_1304->Ternary_Complex Binds ERb ERβ (Target Protein) ERb->Ternary_Complex Binds Autophagy_Machinery Autophagy Machinery (e.g., p62) Autophagy_Machinery->Ternary_Complex Recruited Autophagosome Autophagosome Ternary_Complex->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation ERβ Degradation Lysosome->Degradation Proteolysis

Caption: Mechanism of this compound-mediated ERβ degradation.

Selectivity Profile of this compound

Direct and comprehensive cross-reactivity data for this compound against a broad panel of receptors, kinases, and other enzymes is not publicly available at this time. The selectivity of this compound is inferred from the known selectivity of its parent compound, PHTPP.

PHTPP Selectivity

PHTPP is a well-characterized selective antagonist of ERβ. It exhibits a 36-fold selectivity for ERβ over Estrogen Receptor α (ERα).[2][3][4] This selectivity is a critical attribute, as the distinct physiological roles of ERα and ERβ necessitate subtype-selective modulation for therapeutic applications.

TargetSelectivity (Fold)Reference
ERβ vs ERα36[2][3][4]

Comparison with Other Estrogen Receptor Degraders

The field of targeted protein degradation has yielded several strategies for degrading estrogen receptors, primarily focusing on ERα for applications in breast cancer. These include Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs).

While this compound targets ERβ via autophagy, most other reported ER degraders target ERα through the ubiquitin-proteasome system. A direct comparison of selectivity profiles is challenging due to the different targets and degradation pathways. However, the principle of achieving high selectivity to minimize off-target effects is a shared goal.

For instance, Vepdegestrant, a PROTAC ER degrader, has shown efficacy in treating ER-positive breast cancer.[5] Other oral SERDs have also been developed, though some have been discontinued (B1498344) due to insufficient efficacy compared to fulvestrant.[6]

The development of covalent selective ER degraders (cSERDs) represents another approach, with some compounds showing no degradation capacity for ERβ, highlighting the potential for achieving high selectivity.[7]

Experimental Protocols

Detailed experimental protocols for the comprehensive selectivity profiling of this compound are not available in the public domain. However, standard assays used to determine the selectivity of a compound are outlined below.

Protocol 1: Radioligand Binding Assay for ERα and ERβ Selectivity

This assay is used to determine the binding affinity of a test compound to ERα and ERβ, from which selectivity is calculated.

Materials:

  • Recombinant human ERα and ERβ protein

  • Radiolabeled estradiol (B170435) (e.g., [³H]-Estradiol)

  • Test compound (PHTPP or this compound)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the recombinant ER protein with a fixed concentration of radiolabeled estradiol and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki (inhibitory constant) from the IC50 value.

  • Calculate the selectivity by dividing the Ki for ERα by the Ki for ERβ.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound & Reagents Start->Prepare_Reagents Incubation Incubate ER Protein, [³H]-Estradiol, & Test Compound Prepare_Reagents->Incubation Filtration Filter to Separate Bound & Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Measure Radioactivity Washing->Measurement Analysis Calculate IC50, Ki, & Selectivity Measurement->Analysis End End Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Kinase Panel Screening (Example)

To assess off-target effects on kinases, a compound is typically screened against a large panel of purified kinases.

Procedure:

  • The test compound (this compound) is provided to a contract research organization (e.g., Eurofins, Reaction Biology).

  • The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

  • The enzymatic activity of each kinase is measured in the presence of the compound.

  • Results are reported as the percentage of inhibition of kinase activity.

  • Follow-up dose-response assays are performed for any significant "hits" to determine the IC50 values.

Protocol 3: Safety Screening Panel (e.g., CEREP SafetyScreen)

This type of screen evaluates the interaction of a compound with a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Procedure:

  • The test compound is submitted for screening against a panel of targets.

  • Binding or functional assays are performed for each target.

  • Results are typically reported as the percentage of inhibition or stimulation at a fixed concentration.

Conclusion

This compound is a promising research tool for the selective degradation of ERβ. Its mechanism of action via the autophagy-lysosome pathway offers a novel approach to modulating ERβ signaling. While comprehensive cross-reactivity data for this compound is currently lacking, the high selectivity of its parent compound, PHTPP, for ERβ over ERα suggests a favorable selectivity profile. Further studies are required to fully elucidate the off-target profile of this compound and to enable a direct comparison with other ER-targeting degraders. The experimental protocols outlined above provide a framework for the future characterization of the selectivity and safety of this compound and other novel protein degraders.

References

A Head-to-Head Comparison of PHTPP-1304 and PROTACs for Estrogen Receptor Beta (ERβ) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Distinct Protein Degradation Strategies

The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering distinct advantages over traditional inhibition. For researchers focused on estrogen receptor beta (ERβ), a key player in various cancers and other diseases, two prominent degradation technologies have come to the fore: AUTOTACs, exemplified by PHTPP-1304, and PROTACs. This guide provides a comprehensive, data-driven comparison of these two approaches, enabling informed decisions for future research and development.

While this compound is a specific ERβ-targeting AUTOTAC, the field of ERβ-selective PROTACs is still emerging, with much of the publicly available data focusing on the closely related estrogen receptor alpha (ERα). Therefore, this guide will use this compound as the specific example for AUTOTACs and will draw upon well-characterized ERα-targeting PROTACs to represent the PROTAC technology, providing a foundational comparison of their respective mechanisms and experimental characterization.

Executive Summary: this compound vs. PROTACs at a Glance

FeatureThis compound (AUTOTAC)ERβ PROTACs (Represented by ERα PROTACs)
Mechanism of Action Induces degradation of ERβ via the autophagy-lysosome pathway.Induces degradation of ERβ via the ubiquitin-proteasome system.
Key Cellular Machinery p62/SQSTM1, Autophagosomes, LysosomesE3 Ubiquitin Ligase (e.g., VHL, CRBN), Proteasome
Reported ERβ Degradation DC50 ≈ 2 nM (HEK293T), < 100 nM (ACHN, MCF-7)[1][2][3]Data on specific ERβ-selective PROTACs is limited. ERα PROTACs show DC50 values in the low nanomolar range (e.g., ERD-308: 0.17 nM in MCF-7)
Selectivity Based on the PHTPP warhead, which is 36-fold selective for ERβ over ERα.[4][5][6]Dependent on the warhead's selectivity for ERβ over ERα.
Potential Advantages May overcome resistance to proteasome-dependent degradation. Can potentially clear protein aggregates.Leverages a well-understood and highly efficient degradation pathway. Extensive research and development in the field.
Potential Challenges The autophagy pathway is complex and can be influenced by cellular stress."Hook effect" at high concentrations can reduce efficacy. Dependence on specific E3 ligase expression.

Mechanism of Action: Two Divergent Paths to Protein Degradation

This compound and PROTACs achieve the same end goal—the elimination of ERβ—through fundamentally different cellular pathways.

This compound: Harnessing Autophagy

This compound is an Autophagy-Targeting Chimera (AUTOTAC). It is a bifunctional molecule that links a ligand for ERβ (PHTPP) to a ligand that binds to the autophagy receptor protein p62/SQSTM1.[1][7] This binding event is designed to induce the self-oligomerization of p62, which then sequesters ERβ into autophagosomes.[1][2] These autophagosomes subsequently fuse with lysosomes, leading to the degradation of their contents, including ERβ.[7]

cluster_0 This compound (AUTOTAC) Mechanism PHTPP1304 This compound Ternary This compound :: ERβ :: p62 Ternary Complex PHTPP1304->Ternary ERB ERβ ERB->Ternary p62 p62/SQSTM1 p62->Ternary Oligomerization p62 Oligomerization & ERβ Sequestration Ternary->Oligomerization Autophagosome Autophagosome Oligomerization->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation ERβ Degradation Autolysosome->Degradation cluster_1 ERβ PROTAC Mechanism PROTAC ERβ PROTAC Ternary PROTAC :: ERβ :: E3 Ternary Complex PROTAC->Ternary ERB ERβ ERB->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Poly-ubiquitination of ERβ Ternary->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation ERβ Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination cluster_2 Experimental Workflow Start Start CellCulture Cell Culture (ERβ-expressing) Start->CellCulture Treatment Treatment with This compound or PROTAC CellCulture->Treatment WB Western Blot for ERβ Degradation Treatment->WB Viability Cell Viability Assay Treatment->Viability MoA Mechanism of Action Assays Treatment->MoA Data Data Analysis (DC50, IC50) WB->Data Viability->Data Ubiquitination Ubiquitination Assay (for PROTAC) MoA->Ubiquitination Autophagy Autophagy Flux Assay (for AUTOTAC) MoA->Autophagy

References

Evaluating PHTPP-1304 In Vivo: A Comparative Analysis Against Standard Therapies for ER-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel ERβ Degrader with Standard-of-Care Endocrine Therapies.

This guide provides a comparative overview of the novel autophagy-targeting chimera (AUTOTAC), PHTPP-1304, and the standard-of-care endocrine therapies, tamoxifen (B1202) and fulvestrant (B1683766), for estrogen receptor (ER)-positive cancers. While in vivo efficacy data for this compound is not yet publicly available, this document outlines its unique mechanism of action and presents a framework for its evaluation against established treatments. The guide leverages available preclinical data for tamoxifen and fulvestrant to establish a benchmark for future comparative studies.

Mechanism of Action: A Tale of Three Receptors

The therapeutic efficacy of this compound, tamoxifen, and fulvestrant stems from their interaction with estrogen receptors, albeit through distinct mechanisms. This compound introduces a novel approach by selectively targeting ERβ for degradation via the autophagy pathway. In contrast, tamoxifen acts as a selective estrogen receptor modulator (SERM), exhibiting both antagonist and agonist effects on ERα depending on the tissue. Fulvestrant is a selective estrogen receptor downregulator (SERD) that promotes the degradation of ERα through the ubiquitin-proteasome system.

cluster_PHTPP1304 This compound Pathway cluster_Tamoxifen Tamoxifen Pathway cluster_Fulvestrant Fulvestrant Pathway PHTPP1304 This compound p62 p62/SQSTM1 PHTPP1304->p62 binds ERb ERβ PHTPP1304->ERb binds Autophagosome Autophagosome p62->Autophagosome recruits to ERb->Autophagosome recruited to Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation_P ERβ Degradation Lysosome->Degradation_P leads to Tamoxifen Tamoxifen (SERM) ERa_T ERα Tamoxifen->ERa_T binds & modulates GeneTranscription_T Altered Gene Transcription ERa_T->GeneTranscription_T regulates Fulvestrant Fulvestrant (SERD) ERa_F ERα Fulvestrant->ERa_F binds & destabilizes Proteasome Proteasome ERa_F->Proteasome targeted to Degradation_F ERα Degradation Proteasome->Degradation_F leads to

Figure 1: Comparative Signaling Pathways of this compound, Tamoxifen, and Fulvestrant.

In Vivo Efficacy: A Comparative Look at Standard Therapies

While awaiting in vivo data for this compound, we can establish a baseline for comparison by examining the efficacy of tamoxifen and fulvestrant in preclinical models. The MCF-7 human breast cancer xenograft model in immunocompromised mice is a widely used standard for evaluating endocrine therapies.

TherapyModelDosageKey FindingsReference
Tamoxifen MCF-7 Xenograft2.5 mg slow-release pelletSignificantly slower tumor growth rate (max 2.6-fold increase) compared to untreated controls. Induced a significant, early increase in apoptosis.[1]
Fulvestrant MCF-7 XenograftNot specifiedInhibited tumor growth. In combination with S-1 (a fluoropyrimidine), antitumor activity was significantly enhanced compared to monotherapy.[2]
Tamoxifen vs. Fulvestrant MCF-7 XenograftTamoxifen: 1 mg/mouse every other day, s.c. Fulvestrant: 5 mg/mouse every 3 days, s.c.Fulvestrant treatment resulted in significantly decreased tumor growth compared to tamoxifen.[3]
Tamoxifen + Fulvestrant MCF-7 XenograftSee aboveThe combination of fulvestrant and tamoxifen resulted in significantly decreased tumor growth compared with either treatment alone.[4]

Experimental Protocols

A standardized in vivo efficacy study is crucial for the direct comparison of novel therapeutics like this compound against standard treatments. Below is a generalized protocol for a xenograft study.

start Cell Culture & Preparation animal_acclimatization Animal Acclimatization (e.g., 1 week) start->animal_acclimatization tumor_implantation Tumor Cell Implantation (e.g., subcutaneous or orthotopic) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring (to palpable size, e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Tamoxifen, Fulvestrant) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (e.g., 2-3 times/week) treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint endpoint->monitoring No data_collection Terminal Data Collection (Tumor weight, blood, tissue samples) endpoint->data_collection Yes analysis Data Analysis (TGI, statistics, biomarker analysis) data_collection->analysis end Conclusion analysis->end

Figure 2: Generalized Experimental Workflow for an In Vivo Xenograft Study.

Detailed Methodology for In Vivo Xenograft Efficacy Study:

  • Cell Culture: ER-positive human cancer cell lines (e.g., MCF-7) are cultured under standard conditions. Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium (e.g., Matrigel) for injection.

  • Animal Model: Female, ovariectomized immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used. Estrogen supplementation is typically required to support the growth of ER-positive tumors.

  • Tumor Implantation: A specific number of cells (e.g., 1-5 x 10^6) are injected subcutaneously or orthotopically into the mammary fat pad of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration:

    • This compound: The formulation and dosing schedule would be determined by prior pharmacokinetic and tolerability studies.

    • Tamoxifen: Administered orally or via slow-release pellets.

    • Fulvestrant: Administered via subcutaneous or intramuscular injection.

    • Vehicle Control: The formulation without the active drug is administered to the control group.

  • Efficacy Assessment: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²). Body weight and animal health are monitored throughout the study.

  • Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumors, blood, and major organs are collected for weight measurement, histological analysis, and biomarker assessment (e.g., ERα, ERβ, Ki67).

  • Statistical Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA, t-test).

Logical Framework for Comparison

The evaluation of this compound's in vivo efficacy will be benchmarked against the performance of standard therapies. This comparison will not only assess its anti-tumor activity but also explore its potential to overcome resistance mechanisms associated with current treatments.

PHTPP1304 This compound (Novel ERβ Degrader) InVivoModel ER-Positive Xenograft Model (e.g., MCF-7) PHTPP1304->InVivoModel StandardTherapies Standard Therapies (Tamoxifen, Fulvestrant) StandardTherapies->InVivoModel EfficacyEndpoints Primary Efficacy Endpoints (e.g., Tumor Growth Inhibition, Survival) InVivoModel->EfficacyEndpoints SafetyEndpoints Safety/Tolerability Endpoints (e.g., Body Weight, Clinical Signs) InVivoModel->SafetyEndpoints BiomarkerAnalysis Mechanism of Action Analysis (e.g., ERβ levels, Apoptosis Markers) InVivoModel->BiomarkerAnalysis Comparison Comparative Analysis EfficacyEndpoints->Comparison SafetyEndpoints->Comparison BiomarkerAnalysis->Comparison Conclusion Conclusion on Relative Efficacy and Therapeutic Potential Comparison->Conclusion

Figure 3: Logical Flow for the Comparative Evaluation of this compound.

References

PHTPP-1304: An Examination of its Combined Effects with Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

While no direct evidence of synergistic therapeutic effects of PHTPP-1304 with other drugs has been identified in the current body of scientific literature, studies on its combined antagonistic action with other selective estrogen receptor modulators provide valuable insights into its biological function and potential pathway interactions. This guide compares the individual and combined effects of this compound, a selective Estrogen Receptor β (ERβ) antagonist, and MPP, a selective Estrogen Receptor α (ERα) antagonist, on neuronal synaptic plasticity.

The primary focus of existing research has been the use of this compound as a tool to dissect the distinct roles of ERα and ERβ in various physiological processes. A notable example is the investigation of their roles in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Combined Antagonistic Effects on Long-Term Potentiation

In studies utilizing hippocampal brain slices, the application of this compound or MPP alone was found to reduce the magnitude of LTP. However, the combined application of both antagonists resulted in a complete abolishment of LTP, demonstrating a combined antagonistic effect on synaptic plasticity.[1] This suggests that both ERα and ERβ are necessary for the normal induction of LTP.

Quantitative Data on LTP Modulation

The following table summarizes the effects of this compound and MPP, both individually and in combination, on the amplitude of Long-Term Potentiation (LTP) in hippocampal neurons. Data is presented as the percentage increase in the excitatory postsynaptic current (EPSC) amplitude 30 minutes post-high-frequency stimulation (HFS) compared to the baseline.

Treatment GroupDrug TargetLTP Amplitude (% of Baseline ± SEM)Effect on LTP
Control-125.33 ± 15.11%Normal LTP
This compoundERβ121.3 ± 11.32%Partially Reduced
MPPERα125.33 ± 15.11% (significantly smaller than control)Partially Reduced
This compound + MPPERα and ERβNo LTP induced in 7 out of 8 neuronsAbolished

Data synthesized from a study on bidirectional synaptic plasticity driven by sex neurosteroids.[1]

Signaling Pathway of ER Antagonists in Synaptic Plasticity

The combined blockade of ERα and ERβ by MPP and PHTPP has been shown to impact downstream signaling cascades crucial for synaptic plasticity. This includes the mTORC2 pathway, which influences actin polymerization and the expression of synaptic proteins. The diagram below illustrates the proposed mechanism.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Synaptic Outcome ERa ERα mTORC2 mTORC2 Complex ERa->mTORC2 ERb ERβ ERb->mTORC2 Actin Actin Polymerization mTORC2->Actin SynapticProteins Synaptic Protein Expression (e.g., PSD95) mTORC2->SynapticProteins LTP Long-Term Potentiation (LTP) Actin->LTP SynapticProteins->LTP MPP MPP MPP->ERa inhibits PHTPP This compound PHTPP->ERb inhibits

Caption: ERα and ERβ signaling converges on the mTORC2 pathway to regulate synaptic plasticity.

Experimental Protocols

The following is a generalized protocol for inducing and measuring LTP in acute hippocampal slices, as would be used in studies investigating the effects of compounds like this compound.

1. Preparation of Acute Hippocampal Slices:

  • An adult rodent is anesthetized and decapitated.

  • The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution.

  • The hippocampus is dissected out and sliced into 400-μm thick transverse sections using a vibratome.

  • Slices are transferred to a holding chamber with oxygenated ACSF and allowed to recover for at least 1 hour at room temperature before recording.

2. Electrophysiological Recording:

  • A single slice is transferred to a submerged recording chamber continuously perfused with oxygenated ACSF at a constant temperature (e.g., 32°C).

  • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. Drug Application:

  • For drug treatment groups, this compound, MPP, or a combination of both are added to the perfusing ACSF at their final desired concentrations.

  • The slice is allowed to incubate with the drug(s) for a sufficient period (e.g., 20-30 minutes) to ensure equilibration before LTP induction.

4. LTP Induction and Measurement:

  • LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).

  • Following HFS, fEPSPs are recorded for at least 60 minutes to monitor the potentiation of the synaptic response.

  • The magnitude of LTP is quantified by expressing the average fEPSP slope during the last 10 minutes of the recording as a percentage of the average pre-HFS baseline slope.

5. Data Analysis:

  • Statistical comparisons are made between the control group (no drug) and the drug-treated groups to determine the effect of the antagonists on LTP magnitude. A Student's t-test or ANOVA is typically used.[1]

References

Assessing the Long-Term Effects of PHTPP-1304 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PHTPP-1304, a novel autophagy-targeting chimera (AUTOTAC) designed to degrade the estrogen receptor beta (ERβ), against its parent compound, PHTPP, and the established selective estrogen receptor degrader (SERD), Fulvestrant. The objective is to furnish researchers with a comprehensive overview to aid in the assessment of this compound's long-term therapeutic potential.

Executive Summary

This compound is a first-in-class AUTOTAC that induces the degradation of ERβ via the autophagy pathway.[1] This mechanism is distinct from that of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) like Fulvestrant, which primarily utilize the ubiquitin-proteasome system. While long-term in vivo data for this compound is not yet available, this guide consolidates existing preclinical data and provides a framework for its long-term evaluation by comparing it with established ER-targeting agents.

Comparative Analysis of ERβ-Targeting Compounds

The following table summarizes the key characteristics and available data for this compound, PHTPP, and Fulvestrant. This allows for a direct comparison of their mechanisms, efficacy, and potential long-term effects.

FeatureThis compoundPHTPPFulvestrant
Compound Class Autophagy-Targeting Chimera (AUTOTAC)PyrazolopyrimidineSelective Estrogen Receptor Degrader (SERD)
Mechanism of Action Induces ERβ degradation via the autophagy pathway by linking it to the autophagy receptor p62/SQSTM1.[1][2][3]Selective antagonist of ERβ, blocking its signaling without inducing degradation.[2][3][4][5]Binds to the estrogen receptor, inducing its degradation via the ubiquitin-proteasome pathway.[6][7]
Target Selectivity ERβ36-fold selectivity for ERβ over ERα.[2][3][4][5]Estrogen Receptor (ERα and ERβ)
Reported Preclinical Efficacy DC50 of ~2 nM for ERβ degradation in HEK293T cells.[1]Reduces bladder cancer cell growth and invasion in vitro.[4]Effective in tamoxifen-resistant and aromatase inhibitor-progressing breast cancers.[6]
Potential Long-Term Advantages Potential to overcome resistance mechanisms associated with receptor antagonism or proteasomal degradation.Well-defined antagonist activity.Established clinical efficacy in long-term treatment of advanced breast cancer.[6]
Potential Long-Term Concerns Long-term effects of sustained autophagy activation are unknown.Potential for development of resistance through receptor mutations or pathway bypass.Development of resistance, injection site reactions, and musculoskeletal symptoms.[8][9]
Known Side Effects Data not available.Data not available for long-term systemic use.Hot flushes, joint pain, nausea, fatigue, and risk of blood clots.[7][9][10]

Experimental Protocols for Long-Term Assessment

To thoroughly evaluate the long-term effects of this compound, a series of preclinical and clinical studies are necessary. Below are detailed methodologies for key experiments.

Long-Term Efficacy and Resistance in Xenograft Models
  • Objective: To assess the sustained anti-tumor efficacy of this compound and the potential for the development of drug resistance.

  • Methodology:

    • Human cancer cells expressing ERβ (e.g., MCF-7 breast cancer cells) are implanted subcutaneously into immunocompromised mice.

    • Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound, and a comparator arm (e.g., Fulvestrant).

    • Treatment is administered over a prolonged period (e.g., 3-6 months). Tumor volume is measured bi-weekly.

    • At the end of the study, or if tumors exhibit regrowth, tumors are harvested for analysis.

    • Analysis: Western blotting to confirm sustained ERβ degradation, immunohistochemistry for proliferation markers (e.g., Ki-67), and sequencing of the ESR2 gene (encoding ERβ) to identify potential resistance mutations.

Off-Target Effects and Toxicity Studies
  • Objective: To evaluate the long-term safety profile of this compound.

  • Methodology:

    • Rodent models are treated with this compound at various doses for an extended duration (e.g., 6 months).

    • Regular monitoring of animal health, including body weight, food and water intake, and behavioral changes.

    • Periodic blood collection for complete blood count and serum chemistry analysis to assess organ function (liver, kidney, etc.).

    • At the end of the study, a full histopathological examination of all major organs is performed.

Assessment of Autophagy Modulation
  • Objective: To understand the long-term consequences of sustained autophagy activation by this compound.

  • Methodology:

    • In vitro long-term culture of cancer cell lines with continuous exposure to this compound.

    • Regular assessment of autophagy markers, such as LC3-II conversion and p62/SQSTM1 levels, by Western blot.

    • Electron microscopy to visualize autophagosome and autolysosome formation.

    • Analysis of cellular metabolism to detect any shifts resulting from long-term autophagy induction.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a proposed experimental workflow.

er_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERβ ERβ Estrogen->ERβ Binds & Activates HSP90 HSP90 ERβ->HSP90 Dissociates from Autophagosome Autophagosome ERβ->Autophagosome Degradation Proteasome Proteasome ERβ->Proteasome Degradation ERE ERE ERβ->ERE Dimerizes & Binds PHTPP PHTPP PHTPP->ERβ Antagonizes Fulvestrant Fulvestrant Fulvestrant->ERβ Binds & Induces Degradation This compound This compound This compound->ERβ Binds p62 p62 This compound->p62 Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription

Caption: ERβ signaling pathway and points of intervention.

long_term_assessment_workflow cluster_preclinical Preclinical Assessment cluster_analysis Data Analysis cluster_clinical Clinical Development In_Vitro In Vitro Studies (Long-Term Culture) Mol_Analysis Molecular Analysis (Western Blot, IHC, Sequencing) In_Vitro->Mol_Analysis In_Vivo In Vivo Xenograft Models (Efficacy & Resistance) In_Vivo->Mol_Analysis PKPD_Modeling PK/PD Modeling In_Vivo->PKPD_Modeling Tox Long-Term Toxicology (Rodent Models) Histo_Analysis Histopathology Tox->Histo_Analysis Tox->PKPD_Modeling Phase_I Phase I Trials (Safety & Dosing) Mol_Analysis->Phase_I Histo_Analysis->Phase_I PKPD_Modeling->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Standard of Care) Phase_II->Phase_III

Caption: Experimental workflow for long-term assessment.

References

Control Experiments for PHTPP-1304 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

PHTPP-1304 functions by inducing the degradation of ERβ through the autophagy pathway, making it a valuable tool for studying ERβ-mediated cancers.[1] To ensure the specificity of its effects, a series of control experiments are necessary to distinguish between the effects of ERβ degradation, autophagy induction, and off-target effects of the compound.

Key Control Compounds and Their Roles

A well-designed study will incorporate a panel of control compounds to dissect the mechanism of action of this compound. The primary control is its parent molecule, PHTPP, a selective ERβ antagonist.[2][3][4][5]

CompoundMechanism of ActionPrimary Use as a Control
PHTPP Selective ERβ antagonistTo differentiate between the effects of ERβ degradation (induced by this compound) and ERβ antagonism (inhibition of its function without degradation).[2][3][4]
Vehicle (e.g., DMSO) Inert solventTo control for any effects of the solvent used to dissolve this compound and other compounds.
Autophagy Inhibitors (e.g., Chloroquine, Bafilomycin A1) Inhibit lysosomal fusion and degradationTo confirm that this compound-induced ERβ degradation is dependent on the autophagy pathway.
Inactive Epimer/Analog of this compound A structurally similar molecule that does not induce ERβ degradationTo control for off-target effects of the this compound molecule that are independent of its ERβ-degrading activity.
General Cytotoxic Agents (e.g., Staurosporine) Induce apoptosis through various mechanismsTo serve as a positive control for cell death assays and to differentiate between targeted cell killing by this compound and non-specific cytotoxicity.

Comparative Analysis of this compound and Control Compounds

The following table summarizes the expected outcomes when using this compound and key control compounds in various assays.

AssayThis compoundPHTPPAutophagy Inhibitor + this compound
ERβ Protein Levels DecreaseNo significant changeAttenuated decrease
ERβ mRNA Levels No significant changeNo significant changeNo significant change
Autophagy Flux (e.g., LC3-II levels) IncreaseNo significant changeBlockage of LC3-II degradation
Downstream ERβ Signaling (e.g., p-ERK/ERK, p-Akt/Akt) Decrease[1]Decrease[1]Attenuated decrease
Cell Viability/Proliferation (in ERβ-dependent cells) DecreaseDecreaseAttenuated decrease

Experimental Protocols

Western Blot for ERβ Degradation

Objective: To quantify the change in ERβ protein levels following treatment with this compound and control compounds.

Protocol:

  • Seed cells (e.g., ACHN renal carcinoma or MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.[1]

  • Treat cells with the desired concentrations of this compound, PHTPP, or vehicle control for the specified time (e.g., 24 hours).[1]

  • For autophagy inhibition experiments, pre-treat cells with an autophagy inhibitor (e.g., 20 µM chloroquine) for 1-2 hours before adding this compound.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ERβ overnight at 4°C.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To assess the effect of this compound and control compounds on cell viability.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound, PHTPP, and a vehicle control.

  • Incubate for the desired time period (e.g., 72 hours).

  • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • For CellTiter-Glo assay, add the reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the log of the compound concentration.

Visualizing the Experimental Logic and Signaling Pathways

To better understand the experimental design and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays Vehicle Vehicle Western_Blot Western Blot (ERβ, LC3-II) Vehicle->Western_Blot Cell_Viability Cell Viability Assay Vehicle->Cell_Viability Signaling_Analysis Signaling Pathway Analysis (p-ERK, p-Akt) Vehicle->Signaling_Analysis This compound This compound This compound->Western_Blot This compound->Cell_Viability This compound->Signaling_Analysis PHTPP PHTPP PHTPP->Western_Blot PHTPP->Cell_Viability PHTPP->Signaling_Analysis Autophagy_Inhibitor Autophagy Inhibitor + this compound Autophagy_Inhibitor->Western_Blot Autophagy_Inhibitor->Cell_Viability

Caption: Experimental workflow for this compound control studies.

signaling_pathway cluster_effects Cellular Effects This compound This compound ERb ERβ This compound->ERb binds to Autophagy Autophagy This compound->Autophagy induces PHTPP PHTPP PHTPP->ERb antagonizes Degradation Degradation ERb->Degradation Downstream_Signaling Downstream Signaling (e.g., ERK, Akt) ERb->Downstream_Signaling activates Autophagy->Degradation leads to Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation promotes

Caption: this compound and PHTPP mechanism of action on ERβ signaling.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PHTPP-1304

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of PHTPP-1304, a PHTPP-based autophagy targeting chimera (AUTOTAC). Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of similar nitrogen-containing heterocyclic compounds and guidelines from regulatory bodies.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required may vary based on the physical form of the compound (solid or in solution) and the potential for exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses or goggles
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.[1][2]

Step 1: Waste Identification and Classification

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The composition of the waste stream will dictate the appropriate disposal route.

  • Hazard Assessment: Based on the chemical structure of this compound, which contains nitrogen heterocyclic rings, it should be treated as hazardous chemical waste.[3]

Step 2: Segregation and Collection

  • Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste.[2] Plastic containers are often preferred for their durability.[3]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.[2][4]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[4]

Step 3: Storage

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be at or near the point of generation.[1][3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[1][4]

  • Ventilation: Ensure the storage area is well-ventilated.[2]

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office or a licensed hazardous waste disposal company should be contacted for pickup and final disposal.[3]

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.[2]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify Waste (Pure, Solution, Mixture) ppe->classify segregate Segregate into Labeled, Compatible Container classify->segregate store Store in Designated Satellite Accumulation Area with Secondary Containment segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs document Document Waste for Disposal Records contact_ehs->document end_proc Disposal Process Complete document->end_proc

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) office for detailed instructions and compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling PHTPP-1304

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PHTPP-1304. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

This compound is a PHTPP-based autophagy targeting chimera (AUTOTAC) designed to induce the degradation of the estrogen receptor ERβ.[1] It has demonstrated cytotoxicity against cancer cell lines.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety precautions should be based on the known hazards of its parent compound, PHTPP, and the general risks associated with potent, cytotoxic, and investigational compounds. The parent compound, PHTPP, is classified as acutely toxic if swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in various forms.

Form of this compound Required PPE Additional Recommendations
Solid (Powder) - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or goggles- Respiratory protection (e.g., N95 respirator)- Work within a certified chemical fume hood or a ventilated balance enclosure.
Solutions (in DMSO or other solvents) - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles- Handle solutions within a chemical fume hood to avoid inhalation of aerosols.
In Vivo Formulations - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles- Exercise caution to prevent accidental ingestion or skin contact during animal handling.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Assess this compound Handling Task is_powder Is the compound in solid (powder) form? start->is_powder is_solution Is the compound in a solution? is_powder->is_solution No powder_ppe Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles - N95 Respirator - Use in Fume Hood/Enclosure is_powder->powder_ppe Yes is_in_vivo Is this an in vivo application? is_solution->is_in_vivo No solution_ppe Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - Use in Fume Hood is_solution->solution_ppe Yes in_vivo_ppe Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses is_in_vivo->in_vivo_ppe Yes end End: Proceed with caution is_in_vivo->end No powder_ppe->end solution_ppe->end in_vivo_ppe->end

Caption: PPE Selection Workflow for this compound.

Operational Plans: Handling and Storage

Engineering Controls:

  • Ventilation: All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Handling Procedures:

  • Avoid creating dust when handling the solid form.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Follow the manufacturer's recommendations for storage temperatures to ensure stability.

Storage Condition Duration
Powder -20°C for 3 years, 4°C for 2 years
In Solvent -80°C for 6 months, -20°C for 1 month

Data sourced from InvivoChem and MedchemExpress product pages.

Experimental Protocols: Solution Preparation

Preparation of a DMSO Stock Solution (Example):

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 944.96 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound. For 1 mL of a 10 mM solution, the required mass is: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 944.96 g/mol = 0.00945 g = 9.45 mg

  • Weigh this compound. In a chemical fume hood, carefully weigh 9.45 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound. Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Preparation of an In Vivo Formulation (Example):

Objective: To prepare a 1 mg/mL working solution for in vivo experiments.

Materials:

  • This compound DMSO stock solution (e.g., 10 mg/mL)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare the vehicle solution. The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dilute the stock solution. In a sterile tube, add the following in sequential order, ensuring the solution is clear after each addition:

    • 100 µL of 10 mg/mL this compound in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween 80

    • 450 µL of saline

  • Mix thoroughly. Gently vortex the final solution until it is homogenous.

  • Use immediately. It is recommended to use freshly prepared formulations.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing paper, and empty vials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound down the drain.[2]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Safe Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

PHTPP1304_Handling_Disposal start Start: Receive this compound storage Store appropriately (-20°C or -80°C) Protect from light start->storage handling Handle with appropriate PPE in a designated area (fume hood) storage->handling experiment Perform Experiment (In vitro / In vivo) handling->experiment waste_collection Collect all waste (solid and liquid) in labeled hazardous waste containers experiment->waste_collection disposal Dispose of waste through a licensed vendor waste_collection->disposal

Caption: Safe Handling and Disposal Workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.